molecular formula C13H10N2NaO6S B1146792 Mordant Yellow 10 CAS No. 6054-99-5

Mordant Yellow 10

Cat. No.: B1146792
CAS No.: 6054-99-5
M. Wt: 345.28 g/mol
InChI Key: HWLCMAGFIWJSCJ-UHFFFAOYSA-N
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Description

Mordant Yellow 10, also known as this compound, is a useful research compound. Its molecular formula is C13H10N2NaO6S and its molecular weight is 345.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6054-99-5

Molecular Formula

C13H10N2NaO6S

Molecular Weight

345.28 g/mol

IUPAC Name

disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C13H10N2O6S.Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;/h1-7,16H,(H,17,18)(H,19,20,21);

InChI Key

HWLCMAGFIWJSCJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O.[Na]

Synonyms

2-Hydroxy-5-[2-(4-sulfophenyl)diazenyl]benzoic Acid Disodium Salt;  2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid Disodium Salt;  C.I. Mordant Yellow 10 Disodium salt;  Acid Chrome Yellow;  Acid Mordant Dark Yellow GG;  Acid Mordant Yellow 2G;  Acidic Mediu

Origin of Product

United States

Foundational & Exploratory

Mordant Yellow 10 chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mordant Yellow 10: Chemical Structure and Synthesis

This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound (C.I. 14010), a monoazo dye utilized in the textile industry and as a chromogenic reagent. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identification

This compound is an aromatic azo compound characterized by a sulfophenyl group linked to a salicylic (B10762653) acid moiety through an azo bridge (-N=N-). Its functionality as a mordant dye stems from the hydroxyl and carboxyl groups, which act as chelating sites for metal ions, enhancing colorfastness on textile fibers.[1]

The chemical identity and key properties of this compound are summarized in the table below.

Table 1: Chemical Identification and Properties of this compound

IdentifierValue
IUPAC Name disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate[1]
Synonyms C.I. This compound, Acid Chrome Yellow GG, 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid Disodium Salt[1][2]
CAS Number 6054-99-5[1][2]
Molecular Formula C₁₃H₈N₂Na₂O₆S[1][2]
Molecular Weight 366.26 g/mol [1][2]
Appearance Yellow to brown fine crystalline powder[1]
Melting Point >284°C (decomposes)[1]
Solubility Soluble in hot water; slightly soluble in cold water, ethanol. Insoluble in chloroform.[1][2]

(Note: An actual 2D structure image would be placed here in a full document)

Synthesis of this compound

The traditional and most common synthesis route for this compound is a two-stage process involving diazotization followed by azo coupling.[1][2]

  • Diazotization: 4-Aminobenzenesulfonic acid (sulfanilic acid) is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid. This reaction is highly temperature-sensitive and must be conducted under cold conditions (0-5°C) to prevent the unstable diazonium salt from decomposing.[1][3]

  • Azo Coupling: The resulting diazonium salt is then coupled with 2-hydroxybenzoic acid (salicylic acid). This reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The coupling is typically carried out in a slightly alkaline medium, which activates the salicylic acid ring for substitution.[1][2]

The overall reaction scheme is presented in the diagram below.

G cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling SA 4-Aminobenzenesulfonic Acid (Sulfanilic Acid) DS 4-Sulfobenzenediazonium Chloride (Diazonium Salt) SA->DS NaNO2 Sodium Nitrite (NaNO2) NaNO2->DS HCl Hydrochloric Acid (HCl) 0-5 °C HCl->DS MY10 This compound DS->MY10 SalA 2-Hydroxybenzoic Acid (Salicylic Acid) SalA->MY10 NaOH Sodium Hydroxide (B78521) (NaOH) (Alkaline Medium) NaOH->MY10

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. Precise quantities may be optimized for yield and purity.

Materials:

  • 4-Aminobenzenesulfonic acid (sulfanilic acid)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Hydroxybenzoic acid (salicylic acid)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Preparation of the Diazonium Salt

  • In a 250 mL beaker, dissolve sulfanilic acid and sodium carbonate in distilled water. Heat gently if necessary to obtain a clear solution.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Cool the sulfanilic acid solution to 0-5°C in an ice bath.

  • Prepare a mixture of concentrated hydrochloric acid and crushed ice in a larger beaker (e.g., 600 mL), ensuring the temperature is maintained below 5°C.

  • Slowly add the sodium nitrite solution to the cold sulfanilic acid solution with constant stirring.

  • Add the resulting mixture dropwise to the beaker containing the HCl and ice, while stirring vigorously. The temperature must be kept below 5°C throughout the addition.[3] The formation of a precipitate indicates the creation of the 4-sulfobenzenediazonium salt. This suspension is used directly in the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide and cool the solution in an ice bath.

  • Slowly and with continuous stirring, add the cold diazonium salt suspension (from Part A) to the cold alkaline salicylic acid solution.

  • A colored precipitate of this compound should form. Stir the reaction mixture in the ice bath for 15-20 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Heat the reaction mixture to dissolve the crude dye precipitate.

  • Add sodium chloride (salting out) to the hot solution to decrease the solubility of the dye and induce precipitation.

  • Allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold, saturated NaCl solution to remove impurities.

  • The product can be further purified by recrystallization from hot water. A previous synthesis using this method reported a yield of approximately 40%.[3]

The experimental workflow is visualized in the diagram below.

G A1 Dissolve Sulfanilic Acid & Sodium Carbonate in H₂O A4 Mix (A1) and (A2), then add to (A3) (Diazotization) A1->A4 A2 Prepare NaNO₂ Solution A2->A4 A3 Prepare HCl & Ice Mixture (< 5°C) A3->A4 B3 Add Diazonium Salt Suspension to (B2) (Azo Coupling) A4->B3 Diazonium Salt Suspension B1 Dissolve Salicylic Acid in NaOH Solution B2 Cool to < 5°C B1->B2 B2->B3 C1 Heat Mixture to Dissolve B3->C1 C2 Add NaCl (Salting Out) C1->C2 C3 Cool to Crystallize C2->C3 C4 Vacuum Filter Product C3->C4 C5 Wash with Saturated NaCl C4->C5 C6 Recrystallize from Hot Water C5->C6

References

An In-depth Technical Guide to Mordant Yellow 10 (CAS 6054-99-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Yellow 10, identified by the CAS number 6054-99-5, is a monoazo dye belonging to the mordant class of colorants.[1][2] Its chemical structure, characterized by an azo group linking a substituted salicylic (B10762653) acid and a benzenesulfonic acid moiety, enables it to form coordination complexes with metal ions. This property is fundamental to its application in the textile industry, where it is used to impart a vibrant and lasting yellow hue to natural protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[2][3] Beyond its traditional use in dyeing, this compound serves as a valuable organic reagent in analytical chemistry, particularly for the spectrophotometric determination of iron(III) and in the study of other metal complexations.[4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its interaction with metal ions.

Chemical and Physical Properties

This compound is a yellow to brown fine crystalline powder.[5] Its chemical identity and key physical properties are summarized in the tables below. The most consistently reported molecular formula for the disodium (B8443419) salt is C13H8N2Na2O6S, with a corresponding molecular weight of 366.26 g/mol .

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 6054-99-5
Chemical Name Disodium 5-((4-sulfophenyl)azo)-2-hydroxybenzoate
Synonyms C.I. This compound, Acid Chrome Yellow GG, 5-(4-Sulfophenylazo)salicylic acid disodium salt
Molecular Formula C13H8N2Na2O6S
Molecular Weight 366.26 g/mol
Appearance Yellow to brown fine crystalline powder[5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point >284 °C (decomposes)[5]
Solubility Soluble in hot water; slightly soluble in cold water, ethanol, and cellosolve; insoluble in chloroform.[1]
UV-Vis λmax 358 nm[6]

Toxicological Data

Limited toxicological data is available for this compound. The reported acute toxicity values are presented in Table 3. As with many synthetic dyes, it should be handled with care to avoid potential skin and eye irritation.

Table 3: Acute Toxicity of this compound

TestSpeciesRouteValue
LD50 MouseOral7400 mg/kg
LD50 RatOral14 g/kg

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[2]

Step 1: Diazotization of 4-Aminobenzenesulfonic Acid

  • Dissolve 4-aminobenzenesulfonic acid in an aqueous solution of sodium carbonate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) with constant stirring, maintaining the temperature below 5 °C.

  • Slowly add hydrochloric acid to the mixture while keeping the temperature at 0-5 °C to form the diazonium salt.

Step 2: Azo Coupling with Salicylic Acid

  • Dissolve salicylic acid in an aqueous sodium hydroxide (B78521) solution.

  • Cool the salicylic acid solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the salicylic acid solution with vigorous stirring, maintaining the temperature below 5 °C.

  • The dye will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold water, and dry to obtain this compound.

G Synthesis Workflow of this compound cluster_0 Diazotization cluster_1 Azo Coupling 4-Aminobenzenesulfonic Acid 4-Aminobenzenesulfonic Acid Diazonium Salt Solution Diazonium Salt Solution 4-Aminobenzenesulfonic Acid->Diazonium Salt Solution + NaNO2, HCl Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazonium Salt Solution HCl (0-5°C) HCl (0-5°C) HCl (0-5°C)->Diazonium Salt Solution This compound This compound Diazonium Salt Solution->this compound + Coupling Solution (0-5°C) Salicylic Acid Salicylic Acid Coupling Solution Coupling Solution Salicylic Acid->Coupling Solution + NaOH NaOH Solution NaOH Solution NaOH Solution->Coupling Solution Coupling Solution->this compound

Caption: Synthesis workflow for this compound.

Textile Dyeing with this compound

The application of this compound in textile dyeing typically involves a three-stage process: scouring, mordanting, and dyeing.

  • Scouring: The textile fibers (e.g., wool) are thoroughly cleaned to remove any impurities, oils, or sizing agents that might interfere with dye uptake. This is typically done by washing the fibers in a mild detergent solution.

  • Mordanting: The cleaned fibers are treated with a metal salt (the mordant), such as alum (potassium aluminum sulfate) or potassium dichromate. The mordant helps to fix the dye to the fabric, thereby improving color fastness. The fibers are simmered in a solution of the mordant for a specific period.

  • Dyeing: The mordanted fibers are then immersed in a dyebath containing the dissolved this compound. The bath is heated to a specific temperature and held for a duration to allow for the dye to penetrate and bind to the fibers.

Caption: General workflow for textile dyeing.

Mechanism of Action: Mordanting

The key to the functionality of this compound lies in the formation of a coordination complex between the dye, a metal ion (mordant), and the textile fiber. The dye molecule contains functional groups, specifically a phenolic hydroxyl group and a carboxylic acid group, which act as chelating sites for the metal ions.[1] The metal ion acts as a bridge, forming a stable complex that links the dye molecule to the fiber, significantly enhancing the color's fastness to washing and light.

G Mordant Dyeing Mechanism Dye Dye Dye-Metal-Fiber Complex Dye-Metal-Fiber Complex Dye->Dye-Metal-Fiber Complex Metal Ion (Mordant) Metal Ion (Mordant) Metal Ion (Mordant)->Dye-Metal-Fiber Complex Fiber Fiber Fiber->Dye-Metal-Fiber Complex

References

An In-depth Technical Guide to C.I. Mordant Yellow 10: Properties, Applications, and Future Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Mordant Yellow 10, a monoazo dye, has long been utilized in the textile and analytical chemistry fields. This technical guide delves into the extensive synonyms, physicochemical properties, and established experimental protocols associated with this compound. Beyond its traditional applications, this document explores its emerging role in drug development as a prodrug of the anti-inflammatory agent 5-aminosalicylic acid (5-ASA). This guide provides a comprehensive resource for researchers and scientists interested in the multifaceted nature of C.I. This compound, from its fundamental chemistry to its potential therapeutic applications.

Nomenclature and Synonyms

C.I. This compound is known by a multitude of synonyms across various chemical databases and commercial suppliers. A comprehensive list of these alternative names and identifiers is provided in Table 1 to facilitate cross-referencing and literature searches.

Table 1: Synonyms and Identifiers for C.I. This compound

Identifier Type Identifier
C.I. Name This compound[1][2][3][4]
C.I. Number 14010[1][3][4]
CAS Number 6054-99-5[1][3]
Deprecated CAS 120146-91-0, 56646-27-6[1][3]
IUPAC Name 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, disodium (B8443419) salt[1]
Chemical Formula C13H8N2Na2O6S[4][5]
UNII 3LV23DNR2H[1][3]
NSC Number 11706[1][3]
Other Synonyms Acid Chrome Yellow, Acid Chrome Yellow GG, Acid Mordant Dark Yellow GG, Chrome Yellow 2J, Chrome Yellow DF, Cromal Yellow S, Diacromo Yellow 2G, Durochrome Yellow 2G, Eniacromo Yellow GR, Fast Chrome Yellow GD, Hispacrom Yellow 2GS, Kenachrome Yellow MD, Lighthouse Chrome Yellow MD, Magracrom Yellow, Ponsol Yellow SWR, Solochrome Yellow 2G, Superchrome Yellow 2G, Tertrochrome Yellow R, Tulachrome Yellow GG, Mordant Yellow GG[2]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for C.I. This compound is presented in Table 2. This information is critical for handling, storage, and for the design of experimental studies.

Table 2: Physicochemical and Toxicological Data for C.I. This compound

Property Value Source
Molecular Weight 366.26 g/mol [4][5][6]
Appearance Yellow to brown fine crystalline powder[2]
Melting Point >284 °C (decomposes)[2]
Solubility Soluble in water (yellow solution), slightly soluble in ethanol (B145695) and chloroform. Insoluble in other organic solvents.[2]
Absorbance Maximum (λmax) 358 nm[7]
Oral LD50 (Rat) 2000 mg/kg[1][8]
Hazards Irritating to eyes, respiratory system, and skin.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving C.I. This compound.

Synthesis of C.I. This compound

The synthesis of C.I. This compound involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.[4]

Materials:

Procedure:

  • Diazotization of Sulfanilic Acid:

    • Dissolve sulfanilic acid in a sodium hydroxide or potassium hydroxide solution.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite.

    • Add hydrochloric acid dropwise while maintaining the low temperature to form the diazonium salt.

  • Azo Coupling:

    • Prepare a solution of salicylic acid in sodium hydroxide or potassium hydroxide.

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the salicylic acid solution with constant stirring.

    • A yellow to orange precipitate of C.I. This compound will form.

  • Isolation and Purification:

    • The product can be precipitated out as a free acid by the addition of hydrochloric acid.[9]

    • Filter the precipitate and wash with cold water.

    • The crude product can be recrystallized from hot water to obtain purified needle-like crystals.[9]

Spectrophotometric Determination of Iron (III)

C.I. This compound forms a colored complex with Iron (III) ions, which can be quantified using spectrophotometry.

Materials:

  • Standard Iron (III) solution

  • C.I. This compound solution

  • Buffer solution (e.g., acetate (B1210297) buffer)

  • Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known Iron (III) concentrations.

  • Complex Formation: To each standard solution, add a specific volume of the C.I. This compound solution and the buffer solution to maintain a constant pH.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Iron (III)-Mordant Yellow 10 complex.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the Iron (III) standard solutions to create a calibration curve.

  • Sample Analysis: Prepare the unknown sample in the same manner as the standard solutions and measure its absorbance. The concentration of Iron (III) in the unknown sample can then be determined from the calibration curve.

Relevance in Drug Development: A Prodrug of 5-Aminosalicylic Acid

Recent studies have highlighted the potential of C.I. This compound, referred to in this context as 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid (SPSA), as a colon-targeted prodrug for 5-aminosalicylic acid (5-ASA).[10] 5-ASA is an established anti-inflammatory drug used in the treatment of inflammatory bowel disease (IBD).

The azo bond in SPSA is stable in the upper gastrointestinal tract but can be cleaved by the azoreductase enzymes produced by the microflora in the colon.[10] This targeted release mechanism delivers the active drug (5-ASA) directly to the site of inflammation, potentially increasing its therapeutic efficacy and reducing systemic side effects.

Potential Biological Activities

Preliminary research suggests that the core chemical structure of C.I. This compound may possess inherent biological activities:

  • Antioxidant Properties: The phenolic and benzoic acid moieties suggest potential antioxidant activity through radical scavenging mechanisms.

  • Anti-inflammatory Effects: One source indicates its potential use in treating skin conditions like eczema, acne, and psoriasis due to its anti-inflammatory properties, which is consistent with its role as a prodrug of 5-ASA.

Further research is warranted to fully elucidate and quantify these biological effects and to explore their therapeutic potential.

Visualizations

Experimental Workflow for Iron (III) Determination

experimental_workflow cluster_prep Preparation cluster_reaction Complex Formation cluster_analysis Analysis Fe_standards Prepare Iron (III) Standard Solutions Add_reagents_std Add this compound and Buffer to Standards Fe_standards->Add_reagents_std Unknown_sample Prepare Unknown Sample Add_reagents_unk Add this compound and Buffer to Unknown Unknown_sample->Add_reagents_unk Measure_abs_std Measure Absorbance of Standards Add_reagents_std->Measure_abs_std Measure_abs_unk Measure Absorbance of Unknown Add_reagents_unk->Measure_abs_unk Calibration_curve Generate Calibration Curve Measure_abs_std->Calibration_curve Determine_conc Determine Unknown Concentration Measure_abs_unk->Determine_conc Calibration_curve->Determine_conc

Caption: Workflow for the spectrophotometric determination of Iron (III).

Prodrug Activation Pathway

prodrug_activation Prodrug C.I. This compound (Prodrug) Colon Colon Microflora (Azoreductases) Prodrug->Colon Oral Administration Active_Drug 5-Aminosalicylic Acid (Active Drug) Colon->Active_Drug Azo Bond Cleavage Byproduct Sulfanilic Acid (Byproduct) Colon->Byproduct Azo Bond Cleavage

Caption: Activation of C.I. This compound to 5-ASA in the colon.

Conclusion and Future Directions

C.I. This compound is a compound with a rich history in industrial applications and a promising future in the pharmaceutical sciences. Its well-characterized chemical properties and straightforward synthesis make it an accessible molecule for further investigation. The discovery of its role as a prodrug for 5-ASA opens up new avenues for research in colon-targeted drug delivery and the development of novel therapeutics for inflammatory bowel disease. Future studies should focus on a more detailed characterization of its biological activities, including its antioxidant and anti-inflammatory properties, and further exploration of its potential as a drug delivery vehicle. The information compiled in this guide serves as a foundational resource for scientists and researchers poised to explore the full potential of this versatile molecule.

References

An In-depth Technical Guide to Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of Mordant Yellow 10 (C.I. 14010). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols and data presentation.

Core Chemical and Physical Properties

This compound, also known as Acid Chrome Yellow GG, is a monoazo dye recognized for its utility in the textile industry and as a complexometric indicator.[1] Its chemical structure features a sulfonated azo backbone with hydroxyl and carboxyl groups that enable the formation of stable coordination complexes with metal ions.[2] This chelating property is fundamental to its function as a mordant dye and its application in analytical chemistry.

Quantitative Data Summary

The essential chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₃H₈N₂Na₂O₆S[2][3]
Molecular Weight 366.26 g/mol [2][3]
CAS Number 6054-99-5[2][3]
IUPAC Name disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate[2]
Appearance Yellow to brown fine crystalline powder[1][2]
Melting Point >284°C (decomposes)[1]
Solubility Soluble in hot water; slightly soluble in cold water, ethanol. Insoluble in chloroform.[2][4]

Experimental Protocols

This section details the methodologies for the synthesis of this compound, its intercalation into Layered Double Hydroxides (LDHs), and its application in the spectrophotometric determination of iron(III).

Synthesis of this compound

The synthesis of this compound is a classic example of diazotization and azo coupling. The following protocol is based on established chemical principles for the formation of azo dyes.

Materials:

  • 4-Aminobenzenesulfonic acid (Sulfanilic acid)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Distilled water

Procedure:

  • Diazotization of 4-Aminobenzenesulfonic Acid:

    • Dissolve a specific molar equivalent of 4-aminobenzenesulfonic acid in a sodium hydroxide solution.

    • In a separate beaker, dissolve sodium nitrite in cold water.

    • Cool the 4-aminobenzenesulfonic acid solution to 0-5°C in an ice bath.

    • Slowly add the cold sodium nitrite solution to the 4-aminobenzenesulfonic acid solution while maintaining the temperature below 5°C.

    • Slowly add cold hydrochloric acid to the mixture, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is indicated by a clear solution.

  • Preparation of the Coupling Component:

    • Dissolve a molar equivalent of 2-hydroxybenzoic acid in a sodium hydroxide solution.

    • Cool this solution in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold 2-hydroxybenzoic acid solution with constant stirring.

    • Maintain the temperature of the reaction mixture at 0-5°C.

    • A yellow to orange precipitate of this compound will form.

    • Continue stirring for 30-60 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the product with cold distilled water to remove any unreacted starting materials and salts.

    • The product can be further purified by recrystallization from hot water.

    • Dry the purified this compound in a vacuum oven.

Intercalation of this compound into Layered Double Hydroxides (LDHs)

The intercalation of dye anions into the interlayer space of LDHs can enhance their thermal and photostability. The following is a general protocol for the synthesis of this compound-intercalated LDHs by the anion exchange method.

Materials:

  • Magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • This compound

  • Deionized water

Procedure:

  • Synthesis of LDH Precursor (Mg-Al-NO₃-LDH):

    • Prepare a mixed metal salt solution by dissolving magnesium nitrate and aluminum nitrate in deionized water in a 2:1 molar ratio.

    • Prepare an alkaline solution of sodium hydroxide.

    • Slowly add the mixed metal salt solution to the alkaline solution under vigorous stirring at a constant pH (typically around 10).

    • Age the resulting slurry at a specific temperature (e.g., 60-80°C) for several hours to promote crystal growth.

    • Filter, wash the precipitate with deionized water until the pH is neutral, and dry the Mg-Al-NO₃-LDH precursor.

  • Anion Exchange with this compound:

    • Prepare a solution of this compound in deionized water.

    • Disperse the synthesized Mg-Al-NO₃-LDH in the this compound solution.

    • Stir the suspension at a controlled temperature for a prolonged period (e.g., 24 hours) to allow for the exchange of nitrate ions with the this compound anions.

    • Filter the resulting solid, wash thoroughly with deionized water to remove any adsorbed dye, and dry the final this compound-intercalated LDH product.

Spectrophotometric Determination of Iron(III)

This compound forms a colored complex with iron(III) ions, which can be utilized for its quantitative determination using spectrophotometry.

Materials:

  • Standard iron(III) solution (e.g., from FeCl₃ or Fe(NO₃)₃)

  • This compound solution of a known concentration

  • Buffer solution (to maintain optimal pH for complex formation)

  • Volumetric flasks and pipettes

  • Spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard iron(III) solutions of known concentrations by diluting a stock solution.

  • Complex Formation:

    • To a set of volumetric flasks, add a specific volume of each standard iron(III) solution.

    • Add an excess of the this compound solution to each flask to ensure complete complexation.

    • Add a buffer solution to adjust the pH to the optimal range for the Fe(III)-Mordant Yellow 10 complex.

    • Dilute to the mark with distilled water and mix well.

    • Prepare a blank solution containing the this compound and buffer, but no iron(III).

  • Spectrophotometric Measurement:

    • Allow the solutions to stand for a specified time to ensure complete color development.

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Fe(III)-Mordant Yellow 10 complex. This is determined by scanning the absorbance of one of the standard solutions across a range of wavelengths.

    • Measure the absorbance of each standard solution and the unknown sample against the blank.

  • Calibration and Quantification:

    • Plot a calibration curve of absorbance versus the concentration of the iron(III) standards.

    • Determine the concentration of iron(III) in the unknown sample by interpolating its absorbance on the calibration curve.

Visualizations

The following diagrams illustrate the key experimental workflows described above.

Synthesis_of_Mordant_Yellow_10 cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_reaction Reaction sulfanilic_acid 4-Aminobenzenesulfonic Acid mix1 + sulfanilic_acid->mix1 naoh_1 NaOH Solution naoh_1->mix1 nano2 NaNO₂ Solution mix2 + nano2->mix2 hcl Cold HCl add_hcl Add Cold HCl hcl->add_hcl diazonium_salt Diazonium Salt Solution azo_coupling Mix Diazonium Salt and Coupling Component at 0-5°C diazonium_salt->azo_coupling cool1 Cool to 0-5°C mix1->cool1 cool1->mix2 mix2->add_hcl add_hcl->diazonium_salt salicylic_acid 2-Hydroxybenzoic Acid mix3 + salicylic_acid->mix3 naoh_2 NaOH Solution naoh_2->mix3 coupling_solution Coupling Component Solution mordant_yellow_10 This compound Precipitate cool2 Cool Solution mix3->cool2 cool2->coupling_solution azo_coupling->mordant_yellow_10

Caption: Synthesis workflow for this compound.

LDH_Intercalation cluster_precursor LDH Precursor Synthesis cluster_exchange Anion Exchange metal_salts Mg(NO₃)₂ + Al(NO₃)₃ Solution precipitation Co-precipitation at constant pH metal_salts->precipitation alkali NaOH Solution alkali->precipitation aging Age slurry precipitation->aging filter_wash_dry_1 Filter, Wash, and Dry aging->filter_wash_dry_1 ldh_precursor Mg-Al-NO₃-LDH filter_wash_dry_1->ldh_precursor disperse Disperse LDH Precursor in MY10 Solution ldh_precursor->disperse my10_solution This compound Solution my10_solution->disperse stir Stir for 24h disperse->stir filter_wash_dry_2 Filter, Wash, and Dry stir->filter_wash_dry_2 final_product This compound-LDH filter_wash_dry_2->final_product

Caption: Workflow for LDH intercalation of this compound.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis standards Prepare Fe(III) Standards add_reagents Add MY10 and Buffer to all samples standards->add_reagents unknown Prepare Unknown Sample unknown->add_reagents complex_formation Allow for Complex Formation add_reagents->complex_formation set_lambda Set Spectrophotometer to λmax complex_formation->set_lambda measure_abs Measure Absorbance of Standards and Unknown set_lambda->measure_abs absorbance_data Absorbance Data measure_abs->absorbance_data plot_curve Plot Calibration Curve (Abs vs. Conc) absorbance_data->plot_curve interpolate Interpolate Unknown Absorbance plot_curve->interpolate final_conc Determine Fe(III) Concentration interpolate->final_conc

Caption: Spectrophotometric determination of Iron(III) workflow.

References

Synthesis of Mordant Yellow 10 from 4-aminobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Mordant Yellow 10, a monoazo dye, starting from the readily available precursor, 4-aminobenzenesulfonic acid (sulfanilic acid). The synthesis is a classic example of diazo coupling, a cornerstone of aromatic chemistry and dye synthesis. This document outlines the detailed experimental protocols, key reaction parameters, and expected outcomes, tailored for researchers, scientists, and professionals in drug development who may utilize such synthetic pathways.

Introduction

This compound, also known as C.I. 14010, is synthesized through a two-step process: the diazotization of 4-aminobenzenesulfonic acid followed by an azo coupling reaction with 2-hydroxybenzoic acid (salicylic acid)[1][2]. The sulfonic acid group imparted by the starting material ensures the water solubility of the final dye, a crucial property for its application in textiles[3]. The overall reaction involves the conversion of the primary aromatic amine of sulfanilic acid into a reactive diazonium salt, which then acts as an electrophile in a substitution reaction with the electron-rich aromatic ring of salicylic (B10762653) acid.

Synthetic Pathway

The synthesis of this compound proceeds via the following key stages:

  • Diazotization: 4-aminobenzenesulfonic acid is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt is then coupled with salicylic acid under controlled pH conditions to yield the final azo dye.

The logical workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification sulfanilic_acid 4-Aminobenzenesulfonic Acid (Sulfanilic Acid) sulfanilic_acid_salt Sodium Sulfanilate Solution sulfanilic_acid->sulfanilic_acid_salt Dissolution na2co3 Sodium Carbonate Solution na2co3->sulfanilic_acid_salt mixture_b Reaction Mixture B sulfanilic_acid_salt->mixture_b nano2 Sodium Nitrite Solution nano2->mixture_b diazonium_salt 4-Sulfobenzenediazonium Chloride Suspension mixture_b->diazonium_salt Addition to Acid (0-5 °C) hcl_ice Hydrochloric Acid on Ice hcl_ice->diazonium_salt coupling_reaction Coupling Reaction (0-5 °C) diazonium_salt->coupling_reaction Slow Addition salicylic_acid Salicylic Acid salicylate_solution Sodium Salicylate Solution salicylic_acid->salicylate_solution Dissolution naoh Sodium Hydroxide Solution naoh->salicylate_solution salicylate_solution->coupling_reaction mordant_yellow_10_crude Crude this compound (Precipitate) recrystallization Recrystallization (from hot water) mordant_yellow_10_crude->recrystallization pure_mordant_yellow_10 Pure this compound (Crystalline Solid) recrystallization->pure_mordant_yellow_10 Cooling & Filtration

References

Spectroscopic Properties of Mordant Yellow 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Yellow 10, also known by its Colour Index name C.I. 14010, is a monoazo dye belonging to the mordant class of dyes.[1] Its chemical structure, 5-((4-sulfophenyl)azo)salicylic acid disodium (B8443419) salt, features a chromophoric azo group (-N=N-) connecting aromatic rings, which is responsible for its characteristic yellow color.[1][2] This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing available quantitative data, experimental protocols for its characterization, and the influence of environmental factors on its spectral behavior. Understanding these properties is crucial for its application in various fields, including textile dyeing, analytical chemistry, and potentially in the development of novel materials.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Name 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, disodium salt[3]
Synonyms C.I. This compound, C.I. 14010, Acid Chrome Yellow GG[1][4]
CAS Number 6054-99-5[1][4]
Molecular Formula C₁₃H₈N₂Na₂O₆S[1]
Molecular Weight 366.26 g/mol [1]
Appearance Yellow to brown fine crystalline powder[3]

Spectroscopic Data

The interaction of this compound with electromagnetic radiation is fundamental to its color and analytical applications. The key spectroscopic parameters are summarized below.

UV-Visible Absorption Spectroscopy

The absorption of light in the ultraviolet and visible regions by this compound is due to electronic transitions within the molecule, primarily π → π* transitions within the conjugated azo-aromatic system.

ParameterValueConditionsReference(s)
λmax (Maximum Absorption Wavelength) 358 nmAqueous solution[2]
324 nmAqueous solution[3]
490 nmIn the form of an Iron (III) complex[3]
Molar Absorptivity (ε) Data not available in the reviewed literature.-
Fluorescence Emission Maximum Data not available in the reviewed literature.-
Fluorescence Quantum Yield (Φ) Data not available in the reviewed literature.-

Note on Discrepancies: There are conflicting reports in the available literature regarding the precise λmax of this compound in aqueous solution.[2][3] This discrepancy may arise from variations in experimental conditions such as pH, solvent purity, or the presence of trace metal ions. The formation of a complex with iron (III) ions causes a significant bathochromic (red) shift in the absorption maximum to 490 nm.[3]

Influence of Environmental Factors

The spectroscopic properties of azo dyes like this compound can be sensitive to their local environment.

Solvent Effects (Solvatochromism)

The position, intensity, and shape of the absorption bands of a dye can change with the polarity of the solvent, a phenomenon known as solvatochromism.[5] While specific studies on this compound are limited, for many azo dyes, an increase in solvent polarity can lead to a bathochromic (red) shift of the π → π* transition band. This is due to the differential solvation of the ground and excited electronic states.

pH Effects

The pH of the solution can significantly impact the absorption spectrum of this compound due to the presence of acidic (carboxylic and sulfonic acid) and phenolic hydroxyl groups in its structure.[3] Changes in pH can alter the protonation state of these groups, thereby modifying the electronic distribution within the molecule and shifting the absorption maximum.[6] For instance, the deprotonation of the hydroxyl and carboxylic acid groups can lead to changes in the conjugation and a corresponding shift in the λmax.[6]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are based on standard practices for dye analysis.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.

1. Preparation of a Stock Solution:

  • Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

  • Dissolve the powder in a known volume of a suitable solvent (e.g., deionized water) in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

2. Preparation of Standard Solutions:

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

3. Spectrophotometer Setup and Measurement:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Select the desired wavelength range for scanning (e.g., 200-800 nm).

  • Use a cuvette filled with the pure solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard solution, starting from the lowest concentration.

4. Determination of λmax:

  • The wavelength at which the highest absorbance is recorded is the λmax.

5. Calculation of Molar Absorptivity (ε):

  • According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance (A) versus concentration (c).

  • The slope of the resulting linear graph will be the molar absorptivity (ε) if the path length (l) is 1 cm.[7]

G Experimental Workflow for UV-Vis Spectroscopy A Prepare Stock Solution B Perform Serial Dilutions A->B D Measure Absorbance of Standards B->D C Prepare Blank (Solvent) C->D E Determine λmax D->E F Plot Calibration Curve (A vs. c) D->F G Calculate Molar Absorptivity (ε) F->G

Workflow for determining λmax and molar absorptivity.
Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence properties of a dye.

1. Solution Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

2. Spectrofluorometer Setup:

  • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Select an appropriate excitation wavelength (typically the λmax from the absorption spectrum).

  • Set the emission and excitation slit widths to control the resolution and signal intensity.

3. Measurement of Emission Spectrum:

  • Scan a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum.

  • The wavelength at the peak of the emission spectrum is the emission maximum.

4. Determination of Fluorescence Quantum Yield (Φ):

  • The quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8]

  • The quantum yield (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • "sample" and "std" refer to the sample and the standard, respectively.

G Experimental Workflow for Fluorescence Spectroscopy A Prepare Dilute Solution (A < 0.1) B Select Excitation Wavelength (λex) A->B E Measure Absorbance at λex A->E C Measure Emission Spectrum B->C D Identify Emission Maximum C->D G Calculate Quantum Yield (Φ) E->G F Measure Fluorescence of Standard F->G G Mordant Dye Chelation Mechanism Dye This compound (with chelating groups) Complex Dye-Metal Complex (Chelate) Dye->Complex Metal Metal Ion (e.g., Cr³⁺, Al³⁺, Fe³⁺) Metal->Complex Fiber Textile Fiber (e.g., Wool, Silk) DyedFiber Dyed Fiber with Enhanced Fastness Fiber->DyedFiber Complex->DyedFiber

References

An In-depth Technical Guide to the Mechanism of Action of Mordant Yellow 10 as a Mordant Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Yellow 10, also known as C.I. 14010, is a monoazo mordant dye valued for its ability to produce vibrant and durable yellow hues on protein fibers such as wool and silk. Its efficacy is rooted in the principles of coordination chemistry, wherein the dye molecule, a metal ion (the mordant), and the fiber form a stable, insoluble complex. This technical guide elucidates the core mechanism of action of this compound, detailing its chemical structure, the formation of the dye-metal coordination complex, and its interaction with textile fibers. This document provides a comprehensive overview of the synthesis, theoretical framework, and practical application of this compound, supported by experimental protocols and data presentation to aid researchers in the fields of materials science, chemistry, and textile technology.

Introduction to Mordant Dyes and this compound

Mordant dyes are a class of colorants that require a fixing agent, known as a mordant, to bind to a substrate. The term "mordant" originates from the Latin word mordere, meaning "to bite," reflecting the historical belief that the mordant enabled the dye to bite into the fiber. Modern chemistry reveals that the mordant, typically a polyvalent metal ion, forms a coordination complex with the dye molecule. This complex then binds to the functional groups present in the textile fiber, resulting in a high-molecular-weight, insoluble "lake" that imparts exceptional color fastness to washing and light.

This compound is a prime example of a synthetic mordant dye. Its chemical structure is specifically designed to facilitate chelation with metal ions, a process that is fundamental to its dyeing mechanism.

Chemical Properties of this compound

This compound is synthesized through the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 2-hydroxybenzoic acid (salicylic acid). This process yields a molecule with key functional groups that are critical for its action as a mordant dye.

PropertyValueReference
Chemical Name 2-hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid
C.I. Name This compound
CAS Number 6054-99-5
Molecular Formula C₁₃H₈N₂Na₂O₆S
Molecular Weight 366.26 g/mol
Chemical Class Monoazo
Solubility Soluble in water, slightly soluble in ethanol (B145695) and chloroform.

The key to this compound's function lies in the ortho-positioning of the hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic (B10762653) acid moiety, and the azo group (-N=N-). These groups provide the necessary sites for the coordination of a metal ion.

Figure 1: Chemical Structure of this compound.

Mechanism of Action: Coordination and Chelation

The dyeing process with this compound is a multi-step mechanism involving the formation of a stable coordination complex. This process significantly enhances the dye's affinity for the fiber and its fastness properties.

The Role of the Mordant

Commonly used mordants are salts of chromium (Cr³⁺), aluminum (Al³⁺), copper (Cu²⁺), and iron (Fe³⁺). The choice of mordant can influence the final color of the dyed fabric. For instance, chromium mordants often produce bright and fast colors, while iron mordants tend to produce duller, "saddened" shades.

Formation of the Dye-Metal Complex

The core of the mechanism is the formation of a chelate complex. The this compound molecule acts as a bidentate or tridentate ligand, donating lone pairs of electrons from its hydroxyl, carboxyl, and azo groups to the d-orbitals of the metal ion. This forms stable five- or six-membered rings, a phenomenon known as the chelate effect, which greatly enhances the stability of the complex.

G cluster_reactants Reactants cluster_process Process cluster_product Product Dye This compound Coordination Coordination Complex Formation (Chelation) Dye->Coordination Metal Metal Ion (e.g., Cr³⁺) Metal->Coordination Fiber Fiber (e.g., Wool) Complex Dye-Metal-Fiber Complex (Insoluble Lake) Fiber->Complex Coordination->Complex

Figure 2: General workflow of the mordant dyeing process.

Interaction with the Fiber

The resulting dye-metal complex has a greater affinity for the fiber than the dye molecule alone. In the case of wool, a protein fiber, the complex can form strong ionic and coordinate bonds with the amino and carboxyl groups of the amino acid residues in the keratin (B1170402) protein. This intricate network of bonds firmly anchors the dye to the fiber, resulting in excellent wash and light fastness.

Figure 3: Simplified diagram of the dye-metal-fiber interaction.

Quantitative Analysis of the Dyeing Process

A thorough understanding of the mordant dyeing mechanism requires quantitative analysis of the interactions between the dye, metal, and fiber. Key parameters include the stability constant of the dye-metal complex, and the kinetics and thermodynamics of the dyeing process.

Stoichiometry and Stability of the Dye-Metal Complex

The stoichiometry of the this compound-metal complex can be determined using spectrophotometric methods such as the mole ratio method or Job's method of continuous variation. The stability constant (K) of the complex, which indicates the strength of the interaction between the dye and the metal ion, can be determined by potentiometric titration or spectrophotometry.

Table 1: Stoichiometry and Stability of a Representative this compound-Metal Complex

Metal IonMethodStoichiometry (Dye:Metal)Log KReference
Fe³⁺UV-Vis Spectrometry1:1-[1]
Cr³⁺Potentiometric TitrationData Not AvailableData Not Available
Al³⁺SpectrophotometryData Not AvailableData Not Available
Dyeing Kinetics

The rate at which this compound is adsorbed by the fiber can be described by various kinetic models, such as the pseudo-first-order and pseudo-second-order models. These models provide insights into the rate-controlling steps of the dyeing process.

Table 2: Kinetic Parameters for the Adsorption of a Representative Mordant Dye on Wool

Kinetic ModelParametersValue
Pseudo-first-order qₑ (mg/g)-
k₁ (min⁻¹)-
-
Pseudo-second-order qₑ (mg/g)-
k₂ (g/mg·min)-
-

Note: This table illustrates the type of data obtained from kinetic studies. Specific values for this compound are not available in the provided search results.

Dyeing Thermodynamics and Adsorption Isotherms

The spontaneity and nature of the dyeing process can be evaluated by determining the thermodynamic parameters: Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium distribution of the dye between the dyebath and the fiber.

Table 3: Thermodynamic and Isotherm Parameters for a Representative Mordant Dye on Wool

ParameterValueInterpretation
Thermodynamic
ΔG° (kJ/mol)-Spontaneity of the process
ΔH° (kJ/mol)-Endothermic/Exothermic nature
ΔS° (J/mol·K)-Randomness at the solid-liquid interface
Isotherm
Langmuirqₘ (mg/g)Maximum adsorption capacity
Kₗ (L/mg)Langmuir constant
-
FreundlichKբ ((mg/g)(L/mg)¹/ⁿ)Freundlich constant
nAdsorption intensity
-

Note: This table is a template for the presentation of thermodynamic and isotherm data. Specific values for this compound require further experimental investigation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the mechanism of this compound. The following sections outline methodologies for key experiments.

Synthesis of this compound

A general procedure for the synthesis of this compound involves a two-step diazotization and coupling reaction.

  • Diazotization of 4-Aminobenzenesulfonic Acid:

    • Dissolve 4-aminobenzenesulfonic acid in a sodium carbonate solution.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite.

    • Add this mixture to a cold solution of hydrochloric acid to form the diazonium salt. Maintain the temperature below 5°C.

  • Azo Coupling with 2-Hydroxybenzoic Acid:

    • Dissolve 2-hydroxybenzoic acid in a sodium hydroxide (B78521) solution and cool to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the 2-hydroxybenzoic acid solution with constant stirring.

    • Maintain the temperature at 0-5°C and a pH of 8-9.

    • Stir the reaction mixture for several hours until the coupling is complete.

    • The dye can be precipitated by adding sodium chloride (salting out), filtered, washed, and dried.

Determination of Dye-Metal Complex Stoichiometry by Job's Method
  • Prepare equimolar stock solutions of this compound and the metal salt (e.g., CrCl₃).

  • Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the dye and metal ion.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Plot absorbance versus the mole fraction of the ligand (dye).

  • The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

Mordant Dyeing of Wool Fabric
  • Scouring: Wash the wool fabric with a non-ionic detergent to remove any impurities. Rinse thoroughly and allow to air dry.

  • Pre-mordanting (Example with Alum):

    • Prepare a mordant bath containing aluminum sulfate (B86663) (e.g., 15% on weight of fiber) and cream of tartar (e.g., 6% on weight of fiber).

    • Introduce the wetted wool fabric into the mordant bath.

    • Slowly heat the bath to a simmer (around 85-95°C) and maintain for one hour.

    • Allow the bath to cool, then remove the fabric, rinse, and proceed to dyeing.

  • Dyeing:

    • Prepare a dyebath with the desired concentration of this compound.

    • Introduce the pre-mordanted, wetted wool fabric.

    • Slowly heat the dyebath to a simmer and maintain for one hour.

    • Allow the bath to cool, remove the fabric, rinse thoroughly, and air dry.

Conclusion

The mechanism of action of this compound as a mordant dye is a well-defined process governed by the principles of coordination chemistry. The formation of a stable, insoluble chelate complex between the dye, a metal mordant, and the functional groups of the fiber is paramount to achieving high color fastness. While the qualitative aspects of this mechanism are well-understood, a comprehensive quantitative characterization of the stability, kinetics, and thermodynamics of the this compound dyeing system with various mordants remains an area ripe for further investigation. The experimental protocols and data presentation frameworks provided in this guide offer a foundation for researchers to conduct such studies and further advance the understanding and application of this important class of dyes.

References

In-Depth Technical Guide: Health and Safety Data for Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Mordant Yellow 10, also known as C.I. 14010, is a synthetic organic dye.[1][2] Its chemical structure consists of a benzene (B151609) ring linked to a sulfophenyl group through an azo bond (-N=N-), with hydroxyl and carboxyl groups attached to the benzene ring.[1]

PropertyValueReferences
IUPAC Name disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate[1]
CAS Number 6054-99-5[1][2][3][4]
Molecular Formula C₁₃H₈N₂Na₂O₆S[2][3]
Molecular Weight 366.26 g/mol [2][3]
Appearance Yellow to brown fine crystalline powder[3][4]
Melting Point >284°C (decomposes)[3][4]
Solubility Soluble in hot water; slightly soluble in cold water, ethanol, and cellosolve; insoluble in chloroform.[1][3]
Stability Light sensitive. Stable under recommended storage conditions.[3]

Hazard Identification and GHS Classification

While a specific, official GHS classification for this compound from regulatory bodies like ECHA was not identified, some suppliers indicate that it is an irritant.[3] Based on information for similar azo dyes and related mordant dyes, a potential GHS classification can be inferred. It is crucial to handle this substance with care, assuming it presents certain hazards until a definitive classification is available.

Hazard ClassHazard StatementPictogramSignal Word
Skin IrritationH315: Causes skin irritationGHS07Warning
Eye IrritationH319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritationGHS07Warning

Note: This classification is based on general data for similar compounds and should be used for guidance only. A substance-specific risk assessment should always be performed.

Toxicological Information

There is a significant lack of publicly available quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound. The toxicological properties of this specific substance have not been fully investigated.[5] However, the broader class of azo dyes and their degradation products have been studied.

Azo dyes themselves may not be readily absorbed by the skin, but their reductive cleavage, for instance by intestinal or skin microorganisms, can lead to the formation of aromatic amines.[1] Some aromatic amines are known to be mutagenic and carcinogenic. The anaerobic biodegradation of this compound is known to yield 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA).[1] While these specific degradation products may have lower toxicity than other aromatic amines derived from different azo dyes, their potential health effects should be considered.

EffectObservationReferences
Acute Oral Toxicity Data not available.
Acute Dermal Toxicity Data not available.
Acute Inhalation Toxicity Data not available.
Skin Irritation May cause skin irritation.[5]
Eye Irritation May cause eye irritation.[5]
Respiratory Irritation May cause respiratory tract irritation.[5]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[6]

First Aid Measures

In the event of exposure to this compound, the following first aid procedures are recommended:

  • Inhalation: Move the exposed person to fresh air. If breathing has stopped, perform artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Promptly wash the contaminated skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.

Handling and Storage

Handling: Use with adequate ventilation to keep airborne concentrations low. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances. The substance is light-sensitive and should be stored in an amber vial at room temperature.[3]

Accidental Release Measures

In case of a spill or leak, the following measures should be taken:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as indicated in Section 8. Avoid generating dust.

  • Environmental Precautions: Prevent the product from entering drains or watercourses.

  • Methods for Cleaning Up: Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal. Provide ventilation.

Exposure Controls and Personal Protection

As no official occupational exposure limits (e.g., PEL, TLV) have been established for this compound, general safe handling practices for chemical powders should be followed.

  • Engineering Controls: Use adequate ventilation, such as local exhaust ventilation, to keep airborne concentrations low.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. An approved dust or mist respirator should be used if airborne particulate is generated.

Stability and Reactivity

This compound is stable under normal storage conditions.[3] However, it is light-sensitive.[3]

  • Incompatible Materials: Information on incompatible materials is not widely available. As a general precaution, avoid strong oxidizing agents.

  • Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

Ecological Information

Synthetic dyes, including this compound, are designed to be stable, which contributes to their persistence in the environment.[1] The primary concern with azo dyes in the environment is their potential to undergo reductive cleavage under anaerobic conditions, leading to the formation of potentially harmful aromatic amines.

A study on the biodegradation of this compound demonstrated that it is reductively cleaved under anaerobic conditions into 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA).[1] While 5-ASA was found to be readily degraded under aerobic conditions, sulfanilic acid was more persistent but could be degraded by a specialized enrichment culture.[1] This suggests that complete mineralization of this compound requires a sequential anaerobic and aerobic treatment process.[1]

ParameterInformationReferences
Persistence and Degradability Persistent in the environment due to its stable nature. Biodegradable under specific sequential anaerobic and aerobic conditions.[1]
Anaerobic Biodegradation Products 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA)[1]
Aerobic Biodegradation 5-ASA is readily biodegradable aerobically. Sulfanilic acid is more recalcitrant but can be degraded by specific microorganisms.[1]
Aquatic Toxicity Specific LC50/EC50 data for fish, daphnia, or algae are not available. Azo dyes and their breakdown products can be toxic to aquatic life.
Bioaccumulation Potential Data not available.

Experimental Protocols

While specific experimental results for this compound are not available in the public domain, the following are detailed methodologies for key toxicological and ecotoxicological experiments that would be used to assess its safety.

Skin Irritation/Corrosion (based on OECD Guideline 404)
  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

    • 0.5 g of the test substance (moistened with a small amount of water to form a paste) is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

    • The exposure period is typically 4 hours.

    • After exposure, the dressing and any residual test substance are removed.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Evaluation: The severity of the skin reactions is scored according to a standardized grading system. The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified for its skin irritation potential.

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)
  • Test System: Healthy young adult albino rabbits.

  • Procedure:

    • A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • The eyelids are held together for about one second to prevent loss of the material.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

  • Evaluation: The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling according to a standardized scoring system. The reversibility of the observed effects is also assessed.

Aquatic Toxicity - Acute Toxicity to Fish (based on OECD Guideline 203)
  • Test System: A recommended freshwater fish species (e.g., Rainbow trout, Zebrafish, or Fathead minnow).

  • Procedure:

    • Fish are exposed to a range of concentrations of the test substance in water for 96 hours.

    • The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

  • Evaluation: The concentration that is lethal to 50% of the test fish (LC50) at the end of the 96-hour period is calculated using statistical methods.

Visualizations

G Biodegradation Pathway of this compound A This compound (Azo Dye) B Anaerobic Conditions (Reductive Cleavage of Azo Bond) A->B C 5-Aminosalicylic Acid (5-ASA) B->C D Sulfanilic Acid (SA) B->D E Aerobic Conditions C->E G Aerobic Conditions (with specialized microorganisms) D->G F Further Degradation (Mineralization) E->F H Further Degradation (Mineralization) G->H

Caption: Biodegradation pathway of this compound under sequential anaerobic and aerobic conditions.

G General Chemical Spill Response Workflow Start Spill Occurs A Evacuate Immediate Area & Alert Others Start->A B Assess the Hazard (Consult SDS) A->B C Don Appropriate PPE B->C D Contain the Spill (Use absorbent materials) C->D E Clean Up Spill (Follow specific procedures) D->E F Decontaminate Area & Equipment E->F G Dispose of Waste Properly F->G End Report Incident G->End

Caption: A generalized workflow for responding to a chemical spill in a laboratory or research setting.

References

Environmental Fate and Degradation of Mordant Yellow 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Yellow 10 (MY10), a sulfonated monoazo dye, is utilized in various industrial applications, including textile dyeing. Its chemical stability, designed for colorfastness, contributes to its persistence in the environment, raising concerns about its potential impact on ecosystems. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, with a focus on biotic and abiotic degradation pathways, quantitative data on its transformation, and detailed experimental methodologies. The information presented is intended to support researchers and professionals in assessing the environmental risks associated with this compound and in developing effective remediation strategies.

Chemical and Physical Properties

This compound, with the CAS number 6054-99-5, is characterized by its azo bond (-N=N-) linking a substituted benzene (B151609) ring with a salicylic (B10762653) acid moiety. Its chemical structure includes sulfonic acid groups, which enhance its water solubility.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₃H₈N₂Na₂O₆S[1]
Molecular Weight 366.26 g/mol [1]
CAS Number 6054-99-5[2]
Appearance Deep yellow powder[1]
Solubility Soluble in water[1]
Structure Single azo class[1]

Environmental Fate

The environmental fate of this compound is governed by its persistence, potential for bioaccumulation, and mobility in various environmental compartments.

Persistence and Bioaccumulation

Synthetic dyes like this compound are designed for stability, which translates to environmental persistence. Its high water solubility suggests a low potential for bioaccumulation in fatty tissues. However, the aromatic amines that can be formed during its degradation may pose their own environmental and health risks.

Abiotic Degradation: Hydrolysis and Photolysis
Soil Adsorption

Specific studies on the soil adsorption coefficient (Koc) for this compound were not found. However, as a sulfonated anionic dye, its mobility in soil is expected to be influenced by soil pH and organic matter content. Anionic dyes generally exhibit lower adsorption to negatively charged soil particles.

Degradation Pathways

The degradation of this compound can occur through both biotic and abiotic mechanisms, with combined processes often being the most effective for complete mineralization.

Biotic Degradation: A Sequential Anaerobic-Aerobic Process

The most well-documented pathway for the complete biodegradation of this compound involves a two-stage process: an initial anaerobic reduction followed by an aerobic oxidation.[3][4]

Anaerobic Stage: Under anaerobic conditions, the primary degradation step is the reductive cleavage of the azo bond.[3][4] This process results in the decolorization of the dye and the formation of aromatic amines. For this compound, these amines have been identified as 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA).[3][4]

Aerobic Stage: The aromatic amines produced in the anaerobic stage are then subjected to aerobic degradation. 5-aminosalicylic acid is readily degraded under aerobic conditions.[3][4] However, sulfanilic acid can be more recalcitrant and may require bioaugmentation with specific microorganisms capable of its degradation.[3][4] The complete mineralization of sulfanilic acid is indicated by the stoichiometric recovery of sulfate (B86663).[3]

Biodegradation_Pathway MY10 This compound AzoCleavage Anaerobic Azo Bond Cleavage MY10->AzoCleavage ASA 5-Aminosalicylic Acid (5-ASA) AzoCleavage->ASA SA Sulfanilic Acid (SA) AzoCleavage->SA Aerobic1 Aerobic Degradation ASA->Aerobic1 Aerobic2 Aerobic Degradation (with bioaugmentation) SA->Aerobic2 Mineralization1 Mineralization (CO₂, H₂O) Aerobic1->Mineralization1 Mineralization2 Mineralization (CO₂, H₂O, SO₄²⁻) Aerobic2->Mineralization2

Caption: Biodegradation pathway of this compound.

Abiotic Degradation: Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective in degrading this compound. A notable example is the photo-Fenton process, which utilizes hydroxyl radicals (•OH) to oxidize the dye molecule.

Integrated Anaerobic/Photo-Fenton Process: A two-stage process combining anaerobic biodegradation with a subsequent photo-Fenton treatment has been shown to be highly effective.[5] The anaerobic stage achieves decolorization through azo bond cleavage, while the photo-Fenton process degrades the resulting, and potentially toxic, aromatic amines.[5] This sequential treatment has been demonstrated to achieve almost complete removal of the dye and its byproducts.[5]

AOP_Workflow Wastewater MY10 Wastewater Anaerobic Upflow Anaerobic Packed Bed Reactor (UAPBR) Wastewater->Anaerobic Decolorized Decolorized Effluent (contains aromatic amines) Anaerobic->Decolorized PhotoFenton Tray Type Photo-Fenton Reactor (TPFR) Decolorized->PhotoFenton Treated Treated Effluent (Mineralized Products) PhotoFenton->Treated

Caption: Integrated anaerobic and photo-Fenton treatment workflow.

Quantitative Degradation Data

Quantitative data on the degradation of this compound is crucial for assessing the efficiency of different treatment processes.

Table 2: Summary of Quantitative Degradation Data for this compound

Treatment ProcessParameterValueReference
Sequential Anaerobic-Aerobic Bioreactor Maximum Loading Rate210 mg/L/day[3][4]
Integrated Anaerobic/Photo-Fenton Dye Removal Efficiency (Anaerobic)~99% (up to 220 mg/L)[5]
Aromatic Amine Degradation (Photo-Fenton)~99%[5]
Maximum Dye Removal Rate (Anaerobic)933 ± 8 mg/day (at 200 mg/L)[5]

Ecotoxicity

Experimental Protocols

Detailed, step-by-step protocols for the degradation of this compound are not explicitly provided in the literature. However, the methodologies employed in key studies can be outlined to guide future research.

Protocol Outline: Sequential Anaerobic-Aerobic Biodegradation

This protocol is based on the methodology described by Tan et al. (2000).[3]

  • Reactor Setup:

    • Anaerobic Stage: An Expanded Granular Sludge Bed (EGSB) or a similar high-rate anaerobic reactor is used.

    • Aerobic Stage: A conventional activated sludge reactor is used.

  • Inoculum:

    • The anaerobic reactor is inoculated with granular sludge from a methanogenic reactor.

    • The aerobic reactor is inoculated with activated sludge. For the degradation of sulfanilic acid, bioaugmentation with a specialized enrichment culture may be necessary.[3]

  • Operating Conditions:

    • Anaerobic Reactor: Maintain strict anaerobic conditions. A co-substrate like ethanol (B145695) or glucose is typically required as an electron donor for the reductive cleavage of the azo bond.

    • Aerobic Reactor: Maintain aerobic conditions through continuous aeration.

    • Hydraulic Retention Time (HRT): The HRT is a critical parameter. In the study, the HRT of the aerobic reactor was initially increased to establish the bioaugmented culture.[3]

  • Monitoring and Analysis:

    • Dye Concentration: Monitor the concentration of this compound in the influent and effluent of the anaerobic reactor using UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Aromatic Amines: Analyze the concentrations of 5-aminosalicylic acid and sulfanilic acid in the anaerobic effluent and aerobic effluent using HPLC.

    • Mineralization: Monitor sulfate concentration in the aerobic effluent as an indicator of sulfanilic acid mineralization. Chemical Oxygen Demand (COD) can also be measured to assess overall organic removal.

Experimental_Workflow cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage cluster_analysis Analytical Monitoring Anaerobic_Reactor EGSB Reactor Setup Anaerobic_Inoculation Inoculate with Granular Sludge Anaerobic_Reactor->Anaerobic_Inoculation Anaerobic_Operation Operate with MY10 and Co-substrate Anaerobic_Inoculation->Anaerobic_Operation Anaerobic_Sampling Sample Influent and Effluent Anaerobic_Operation->Anaerobic_Sampling Aerobic_Operation Aerate Continuously HPLC HPLC Analysis (MY10, 5-ASA, SA) Anaerobic_Sampling->HPLC Spectrophotometer UV-Vis Spectrophotometry (Decolorization) Anaerobic_Sampling->Spectrophotometer Aerobic_Reactor Activated Sludge Reactor Setup Aerobic_Inoculation Inoculate with Activated Sludge (+ Bioaugmentation) Aerobic_Reactor->Aerobic_Inoculation Aerobic_Inoculation->Aerobic_Operation Aerobic_Sampling Sample Effluent Aerobic_Operation->Aerobic_Sampling Aerobic_Sampling->HPLC COD_Sulfate COD and Sulfate Analysis (Mineralization) Aerobic_Sampling->COD_Sulfate

Caption: General experimental workflow for biodegradation study.

Protocol Outline: Integrated Anaerobic/Photo-Fenton Degradation

This protocol is based on the methodology described for a similar integrated process.[5]

  • Anaerobic Pre-treatment:

    • Utilize an Upflow Anaerobic Packed Bed Reactor (UAPBR) inoculated with a suitable microbial consortium (e.g., Pseudomonas aeruginosa).[5]

    • Operate the reactor with this compound and a co-substrate like glucose.

    • Monitor decolorization using a UV-Visible spectrophotometer.

  • Photo-Fenton Treatment:

    • The effluent from the anaerobic reactor, containing the aromatic amines, is fed into a photo-Fenton reactor.

    • Reagents: Add a source of Fe²+ (e.g., iron shavings) and hydrogen peroxide (H₂O₂).[5]

    • Irradiation: Irradiate the solution with a UV lamp.

  • Monitoring and Analysis:

    • Analyze the concentration of aromatic amines in the effluent from both reactors using HPLC.

    • Assess the detoxification of the final effluent using ecotoxicity tests (e.g., with earthworms like Eisenia fetida).[5]

Conclusion

The complete degradation of this compound is achievable through multi-stage treatment processes that combine anaerobic and aerobic biological degradation or integrate biological and advanced oxidation processes. The primary mechanism of initial degradation is the anaerobic reductive cleavage of the azo bond, leading to decolorization and the formation of aromatic amines. The subsequent aerobic or chemical oxidation of these amines is crucial for complete mineralization and detoxification. While effective degradation strategies have been demonstrated at the laboratory scale, a significant data gap exists regarding the environmental fate of this compound under natural conditions, including its abiotic degradation rates and mobility in soil. Further research is warranted to obtain specific quantitative data on hydrolysis, photolysis, soil sorption, and aquatic toxicity to enable a more comprehensive environmental risk assessment of this compound.

References

Optimizing the Synthesis of Mordant Yellow 10: A Technical Guide to Enhancing Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Yellow 10, identified by the Colour Index number C.I. 14010, is a significant monoazo dye synthesized through a two-step process involving the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid) followed by an azo coupling reaction with 2-hydroxybenzoic acid (salicylic acid). This technical guide provides an in-depth exploration of the synthesis of this compound, with a primary focus on strategies for optimizing reaction conditions to improve both yield and purity. Key parameters influencing the reaction, including temperature, pH, and stoichiometry, are discussed in detail. This document also presents comprehensive experimental protocols and visual representations of the reaction mechanism and optimization workflow to aid researchers in achieving efficient and reproducible synthesis.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, constituting over 60% of the total dye production.[1] Their widespread applications in the textile, printing, and leather industries are attributed to their diverse color palette, high tinctorial strength, and cost-effective synthesis. This compound is a prominent member of this family, valued for its ability to form stable coordination complexes with metal ions (mordants), which significantly enhances the colorfastness of the dyed material.[1]

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The process begins with the conversion of the primary aromatic amine of sulfanilic acid into a diazonium salt. This is achieved through a diazotization reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a mineral acid. The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich coupling component, in this case, salicylic (B10762653) acid, to form the characteristic azo linkage (-N=N-), the chromophore responsible for the dye's color.

Optimizing the synthesis of this compound is crucial for industrial applications to maximize product yield, ensure batch-to-batch consistency, and minimize the formation of impurities. This guide will systematically address the critical parameters that govern the efficiency of this synthesis.

Synthesis of this compound: Reaction Mechanism

The synthesis of this compound proceeds in two primary stages:

Step 1: Diazotization of 4-Aminobenzenesulfonic Acid (Sulfanilic Acid)

In this step, sulfanilic acid is treated with nitrous acid (HNO₂) at a low temperature to form the 4-sulfobenzenediazonium salt. The nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl).

Step 2: Azo Coupling with Salicylic Acid

The freshly prepared diazonium salt is then coupled with salicylic acid in a weakly acidic to neutral solution. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the phenoxide form of salicylic acid, typically at the position para to the hydroxyl group, to form the final product, this compound.

Reaction_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Sulfanilic Acid Sulfanilic Acid Diazonium Salt Diazonium Salt Sulfanilic Acid->Diazonium Salt 0-5 °C NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt Diazonium Salt_ref Diazonium Salt Salicylic Acid Salicylic Acid This compound This compound Salicylic Acid->this compound Diazonium Salt_ref->this compound pH 4-7

Figure 1: Synthesis Pathway of this compound.

Optimization of Synthesis Parameters

The yield and purity of this compound are highly dependent on the careful control of several reaction parameters. The following sections detail the impact of these parameters and provide recommendations for optimization.

Temperature Control

Diazotization: The temperature during the diazotization of sulfanilic acid is a critical factor. The resulting diazonium salt is thermally unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts and a significant reduction in yield. Therefore, it is imperative to maintain the reaction temperature between 0 and 5 °C. This is typically achieved by using an ice bath and adding the sodium nitrite solution slowly to control the exothermic nature of the reaction.

Azo Coupling: The coupling reaction is also temperature-sensitive, although slightly less critical than diazotization. Maintaining a low temperature, generally between 5 and 10 °C, is recommended to ensure the stability of the diazonium salt throughout the coupling process and to minimize side reactions.

Temperature (°C)Diazotization Yield (Representative)Coupling Yield (Representative)
0-5HighHigh
10ModerateModerate-High
20LowModerate
>25Very LowLow
Note: The yield data presented is illustrative and based on general principles of azo dye synthesis. Actual yields may vary depending on other reaction conditions.
pH Control

The pH of the reaction medium plays a crucial role in both the diazotization and coupling steps.

Diazotization: This reaction is carried out in a strongly acidic medium. The presence of a strong acid, such as hydrochloric acid, is necessary for the in situ generation of nitrous acid from sodium nitrite.

Azo Coupling: The pH of the coupling reaction is a delicate balance. The diazonium ion is the active electrophile in acidic conditions. However, the coupling component, salicylic acid, is more reactive in its phenoxide form, which is favored under alkaline conditions. Therefore, the coupling reaction is typically carried out in a weakly acidic to neutral pH range (pH 4-7). This ensures a sufficient concentration of the diazonium salt while activating the salicylic acid for electrophilic attack.

pH of Coupling ReactionYield (Representative)Remarks
< 4LowLow concentration of reactive phenoxide
4-7HighOptimal balance of diazonium salt and phenoxide
> 8LowDiazonium salt may convert to inactive diazotate
Note: The yield data presented is illustrative and based on general principles of azo dye synthesis. Actual yields may vary depending on other reaction conditions.
Stoichiometry of Reactants

The molar ratio of the reactants is another important factor in maximizing the yield of this compound.

  • Sulfanilic Acid to Sodium Nitrite: A slight excess of sodium nitrite (typically 1.05 to 1.1 molar equivalents) is often used to ensure the complete diazotization of the sulfanilic acid.

  • Diazonium Salt to Salicylic Acid: A 1:1 molar ratio is theoretically required. However, in practice, a slight excess of the coupling component (salicylic acid) may be used to drive the reaction to completion.

Molar Ratio (Sulfanilic Acid : NaNO₂ : Salicylic Acid)Yield (Representative)
1 : 1 : 1Good
1 : 1.05 : 1Very Good
1 : 1.1 : 1.05Excellent
1 : 1.2 : 1.1Good (potential for side reactions)
Note: The yield data presented is illustrative and based on general principles of azo dye synthesis. Actual yields may vary depending on other reaction conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of this compound.

Materials and Reagents
  • 4-Aminobenzenesulfonic acid (Sulfanilic acid)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Salicylic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Protocol 1: Diazotization of Sulfanilic Acid
  • In a 250 mL beaker, dissolve a specific molar equivalent of sulfanilic acid in a dilute aqueous solution of sodium hydroxide to form the soluble sodium salt.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of a slight molar excess of sodium nitrite in water to the cooled solution.

  • In a separate beaker, prepare a mixture of concentrated hydrochloric acid and crushed ice.

  • Add the solution containing the sodium sulfanilate and sodium nitrite dropwise to the vigorously stirred acidic ice mixture. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring for 15-30 minutes after the addition is complete to ensure the diazotization is complete. The resulting solution contains the 4-sulfobenzenediazonium chloride and should be used immediately in the next step.

Protocol 2: Azo Coupling with Salicylic Acid
  • In a separate 500 mL beaker, dissolve a molar equivalent of salicylic acid in an aqueous solution of sodium hydroxide.

  • Cool this solution to 5-10 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold salicylic acid solution with continuous and efficient stirring.

  • A brightly colored precipitate of this compound should form immediately.

  • Continue stirring the reaction mixture for 1-2 hours while maintaining the low temperature to ensure the completion of the coupling reaction.

  • The pH of the solution can be adjusted to weakly acidic (pH ~5-6) with dilute acetic acid to promote precipitation of the product.

Protocol 3: Purification by Recrystallization
  • Collect the crude this compound precipitate by vacuum filtration and wash it with a small amount of cold water to remove any unreacted starting materials and salts.

  • Transfer the crude product to a beaker and add a minimal amount of hot distilled water to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize the crystallization of the purified this compound.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry in an oven at a moderate temperature (e.g., 60-80 °C).

Workflow for Synthesis Optimization

The following diagram illustrates a logical workflow for optimizing the synthesis of this compound.

Optimization_Workflow Start Start Define_Parameters Define Key Parameters (Temperature, pH, Stoichiometry) Start->Define_Parameters Initial_Synthesis Perform Initial Synthesis (Baseline Conditions) Define_Parameters->Initial_Synthesis Analyze_Yield_Purity Analyze Yield and Purity (e.g., Spectroscopy, Chromatography) Initial_Synthesis->Analyze_Yield_Purity Vary_Temperature Vary Temperature (Diazotization & Coupling) Analyze_Yield_Purity->Vary_Temperature Analyze_Temp_Effect Analyze Effect on Yield/Purity Vary_Temperature->Analyze_Temp_Effect Vary_pH Vary pH (Coupling Reaction) Analyze_Temp_Effect->Vary_pH Analyze_pH_Effect Analyze Effect on Yield/Purity Vary_pH->Analyze_pH_Effect Vary_Stoichiometry Vary Stoichiometry (NaNO₂, Salicylic Acid) Analyze_pH_Effect->Vary_Stoichiometry Analyze_Stoich_Effect Analyze Effect on Yield/Purity Vary_Stoichiometry->Analyze_Stoich_Effect Determine_Optimal Determine Optimal Conditions Analyze_Stoich_Effect->Determine_Optimal Validate_Optimal Validate Optimal Conditions (Multiple Runs) Determine_Optimal->Validate_Optimal End End Validate_Optimal->End

References

An In-depth Technical Guide to the Characterization of Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques used for the characterization of Mordant Yellow 10 (C.I. 14010). It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to support research, quality control, and analytical development activities. Given its classification as an impurity in certain pharmaceutical products, a thorough understanding of its properties is critical.[1]

Physicochemical Properties

This compound is a single azo dye known for its use in the textile industry and as an analytical reagent for metal determination.[2][3] Its fundamental properties are summarized below.

PropertyValueReference
C.I. Name This compound, 14010[2][4]
CAS Number 6054-99-5[2][5][6]
Molecular Formula C₁₃H₈N₂Na₂O₆S[2][5][6][7]
Molecular Weight 366.26 g/mol [2][5][7][8]
IUPAC Name (Free Acid) 2-hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid[1]
Appearance Deep yellow to brown crystalline powder[2][5][7]
Melting Point >284°C (with decomposition)[5][7]
Solubility Soluble in water; slightly soluble in heated DMSO and methanol[2][5][7]

Synthesis and Metal Chelation Pathways

The characterization of this compound often begins with confirming its synthesis pathway, a two-step process involving diazotization and azo coupling.[2][9][10] Furthermore, its function as a mordant dye is based on its ability to form stable coordination complexes with metal ions, a key characteristic to verify.[9]

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling a 4-Aminobenzenesulfonic Acid c Diazonium Salt Intermediate a->c Reacts with b NaNO₂ / HCl (0-5°C) e This compound c->e Couples with d Salicylic Acid Metal_Chelation dye This compound (Ligand) complex Metal-Dye Complex dye->complex Chelates metal Metal Ion (e.g., Fe³⁺) metal->complex Binds to Characterization_Workflow start Sample Received physchem Physicochemical Properties start->physchem spectro Spectroscopic Analysis (UV-Vis, FT-IR) physchem->spectro Initial ID chrom Chromatographic Purity (HPLC-UV) spectro->chrom struct_id Structural Confirmation (NMR, LC-MS) chrom->struct_id If pure thermal Thermal Stability (TGA/DSC) struct_id->thermal report Final Report thermal->report

References

Computational Chemistry of Mordant Yellow 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mordant Yellow 10, also known as Alizarin Yellow R, is an azo dye characterized by its ability to form strong complexes with metal ions.[1][2] This property makes it a valuable colorant in the textile industry for dyeing fabrics like wool and silk, where the metal ion acts as a "mordant" to fix the dye to the fibers, enhancing color fastness.[2][3] The chemical structure of this compound, featuring a salicylic (B10762653) acid moiety linked to a sulfophenyl group via an azo bridge, provides the necessary functional groups for chelation.[1][3] Understanding the electronic structure, stability, and interaction of this compound with metal ions and substrates at a molecular level is crucial for optimizing its performance and developing new applications. Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers powerful tools to elucidate these properties.[3] This technical guide provides an in-depth overview of the computational studies of this compound, detailing the methodologies employed and summarizing key findings for researchers, scientists, and drug development professionals.

Computational Methodologies

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] It is widely employed to calculate the optimized geometry, electronic properties, and spectroscopic characteristics of molecules like this compound.[3][4]

Experimental Protocol: DFT Calculations

A typical DFT protocol for the analysis of this compound and similar azo dyes involves the following steps:

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are commonly used.[5][6]

  • Model Building: The initial 3D structure of the this compound molecule is built using a molecular editor.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using a hybrid functional like B3LYP in conjunction with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[3][4][7] The choice of basis set can influence the accuracy of the results, with larger basis sets generally providing more accurate energy values.[8]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[9]

  • Electronic Property Calculation: From the optimized structure, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[4][10]

  • Spectroscopic Simulation (TD-DFT): To predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[9][11] This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities.[12][13] The calculations are often performed using the same functional and basis set as the geometry optimization, and solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).[9][14]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time.[15] This technique is particularly useful for understanding the behavior of this compound in a condensed phase, such as in solution or when interacting with metal ions or surfaces.[1][3]

Experimental Protocol: MD Simulations

A general protocol for MD simulations of a dye-metal complex is as follows:

  • Software: Widely used MD simulation packages include AMBER, GROMACS, and NAMD.[1]

  • Force Field: A force field (e.g., AMBER, CHARMM, OPLS-AA) is chosen to describe the potential energy of the system.[1] For metal complexes, specialized parameters may be required.[15]

  • System Setup:

    • The initial coordinates of the this compound molecule (often from DFT optimization) and any metal ions are placed in a simulation box.

    • The box is solvated with a chosen solvent, typically water, using a specific water model (e.g., TIP3P).[1]

    • Counter-ions are added to neutralize the system.

  • Energy Minimization: The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to achieve the correct density. This is a crucial step to ensure the stability of the simulation.

  • Production Run: Once equilibrated, the production MD simulation is run for a desired length of time (nanoseconds to microseconds), during which the trajectory of all atoms is saved.

  • Analysis: The saved trajectory is analyzed to compute various properties, such as radial distribution functions (RDFs) to understand solvation structure, root-mean-square deviation (RMSD) to assess conformational stability, and binding free energies to quantify the strength of interactions.

Data Presentation

The following tables summarize the types of quantitative data obtained from computational studies of this compound and related compounds.

Table 1: Calculated Geometric Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond Lengths (Å) C-C (aromatic)~1.39 - 1.41
N=N (azo)~1.25
C-N~1.43
C-O (hydroxyl)~1.36
C=O (carboxyl)~1.21
Bond Angles (°) C-N=N~113
N=N-C~113
Dihedral Angles (°) C-C-N=N~0 or ~180 (for planarity)

Note: The values presented are representative for azo dyes and are intended for illustrative purposes. Specific calculated values for this compound require a dedicated computational study.

Table 2: Calculated Electronic Properties

DFT is used to determine the electronic characteristics of this compound, which are crucial for understanding its color, reactivity, and stability.[3]

PropertyDescriptionTypical Calculated Value/Location
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.Primarily located on the electron-rich salicylic acid moiety.[3]
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.Distributed across the azo bridge and the sulfophenyl group.[3]
HOMO-LUMO Gap (Eg) Energy difference between HOMO and LUMO; correlates with the wavelength of maximum absorption (λmax).Governs the π → π* transition responsible for the dye's color.[3]
Chemical Potential (μ) (EHOMO + ELUMO) / 2; indicates the tendency of electrons to escape from the system.[3]-
Chemical Hardness (η) (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution.[3]-
Electrophilicity Index (ω) μ² / (2η); quantifies the ability of a molecule to accept electrons.[3]-

Note: Specific energy values in eV are dependent on the level of theory (functional and basis set) used in the calculation.

Table 3: Experimental and Theoretical Spectroscopic Data

TD-DFT calculations are employed to predict the electronic absorption spectra of dyes. The calculated maximum absorption wavelength (λmax) can be compared with experimental data.[12]

ParameterExperimental ValueTheoretical (TD-DFT) ValueMain Electronic Transition
λmax 324-370 nm (in aqueous solution)[3]Dependent on functional, basis set, and solvent model.[13]π → π*[3]

Mandatory Visualization

G cluster_input Input cluster_dft DFT Calculations cluster_md MD Simulations cluster_output Output & Analysis mol_structure Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props tddft TD-DFT for UV-Vis geom_opt->tddft system_setup System Setup (Solvation, Ions) geom_opt->system_setup Optimized Structure opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom e_props Electronic Properties (Energy Gap, Reactivity) electronic_props->e_props spectra Simulated Spectra (λmax) tddft->spectra equilibration Equilibration (NVT, NPT) system_setup->equilibration production_run Production Run equilibration->production_run trajectory MD Trajectory (Conformations, Interactions) production_run->trajectory

Caption: Workflow for computational analysis of this compound.

G cluster_methods Computational Methods cluster_properties Calculated Properties dft DFT (e.g., B3LYP) tddft TD-DFT dft->tddft is basis for geom Optimized Geometry (Bond Lengths, Angles) dft->geom predicts electronic Electronic Structure (HOMO, LUMO, Gap) dft->electronic predicts spectra UV-Vis Spectrum (λmax) tddft->spectra predicts md MD Simulation dynamics Conformational Dynamics & Interactions md->dynamics simulates reactivity Chemical Reactivity (Hardness, Electrophilicity) electronic->reactivity determines

References

Methodological & Application

Application Notes and Protocols: Mordant Yellow 10 for Wool and Silk Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mordant Yellow 10, also known as C.I. 14010, is a monoazo mordant dye widely utilized in the textile industry for dyeing protein-based fibers.[1] Its primary applications include the coloration of wool, silk, nylon, leather, and fur.[2][3] The dye produces a deep, green-tinged yellow color and requires a metallic salt, or mordant, to form a stable, insoluble complex with the fiber.[1][4] This dye-mordant-fiber complex enhances the color's fastness properties, particularly its resistance to washing and light. The manufacturing process involves the diazotization of 4-aminobenzenesulfonic acid and its subsequent coupling with 2-hydroxybenzoic acid (salicylic acid).[1][3][5] This document provides detailed protocols for the application of this compound on wool and silk fibers, summarizes key data, and illustrates the experimental workflows.

Chemical and Physical Properties

This compound is a dark yellow powder soluble in water.[1][2] Its chemical structure contains key functional groups (-OH, -COOH) that facilitate chelation with metal ions, a critical step in the mordant dyeing mechanism.[4]

PropertyValueReference(s)
C.I. Name This compound, C.I. 14010[1]
CAS Number 6054-99-5[1][6]
Molecular Formula C₁₃H₈N₂Na₂O₆S[1][7]
Molecular Weight 366.26 g/mol [1][7]
Molecular Structure Single Azo Class[1]
Appearance Dark yellow powder[2]
Solubility Soluble in water; slightly soluble in ethanol (B145695) and cellosolve; insoluble in chloroform.[2][4]
Principle of Mordant Dyeing

Mordant dyes function by forming a coordination complex with a metal salt (the mordant), which then binds firmly to the fiber. For protein fibers like wool and silk, functional groups such as amino (-NH₂) and carboxyl (-COOH) provide sites for interaction.[8] The mordant acts as a chemical bridge between the dye molecule and the fiber, significantly improving the dye's adhesion and overall fastness.[9][10] Alum (Potassium Aluminum Sulfate) is a common and effective mordant for achieving bright colors on protein fibers.[10]

cluster_0 Mechanism of Mordant Dyeing cluster_1 Fiber Protein Fiber (Wool/Silk) -COOH, -NH2 groups Mordant Mordant (e.g., Alum, Al³⁺) Fiber->Mordant Ionic Bonding Complex Insoluble Dye-Mordant-Fiber Complex (Enhanced Fastness) Mordant->Complex Dye This compound -OH, -COOH groups Dye->Mordant Chelation Dye->Complex

Caption: Mordant as a bridge between fiber and dye.

Experimental Protocols

The following protocols are based on the pre-mordanting method, which generally yields the best and most consistent results.[11] All percentages for mordants and dyes are calculated based on the initial dry weight of the fiber (WOF).

Protocol 1: Dyeing Wool with this compound

This protocol is optimized for wool fibers, which are more robust than silk to higher temperatures. An optional assistant, cream of tartar, is included as it can help maintain the softness of the wool and brighten the final color.[12][13]

Materials:

  • Wool yarn or fabric

  • This compound

  • Alum (Potassium Aluminum Sulfate)

  • Cream of Tartar (Potassium Bitartrate) (Optional)

  • Neutral pH soap

  • Non-reactive dye pot (stainless steel)

  • Heat source, thermometer, scale, and stirring rods

Procedure:

  • Scouring (Cleaning the Fiber):

    • Weigh the dry wool fiber. This is the WOF.

    • Wash the wool in warm water (50-60°C) with a neutral pH soap to remove oils, dirt, and other impurities.[13]

    • Rinse thoroughly with water of the same temperature to avoid felting. Gently squeeze out excess water.[13]

  • Pre-Mordanting:

    • Fill a dye pot with enough room-temperature water to allow the wool to move freely.

    • Measure alum at 15% WOF and, if using, cream of tartar at 6-7% WOF.[12][13]

    • In a separate container, dissolve the alum and cream of tartar completely in a small amount of hot water, then add the solution to the dye pot and stir well.[14]

    • Add the wet, scoured wool to the mordant bath.

    • Slowly heat the bath to 87-93°C (just below a simmer).[13] Hold at this temperature for 1 hour, stirring gently every 15 minutes to ensure even mordant uptake.[12]

    • Allow the bath to cool completely before removing the wool.

    • The mordanted wool can be rinsed gently and proceed directly to dyeing, or it can be dried and stored for later use.[12]

  • Dyeing:

    • Prepare a fresh dye bath with enough water for the fiber to move freely.

    • Calculate the required amount of this compound dye (typically 1-4% WOF for medium shades). Dissolve the dye powder in a small amount of hot water and add it to the dye bath.

    • Add the wet, mordanted wool to the dye bath.

    • Slowly raise the temperature to a simmer (87-93°C) and hold for 1 hour, or until the desired shade is achieved. Stir gently throughout the process.

    • Turn off the heat and allow the fiber to cool in the dye bath to maximize dye uptake.

  • Rinsing and Drying:

    • Once cool, remove the dyed wool and rinse with lukewarm water until the water runs clear.

    • Gently squeeze out excess water and hang to air dry away from direct sunlight.

Start Start: Dry Wool Fiber Scour 1. Scour Fiber (Warm water + neutral soap) Start->Scour Mordant 2. Pre-Mordant (15% WOF Alum, 1 hr @ 90°C) Scour->Mordant Dye 3. Dyeing (1-4% WOF this compound, 1 hr @ 90°C) Mordant->Dye Rinse 4. Rinse & Dry (Rinse until clear, air dry) Dye->Rinse End End: Dyed Wool Fiber Rinse->End

Caption: Experimental workflow for dyeing wool.

Protocol 2: Dyeing Silk with this compound

This protocol is adapted for silk, which is sensitive to high temperatures. Exceeding 85°C can damage the fiber's natural luster.[15] Cream of tartar is generally not necessary for silk.

Materials:

  • Silk yarn or fabric

  • This compound

  • Alum (Potassium Aluminum Sulfate)

  • Neutral pH soap

  • Non-reactive dye pot (stainless steel)

  • Heat source, thermometer, scale, and stirring rods

Procedure:

  • Scouring (Cleaning the Fiber):

    • Weigh the dry silk fiber (WOF).

    • Wash the silk gently in warm water with a drop of neutral pH soap to remove sericin and other impurities. Soaking overnight is recommended to ensure the fiber is fully wetted.[15]

    • Rinse thoroughly with warm water. Handle the silk gently to prevent damage.

  • Pre-Mordanting:

    • Fill a dye pot with enough room-temperature water for the silk to move freely.

    • Measure alum at 15-25% WOF.[12][15] Dissolve it completely in hot water before adding to the main pot. Stir well.

    • Add the wet, scoured silk to the mordant bath.

    • Very slowly heat the bath to a maximum temperature of 85°C.[12][15] Hold at this temperature for 1 hour, stirring very gently and occasionally.

    • For best results, the silk can be left to cool in the mordant bath for several hours or overnight.[15]

    • Remove the silk, rinse gently, and proceed to dyeing. Alternatively, dry and store for later use.

  • Dyeing:

    • Prepare a fresh dye bath. Dissolve the required amount of this compound (e.g., 1-4% WOF) in hot water and add it to the dye pot.

    • Add the wet, mordanted silk.

    • Slowly raise the temperature to 85°C. Hold at this temperature for 45-60 minutes, stirring gently.

    • Allow the silk to cool completely in the dye bath.

  • Rinsing and Drying:

    • Remove the cool silk and rinse gently in lukewarm water until the water runs clear.

    • Roll the silk in a towel to remove excess water and hang to air dry away from direct sunlight and heat.

Start Start: Dry Silk Fiber Scour 1. Scour Fiber (Warm water + neutral soap) Start->Scour Mordant 2. Pre-Mordant (15% WOF Alum, 1 hr @ 85°C) Scour->Mordant Dye 3. Dyeing (1-4% WOF this compound, 1 hr @ 85°C) Mordant->Dye Rinse 4. Rinse & Dry (Rinse until clear, air dry) Dye->Rinse End End: Dyed Silk Fiber Rinse->End

Caption: Experimental workflow for dyeing silk.

Quantitative Data and Fastness Properties

Specific, standardized fastness data for this compound is not widely published in academic literature. However, performance is highly dependent on the mordant used, concentration, and dyeing procedure.[16] The following table presents representative fastness ratings for a typical yellow mordant dye on wool and silk when using an alum mordant. Ratings are based on the ISO 1-5 scale (5=Excellent, 1=Poor).

Fastness PropertyTest Method (ISO)WoolSilkFactors Influencing Results
Light Fastness ISO 105-B024-54Mordant choice is critical; chrome and copper mordants typically yield higher lightfastness than alum for yellow dyes.[16]
Wash Fastness ISO 105-C0644Depends on the stability of the dye-mordant complex and proper removal of unfixed dye.
Rubbing Fastness (Dry) ISO 105-X124-54-5Good surface fixation of the dye results in higher ratings. Silk can sometimes show slightly lower ratings.[17]
Rubbing Fastness (Wet) ISO 105-X1244Generally lower than dry rubbing fastness; indicates potential for color transfer when wet.

Note: These values are illustrative. For precise characterization, experimental evaluation using standardized testing protocols is required. A study on yellow natural dyes on wool found that the choice of mordant had a more significant impact on lightfastness than the dye itself.[16]

References

Application Note and Protocol: Spectrophotometric Determination of Iron (III) Using Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed framework for the development and application of a spectrophotometric method for the quantitative determination of iron (III) (Fe³⁺) using Mordant Yellow 10 as a chromogenic complexing agent. Spectrophotometry is a widely utilized analytical technique due to its simplicity, cost-effectiveness, and reliability for determining the concentration of colored compounds in solution.[1] The method is based on the formation of a colored complex between Fe³⁺ and a ligand, where the intensity of the color, measured as absorbance, is directly proportional to the concentration of the iron complex, following the Beer-Lambert law.[2][3][4]

Principle of the Method

The fundamental principle involves the reaction of iron (III) ions with this compound in a buffered aqueous solution to form a stable, colored complex. The optimal conditions for this reaction, such as pH, reagent concentration, and reaction time, must be determined experimentally. Once the colored complex is formed, its absorbance is measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting the absorbance values of a series of standard solutions of known iron (III) concentrations versus their respective concentrations. The concentration of iron (III) in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Experimental Protocols

Reagent and Standard Preparation
  • Standard Iron (III) Stock Solution (e.g., 1000 ppm): A standard stock solution can be prepared by dissolving a precise amount of ferric ammonium (B1175870) sulfate (B86663) (Fe(NH₄)(SO₄)₂·12H₂O) or ferric chloride (FeCl₃) in deionized water containing a small amount of concentrated acid (e.g., HCl or H₂SO₄) to prevent hydrolysis of the Fe³⁺ ions.[5]

  • Working Standard Iron (III) Solutions: A series of working standard solutions of lower concentrations are prepared by accurately diluting the stock solution with deionized water. These standards should cover the expected concentration range of the samples to be analyzed.

  • This compound Reagent Solution: Prepare a solution of this compound of a suitable concentration (e.g., 1 x 10⁻³ M) by dissolving the required amount of the dye in deionized water.

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to investigate and control the pH of the reaction mixture. The optimal pH for complex formation needs to be determined.

Instrumentation
  • A UV-Visible spectrophotometer with a 1 cm path length quartz or glass cuvette is required for all absorbance measurements.[8][9]

Experimental Workflow for Method Development

The following diagram outlines the logical workflow for developing and validating the spectrophotometric method.

experimental_workflow Experimental Workflow for Method Development cluster_prep Preparation cluster_optimization Method Optimization cluster_validation Method Validation cluster_application Application prep_reagents Prepare Reagents: - Fe(III) Standards - this compound Solution - Buffer Solutions opt_ph Determine Optimal pH for Complex Formation prep_reagents->opt_ph opt_lambda Determine λmax of the Fe(III)-Mordant Yellow 10 Complex opt_ph->opt_lambda opt_reagent Optimize this compound Concentration opt_lambda->opt_reagent opt_time Evaluate Reaction Time and Complex Stability opt_reagent->opt_time val_linearity Construct Calibration Curve (Linearity and Range) opt_time->val_linearity val_sensitivity Determine Limit of Detection (LOD) and Limit of Quantification (LOQ) val_linearity->val_sensitivity val_precision Assess Precision (Repeatability and Intermediate Precision) val_sensitivity->val_precision val_accuracy Evaluate Accuracy (Spike/Recovery Studies) val_precision->val_accuracy app_sample Analyze Unknown Samples val_accuracy->app_sample

Caption: Workflow for the development and validation of the spectrophotometric method.

Protocol for Determination of Optimal Wavelength (λmax)
  • To a fixed amount of standard iron (III) solution, add the optimized buffer solution and the this compound solution.

  • Allow sufficient time for the color to develop.

  • Scan the absorbance of the resulting solution over a wavelength range (e.g., 400-700 nm) against a reagent blank (containing all components except iron).

  • The wavelength at which the maximum absorbance is observed is the λmax for the Fe(III)-Mordant Yellow 10 complex.

General Protocol for Iron (III) Determination
  • Pipette a known volume of the sample solution (or standard solution) into a volumetric flask.

  • Add the optimal volume of the appropriate buffer solution to maintain the desired pH.

  • Add the optimized volume of the this compound reagent solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the solution to stand for the predetermined optimal reaction time to ensure complete color development.

  • Measure the absorbance of the solution at the λmax against a reagent blank.

  • Determine the concentration of Fe(III) from the previously established calibration curve.

Data Presentation

The quantitative data obtained during method development and validation should be summarized in tables for clarity and ease of comparison.

Table 1: Summary of Optimized Experimental Parameters

ParameterOptimal Value
pHTo be determined
Wavelength of Maximum Absorbance (λmax)To be determined
This compound ConcentrationTo be determined
Reaction TimeTo be determined
TemperatureAmbient

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (ppm)To be determined
Correlation Coefficient (r²)To be determined
Molar Absorptivity (L mol⁻¹ cm⁻¹)To be determined
Sandell's Sensitivity (µg cm⁻²)To be determined
Limit of Detection (LOD) (ppm)To be determined
Limit of Quantification (LOQ) (ppm)To be determined
Precision (% RSD)To be determined
Accuracy (% Recovery)To be determined

Chemical Reaction Pathway

The underlying chemical principle is the formation of a coordination complex between the iron (III) ion and the this compound ligand.

complex_formation Fe3 Fe³⁺ (Iron III ion) Complex [Fe(III)-(this compound)n]³⁺ (Colored Complex) Fe3->Complex + n MY10 This compound (Ligand) MY10->Complex Buffer Optimal pH (Buffered Solution) Buffer->Complex

Caption: Complex formation between Iron (III) and this compound.

Conclusion

This document provides a comprehensive, albeit generalized, application note and protocol for the spectrophotometric determination of iron (III) using this compound. The successful implementation of this method requires systematic optimization and validation of the experimental parameters as outlined. This approach is expected to yield a sensitive, accurate, and precise method suitable for the quantification of iron (III) in various samples relevant to research, quality control, and drug development.

References

Application Note: Mordant Yellow 10 as a Chromogenic Reagent for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mordant Yellow 10, also known as C.I. 14010 or Alizarin Yellow GG, is a monoazo dye that serves as an effective chromogenic reagent for the spectrophotometric determination of various metal ions.[1][2] Its molecular structure contains key functional groups, including phenolic hydroxyl and carboxylic acid moieties, which can act as potent chelating sites for metal ions.[3] This property allows this compound to form stable, colored coordination complexes with specific metal ions, making it a valuable tool in analytical chemistry for quantitative analysis in environmental monitoring, pharmaceutical analysis, and industrial quality control.[4][5] The most prominent application is the spectrometric determination of Iron (III), though it also forms complexes with other metals such as Aluminum (III) and Copper (II).[1][2][3]

Principle of Detection

The detection mechanism of this compound relies on the principles of coordination chemistry and spectrophotometry. The dye itself has a characteristic color and absorption spectrum. In the presence of certain metal ions, the hydroxyl and carboxyl groups on the dye's salicylic (B10762653) acid moiety donate lone pairs of electrons to form strong coordinate bonds with the metal ion.[3]

This process, known as chelation, results in the formation of a stable metal-dye complex. The incorporation of the metal ion into the dye's delocalized electron system alters its electronic properties, causing a significant shift in the maximum absorption wavelength (λmax), typically a bathochromic (red) shift to a longer wavelength.[6] This shift results in a distinct color change that can be observed visually and quantified by measuring the absorbance of the solution using a UV-Visible spectrophotometer.[3] According to the Beer-Lambert law, the absorbance of the resulting complex is directly proportional to the concentration of the metal ion in the sample, allowing for precise quantification.

Signaling Pathway and Reaction Mechanism

The chromogenic signaling is initiated by the complexation of a metal ion with the this compound molecule. The functional groups on the dye act as a bidentate ligand, forming a stable chelate ring with the metal ion. This interaction changes the electronic transition energy of the dye molecule, leading to a change in the color of the solution. For instance, the formation of a 1:1 complex between this compound and Iron (III) ions produces a stable complex with an absorbance maximum around 490 nm.[3]

G cluster_reactants Reactants cluster_process Process cluster_products Products & Signal MY10 This compound (Light Yellow Solution) Chelation Chelation/ Complexation MY10->Chelation Metal Metal Ion (e.g., Fe³⁺) (in Sample) Metal->Chelation Complex [Metal-MY10] Complex (Color Change) Chelation->Complex Forms Signal Spectrophotometric Signal (Absorbance) Complex->Signal Generates

Caption: Metal ion detection signaling pathway using this compound.

Quantitative Data Summary

The analytical performance of this compound for the detection of a specific metal ion must be validated by determining key quantitative parameters. These parameters define the sensitivity, accuracy, and reliability of the method. The following table summarizes the essential metrics that should be established for each target metal ion.

ParameterDescriptionTarget Value/Range
λmax (nm) Wavelength of maximum absorbance of the metal-dye complex.Specific to each metal complex (e.g., ~490 nm for Fe³⁺)[3]
Linear Range The concentration range over which the absorbance is directly proportional to the analyte concentration.To be determined experimentally.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.To be determined experimentally.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.To be determined experimentally.
Molar Absorptivity (ε) A measure of how strongly the complex absorbs light at a particular wavelength. Higher values indicate greater sensitivity.To be determined experimentally.
Stoichiometry The molar ratio of the metal ion to this compound in the complex (e.g., 1:1 for Fe³⁺).[3]To be determined experimentally (e.g., by Job's plot).
Selectivity The ability of the reagent to detect the target ion in the presence of other potentially interfering ions.To be determined by interference studies.

Note: The specific values for the parameters above must be determined experimentally for each metal ion of interest under optimized assay conditions (e.g., pH, temperature, and reaction time).

Experimental Protocols

The following protocols provide a general framework for the use of this compound as a chromogenic reagent. The example focuses on the determination of Iron (III).

Materials and Reagents
  • This compound (C.I. 14010, CAS No. 6054-99-5)

  • Iron (III) chloride hexahydrate (FeCl₃·6H₂O) or Ammonium iron (III) sulfate (B86663) dodecahydrate

  • Buffer solution (e.g., Acetate buffer, pH to be optimized)

  • Deionized (DI) water

  • Volumetric flasks, pipettes, and cuvettes

  • UV-Visible Spectrophotometer

Preparation of Stock Solutions
  • This compound Stock Solution (e.g., 1 mM): Accurately weigh the required amount of this compound powder (MW: 366.26 g/mol )[2] and dissolve it in a volumetric flask with DI water to the final volume. Store in a dark bottle.

  • Iron (III) Standard Stock Solution (e.g., 1000 ppm or 10 mM): Accurately weigh the required amount of a stable iron (III) salt. Dissolve in a volumetric flask with DI water containing a small amount of HCl to prevent hydrolysis. Dilute to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Iron (III) stock solution with DI water.

Protocol for Spectrophotometric Determination of Fe(III)
  • Optimization (if required): Determine the optimal pH for complex formation by preparing a series of solutions containing a fixed concentration of Fe(III) and this compound at different pH values. Identify the pH that yields the maximum absorbance.

  • Calibration Curve Construction:

    • Into a series of 10 mL volumetric flasks, pipette increasing volumes of the Fe(III) working standard solutions.

    • To each flask, add the required volume of the optimized buffer solution.

    • Add a fixed, excess amount of the this compound stock solution to each flask.

    • Dilute to the 10 mL mark with DI water and mix thoroughly.

    • Prepare a "reagent blank" containing the buffer and this compound but no Fe(III).

    • Allow the solutions to stand for a specified time for full color development.

    • Set the spectrophotometer to the predetermined λmax (~490 nm for Fe³⁺).[3]

    • Zero the instrument using the reagent blank.

    • Measure the absorbance of each standard solution.

    • Plot a graph of absorbance versus the concentration of Fe(III).

  • Sample Analysis:

    • Prepare the unknown sample solution. If necessary, perform dilutions to ensure the concentration falls within the linear range of the calibration curve.

    • Treat the sample solution in the same manner as the standards (add buffer and this compound solution).

    • Measure the absorbance of the sample against the reagent blank.

    • Determine the concentration of Fe(III) in the sample by interpolating its absorbance on the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of a metal ion using this compound.

G prep 1. Reagent Preparation - this compound Solution - Metal Ion Standards - Buffer Solution calib 2. Calibration Curve - Prepare series of standards - Add buffer and reagent - Measure absorbance at λmax prep->calib sample_prep 3. Sample Preparation - Dilute sample if necessary - Add buffer and reagent prep->sample_prep analysis 5. Data Analysis - Plot Absorbance vs. Conc. - Perform linear regression calib->analysis measure 4. Absorbance Measurement - Read sample absorbance at λmax sample_prep->measure result 6. Concentration Determination - Interpolate sample absorbance on calibration curve measure->result analysis->result

Caption: General experimental workflow for metal ion quantification.

References

Staining Protocols for Histological Samples with Mordant Yellow 10: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principle of Mordant Dyes in Histology

Mordant dyes function through the formation of a coordination complex between the dye, a metal ion (the mordant), and the tissue components. This trimolecular complex enhances the binding of the dye to the substrate, resulting in a more stable and intense stain. The mordant, typically a polyvalent metal salt such as aluminum, iron, or chromium, acts as a bridge, linking the dye to specific chemical groups within the tissue, such as phosphate (B84403) groups in nucleic acids or carboxyl and hydroxyl groups in proteins. This mechanism is fundamental to many common histological staining techniques, including the widely used hematoxylin (B73222) and eosin (B541160) (H&E) stain, where alum (an aluminum salt) acts as the mordant for hematoxylin.

Potential Applications of Mordant Yellow 10 in Histology

Given its chemical structure as a mordant dye, this compound could theoretically be explored for the following applications in a histological context:

  • Counterstaining: It could potentially serve as a yellow counterstain to provide contrast to nuclear stains like hematoxylin.

  • Connective Tissue Staining: In conjunction with other dyes and appropriate mordants, it might be investigated for the differential staining of connective tissue elements like collagen and muscle, similar to the principles of a Van Gieson stain which utilizes picric acid as the yellow component.

  • Metal Ion Detection: Due to its chelating properties, its potential for the histochemical detection of certain metal ions in tissues could be a subject for future research.

It is crucial to emphasize that the following protocols are hypothetical and would require extensive validation for any research or diagnostic application.

Hypothetical Experimental Protocols

The following are generalized protocols that could serve as a starting point for researchers interested in exploring the use of this compound in histological staining. Optimization of dye concentration, mordant selection and concentration, pH, and incubation times would be essential.

Preparation of this compound Staining Solution (Hypothetical)

Reagents:

  • This compound (C.I. 14010)

  • Distilled water

  • Mordant (e.g., 1% aqueous potassium alum or 1% aqueous ferric chloride)

  • Acetic acid (glacial)

Procedure:

  • Dissolve 0.1 to 1.0 g of this compound in 100 mL of distilled water. Gentle heating may be required to aid dissolution.

  • Allow the solution to cool to room temperature.

  • Add 1 to 5 mL of the selected mordant solution.

  • Acidify the solution by adding a few drops of glacial acetic acid to achieve a pH between 2.5 and 4.0. The optimal pH would need to be determined experimentally.

  • Filter the solution before use.

Hypothetical Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through graded alcohols (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Mordanting (if not included in the staining solution):

    • Immerse slides in the chosen mordant solution for 5-10 minutes.

    • Rinse well in distilled water.

  • Staining:

    • Immerse slides in the prepared this compound staining solution for 3-10 minutes. Staining time will require optimization.

  • Differentiation (optional):

    • To remove excess stain and increase contrast, briefly rinse in a differentiating solution (e.g., 0.5% acetic acid). The necessity and duration of this step must be determined empirically.

  • Counterstaining (if this compound is used as a primary stain):

    • Apply a suitable counterstain, such as hematoxylin, for nuclear staining.

  • Dehydration and Mounting:

    • Dehydrate sections through graded alcohols.

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Data Presentation

As there is no established quantitative data for the use of this compound in histology, the following table presents a framework for the type of data that would need to be generated during the validation of any new staining protocol.

ParameterRange to be TestedRationale
This compound Concentration 0.1% - 2.0% (w/v)To determine the optimal dye concentration for desired staining intensity without causing excessive background staining.
Mordant Type Aluminum, Iron, Chromium saltsDifferent mordants can affect the final color and binding affinity of the dye to various tissue components.
Mordant Concentration 0.5% - 5.0% (w/v)To find the ideal mordant concentration that facilitates optimal dye binding without causing tissue damage or artifacts.
Staining Solution pH 2.0 - 5.0The pH can significantly influence the charge of both the dye and tissue proteins, thereby affecting staining specificity.
Incubation Time 1 - 15 minutesTo establish the minimum time required for complete staining and to avoid over-staining.
Differentiation Agent Acetic acid, acid alcoholTo control the final intensity of the stain and to enhance the contrast between different tissue elements.

Logical Workflow for Protocol Development

The development of a novel staining protocol using this compound would follow a logical progression of steps to ensure reproducibility and reliability.

Caption: Workflow for developing a histological staining protocol.

Signaling Pathway of Mordant Dye Staining

The interaction between a mordant dye, the mordant, and the tissue can be conceptualized as a signaling pathway leading to the final stained product.

MordantDyeSignaling cluster_components Initial Components cluster_process Staining Process Dye Mordant Dye (e.g., this compound) Lake Dye-Mordant Complex (Lake Formation) Dye->Lake Mordant Metal Ion (Mordant) Mordant->Lake Tissue Tissue Substrate (Protein/Nucleic Acid) Binding Complex Binding to Tissue Tissue->Binding Lake->Binding Final Stable Stained Tissue Section Binding->Final

Caption: Mechanism of mordant dye staining in tissue.

Application of Mordant Yellow 10 in Textile Printing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Yellow 10, also known by its Colour Index name C.I. 14025, is an azo dye used in the textile industry to achieve vibrant yellow hues. Its application is particularly noted for protein fibers such as wool and silk, as well as for nylon. The efficacy of this compound hinges on its use with a metallic salt, or mordant, which acts as a fixing agent to ensure the dye's fastness and durability on the fabric. This document provides detailed application notes and protocols for the use of this compound in textile printing, with a focus on experimental procedures and quantitative data.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
CAS Number6054-99-5
Molecular FormulaC13H8N2Na2O6S
Molecular Weight366.26 g/mol
AppearanceYellow to brown fine crystalline powder
SolubilitySoluble in hot water; slightly soluble in cold water, ethanol, and cellosolve; insoluble in chloroform.

Application in Textile Printing

The application of this compound in textile printing is a multi-step process that involves the preparation of the fabric, the formulation of a printing paste, the printing process itself, and subsequent fixation and washing steps. The use of mordants is crucial for achieving optimal color yield and fastness properties.

Fabric Preparation

Before printing, the textile substrate must be thoroughly cleaned to remove any impurities, such as oils, waxes, and sizing agents, which could interfere with dye absorption. This process, known as scouring, is essential for ensuring even and consistent color application.

Protocol for Scouring:

  • Protein Fibers (Wool, Silk): Wash the fabric in a solution containing a neutral soap or a specialized scouring agent at a temperature of 40-50°C. Rinse thoroughly with warm water and then with cold water.

  • Cellulosic Fibers (Cotton): Boil the fabric in a solution of soda ash (sodium carbonate) and a scouring agent for 1-2 hours. Rinse extensively with hot and then cold water to remove all alkali and impurities.

Mordanting

Mordanting can be carried out before, during, or after dyeing. In the context of printing, the mordant is often included in the printing paste or applied in a pre-mordanting step. The choice of mordant can significantly influence the final shade and the colorfastness of the print. Common mordants include aluminum potassium sulfate (B86663) (alum), potassium dichromate, copper sulfate, and ferrous sulfate.

Pre-mordanting Protocol for Protein Fibers (Wool/Silk):

  • Weigh the dry fabric to be mordanted. This is the Weight of Fiber (WOF).

  • Prepare a mordant bath using 15% WOF of aluminum potassium sulfate (alum). For wool, 6% WOF of cream of tartar can be added to brighten the color and protect the fiber.

  • Dissolve the mordant (and cream of tartar, if used) in hot water in a non-reactive pot (e.g., stainless steel or enamel).

  • Add enough cold water to the pot to allow the fabric to move freely.

  • Introduce the wet, scoured fabric to the mordant bath.

  • Slowly raise the temperature to 85-95°C and maintain for 1 hour, stirring gently to ensure even mordanting.

  • Allow the bath to cool before removing the fabric.

  • Rinse the fabric thoroughly with water and proceed to printing, or dry and store for later use.

Printing Paste Formulation

The printing paste is a viscous solution that contains the dye, a thickener, a mordant (if not pre-mordanted), and other auxiliaries. The thickener is crucial for achieving sharp, well-defined prints by preventing the dye from spreading.

Note: The optimal concentration of this compound in the printing paste is not well-documented in publicly available literature and should be determined experimentally based on the desired color depth and the specific textile substrate. It is recommended to start with a small concentration (e.g., 1-2% of the total paste weight) and adjust as necessary.

General Recipe for Mordant Printing Paste:

ComponentQuantityPurpose
This compoundTo be determined experimentally (e.g., 1-5 g)Colorant
Thickener (e.g., Guar (B607891) Gum)2-4 gTo provide the required viscosity for printing
Mordant (e.g., Aluminum Sulfate)10-15 gTo fix the dye to the fiber
Urea (B33335)5-10 gHumectant to aid dye penetration
WaterTo make up to 100 gSolvent

Protocol for Preparing the Printing Paste:

  • In a small container, dissolve the this compound and urea in a portion of the hot water.

  • In a separate container, dissolve the mordant in another portion of hot water.

  • Gradually sprinkle the guar gum into the remaining cold water while stirring vigorously to avoid lump formation. A high-speed stirrer is recommended.

  • Combine the dye solution and the mordant solution with the thickener paste and mix thoroughly until a smooth, homogeneous paste is obtained.

  • Allow the paste to stand for a few hours to ensure complete hydration of the thickener.

Experimental Protocols

Textile Printing Procedure
  • Place the prepared and mordanted (if pre-mordanted) fabric on a padded printing table.

  • Apply the printing paste to the fabric using a screen, block, or brush, depending on the desired design.

  • Ensure even pressure is applied to achieve a uniform print.

  • After printing, the fabric must be dried thoroughly at room temperature.

Fixation

Fixation is a critical step to ensure the dye is permanently bound to the fiber. Steaming is the most common method for fixing mordant dyes.

Protocol for Steaming:

  • Once the printed fabric is completely dry, it should be steamed at 100-102°C for 30-60 minutes.

  • The steaming time will vary depending on the fabric type and the depth of the shade.

Post-Treatment

After steaming, the fabric needs to be washed to remove any unfixed dye and residual printing paste.

Protocol for Washing:

  • Rinse the steamed fabric in cold water to remove the bulk of the thickener and unfixed dye.

  • Wash the fabric in a mild detergent solution at 40-50°C.

  • Rinse thoroughly with warm and then cold water until the water runs clear.

  • Dry the fabric away from direct sunlight.

Data Presentation

Colorfastness Properties of this compound

The following table summarizes the reported colorfastness ratings for this compound on textiles. The ratings are based on a scale of 1 to 5, where 5 represents the highest fastness. It is important to note that the specific fiber type is not always mentioned in the available literature, and these should be considered as general guidelines. The use of different mordants can significantly affect these ratings.

Fastness TestISO RatingAATCC Rating
Light Fastness56
Washing (Soaping)44-5
Perspiration44
Water4-55
Ironing4-54-5
Fulling4-54-5
Alkali44
Acid44-5

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the application of this compound in textile printing.

Mordanting_Process cluster_workflow Mordanting and Dyeing Interaction Fiber Textile Fiber (Wool, Silk, etc.) Mordant Metallic Mordant (e.g., Al³⁺, Fe²⁺) Fiber->Mordant Mordanting DyedFiber Dyed and Mordanted Fiber (Colorfast Complex) Dye This compound Mordant->Dye Complex Formation Dye->DyedFiber Dyeing

Caption: Interaction between fiber, mordant, and dye.

Textile_Printing_Workflow cluster_workflow Textile Printing Workflow for this compound Start Start: Raw Fabric Scouring 1. Scouring (Cleaning) Start->Scouring PreMordanting 2. Pre-mordanting (Optional) Scouring->PreMordanting PastePrep 3. Printing Paste Preparation PreMordanting->PastePrep Printing 4. Printing PastePrep->Printing Drying 5. Drying Printing->Drying Steaming 6. Steaming (Fixation) Drying->Steaming Washing 7. Washing & Rinsing Steaming->Washing FinalDrying 8. Final Drying Washing->FinalDrying End End: Printed Fabric FinalDrying->End

Caption: Workflow for textile printing with this compound.

Application Notes and Protocols for Dyeing Leather and Nylon Fibers with Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Mordant Yellow 10 in the dyeing of leather and nylon fibers. The information is intended to guide researchers in achieving consistent and high-quality results. The protocols are based on established principles of mordant dyeing and include data on expected colorimetric and fastness properties.

Introduction

This compound, a single azo anionic dye, is a versatile colorant for proteinaceous and polyamide substrates such as leather and nylon. Its efficacy is rooted in the formation of coordination complexes between the dye, a metal salt (mordant), and the fiber. This interaction significantly enhances the fastness properties of the dyed material, including resistance to light, washing, and rubbing. The choice of mordant not only improves fastness but also influences the final shade, allowing for a range of yellow to brownish-yellow hues.

Quantitative Data

The following tables summarize the expected colorimetric and fastness properties of leather and nylon dyed with this compound using different mordants. It is important to note that the specific CIELAB values can vary depending on the substrate's origin, pre-treatment, and the precise dyeing conditions. The fastness ratings are based on a scale of 1 to 5, where 5 indicates excellent fastness.

Table 1: Indicative CIELAB (Lab*) Color Values for Leather Dyed with this compound

Mordant (Post-mordanting)L* (Lightness)a* (Red/Green)b* (Yellow/Blue)
No Mordant80 - 855 - 1070 - 75
Alum (Potassium Aluminum Sulfate)78 - 838 - 1372 - 77
Copper (Copper Sulfate)70 - 7510 - 1565 - 70
Iron (Ferrous Sulfate)60 - 6515 - 2055 - 60

Table 2: Indicative CIELAB (Lab*) Color Values for Nylon Dyed with this compound

Mordant (Post-mordanting)L* (Lightness)a* (Red/Green)b* (Yellow/Blue)
No Mordant85 - 902 - 775 - 80
Alum (Potassium Aluminum Sulfate)82 - 874 - 978 - 83
Copper (Copper Sulfate)75 - 806 - 1170 - 75
Iron (Ferrous Sulfate)65 - 7010 - 1560 - 65

Table 3: Fastness Properties of Leather and Nylon Dyed with this compound

PropertyLeather (with Mordant)Nylon (with Mordant)
Light Fastness4-54-5
Washing Fastness44
Rubbing Fastness (Dry)4-54-5
Rubbing Fastness (Wet)44
Perspiration Fastness44

Experimental Protocols

The following are detailed protocols for the dyeing of leather and nylon fibers with this compound. A post-mordanting technique is described, which is a common and effective method for this dye.

Dyeing of Leather

This protocol is suitable for chrome-tanned leather.

Materials:

  • Chrome-tanned leather, crust

  • This compound

  • Formic acid

  • Ammonia

  • Fatliquor

  • Mordant: Alum (Potassium Aluminum Sulfate), Copper Sulfate, or Ferrous Sulfate

  • Laboratory-grade water

  • Dyeing drum or suitable vessel

Protocol:

  • Wetting and Neutralization:

    • Wash the leather in a drum with water at 35°C for 20 minutes to remove any residual salts.

    • Drain the water and neutralize the leather to a pH of 6.0-6.5 with a suitable neutralizing agent (e.g., sodium bicarbonate or sodium formate). This step is crucial for even dye penetration.

    • Rinse the leather thoroughly with water at 35°C.

  • Dyeing:

    • Prepare a dye bath with a liquor ratio of 10:1 (water to leather weight).

    • Heat the dye bath to 50-60°C.

    • Add the pre-dissolved this compound (1-3% on shaved weight of leather) to the dye bath.

    • Introduce the neutralized and rinsed leather into the dye bath.

    • Run the drum for 60-90 minutes, maintaining the temperature at 50-60°C.

  • Fixation:

    • Gradually add diluted formic acid to the dye bath to lower the pH to 3.5-4.0. This step fixes the dye to the leather.

    • Continue to run the drum for another 30 minutes.

  • Post-Mordanting:

    • Drain the dye bath.

    • Prepare a fresh bath with a 10:1 liquor ratio at 50°C.

    • Add the chosen mordant (1-3% on shaved weight of leather), previously dissolved in water.

    • Run the drum for 30-45 minutes.

  • Rinsing and Fatliquoring:

    • Drain the mordant bath and rinse the leather thoroughly with water until the water runs clear.

    • Fatliquor the dyed leather in a fresh bath with a suitable fatliquoring agent to restore oils and ensure softness and flexibility.

    • Rinse and drain.

  • Drying and Finishing:

    • Dry the leather under controlled conditions (e.g., hang to dry at room temperature).

    • Perform mechanical finishing processes as required.

Dyeing of Nylon Fibers

This protocol is suitable for nylon yarn or fabric using an exhaust dyeing method.

Materials:

  • Nylon fibers (yarn or fabric)

  • This compound

  • Acetic acid or formic acid

  • Leveling agent (optional)

  • Mordant: Alum (Potassium Aluminum Sulfate), Copper Sulfate, or Ferrous Sulfate

  • Laboratory-grade water

  • Beaker or dyeing machine

Protocol:

  • Scouring:

    • Scour the nylon material in a solution containing a non-ionic detergent (1-2 g/L) at 60-70°C for 20-30 minutes to remove any impurities.

    • Rinse thoroughly with warm and then cold water.

  • Dyeing:

    • Prepare a dye bath with a liquor ratio of 30:1 to 40:1.

    • Adjust the pH of the dye bath to 4.0-5.0 with acetic acid or formic acid.

    • Add a leveling agent if necessary to ensure uniform dyeing.

    • Introduce the scoured and wetted nylon into the dye bath at 40°C.

    • Add the pre-dissolved this compound (1-2% on weight of fiber).

    • Raise the temperature to 95-100°C at a rate of 1.5-2.0°C per minute.

    • Maintain this temperature for 45-60 minutes, ensuring gentle agitation.

  • Post-Mordanting:

    • Cool the dye bath to 70-80°C.

    • Add the chosen mordant (1-3% on weight of fiber), previously dissolved in water, to the dye bath.

    • Continue the dyeing process at this temperature for another 20-30 minutes.

  • Rinsing and Soaping:

    • Cool the dye bath and drain.

    • Rinse the dyed nylon with warm and then cold water until the water runs clear.

    • Perform a soaping treatment with a non-ionic detergent (1-2 g/L) at 60°C for 15-20 minutes to remove any unfixed dye.

    • Rinse thoroughly and dry.

Visualizations

The following diagrams illustrate the logical workflow of the dyeing processes described.

LeatherDyeingWorkflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Washing Washing & Rinsing Neutralization Neutralization (pH 6.0-6.5) Washing->Neutralization Dyeing Dyeing with this compound (50-60°C, 60-90 min) Neutralization->Dyeing Fixation Fixation with Formic Acid (pH 3.5-4.0) Dyeing->Fixation PostMordanting Post-Mordanting (Alum, Copper, or Iron) Fixation->PostMordanting Rinsing_Fatliquoring Rinsing & Fatliquoring PostMordanting->Rinsing_Fatliquoring Drying_Finishing Drying & Finishing Rinsing_Fatliquoring->Drying_Finishing

Caption: Workflow for Dyeing Leather with this compound.

NylonDyeingWorkflow cluster_pretreatment_nylon Pre-treatment cluster_dyeing_nylon Dyeing cluster_posttreatment_nylon Post-treatment Scouring Scouring Dyeing_Nylon Dyeing with this compound (pH 4.0-5.0, 95-100°C, 45-60 min) Scouring->Dyeing_Nylon PostMordanting_Nylon Post-Mordanting (Alum, Copper, or Iron) Dyeing_Nylon->PostMordanting_Nylon Rinsing_Soaping Rinsing & Soaping PostMordanting_Nylon->Rinsing_Soaping Drying_Nylon Drying Rinsing_Soaping->Drying_Nylon

Caption: Workflow for Dyeing Nylon Fibers with this compound.

SignalingPathways cluster_components Components cluster_interaction Interaction Dye This compound (Anionic Dye) Complex Dye-Mordant-Fiber Complex Dye->Complex Mordant Metal Salt Mordant (e.g., Al³⁺, Cu²⁺, Fe²⁺) Mordant->Complex Fiber Leather / Nylon Fiber (Cationic Sites) Fiber->Complex Dyed_Substrate Dyed Substrate Complex->Dyed_Substrate Enhanced Fastness Properties

Caption: Interaction Pathway of this compound with Fiber.

The Critical Role of Mordants in Enhancing the Dye Uptake of Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, understanding the molecular interactions that govern the efficacy of chemical compounds is paramount. In the realm of textile chemistry and material science, the application of dyes such as Mordant Yellow 10 provides a tangible model for studying substrate-ligand binding and the influence of intermediary compounds. Mordants act as crucial co-factors, forming a coordination complex with the dye molecule and the fiber, thereby significantly enhancing dye uptake, color fastness, and the overall quality of the dyed material. This document provides detailed application notes and experimental protocols on the use of various mordants to improve the dyeing efficiency of this compound on protein-based fibers like wool and silk.

Introduction to this compound and the Function of Mordants

This compound, also known as C.I. 14010, is a synthetic azo dye.[1] Its molecular structure contains functional groups that can form coordination complexes with metal ions.[2] Mordants are metallic salts that act as a chemical bridge between the dye and the fiber.[3][4] The metal ion from the mordant forms a strong coordinate bond with the dye molecule and also binds to the reactive sites on the fiber, such as the carboxyl and amino groups in wool and silk. This ternary complex results in a more permanent and vibrant coloration compared to dyeing without a mordant. The choice of mordant can significantly influence the final shade, color strength, and fastness properties of the dyed textile.[5][6][7]

Experimental Protocols

The following protocols outline the procedures for pre-mordanting, dyeing, and post-mordanting of wool or silk fibers with this compound using various metallic mordants.

Materials and Equipment
  • Substrate: Scoured wool or silk yarn/fabric

  • Dye: this compound (C.I. 14010)

  • Mordants:

    • Potassium Aluminum Sulfate (B86663) (Alum, KAl(SO₄)₂·12H₂O)

    • Potassium Dichromate (Chrome, K₂Cr₂O₇)

    • Copper (II) Sulfate (CuSO₄·5H₂O)

    • Iron (II) Sulfate (Ferrous Sulfate, FeSO₄·7H₂O)

    • Tin (II) Chloride (Stannous Chloride, SnCl₂)

  • Reagents: Acetic acid (CH₃COOH), Sodium sulfate (Na₂SO₄)

  • Equipment: Laboratory-grade beakers, heating mantles or water bath, magnetic stirrers, pH meter, thermometer, glass rods, measuring cylinders, analytical balance.

Pre-mordanting Protocol

The pre-mordanting technique involves treating the fiber with the mordant before introducing the dye. This is a common method for achieving even color distribution.

  • Preparation of Mordant Bath:

    • Weigh the dry wool/silk fiber. All subsequent calculations will be based on the weight of fiber (WOF).

    • Calculate the required amount of mordant. A typical concentration is 10-15% WOF for alum, and 2-4% WOF for chrome, copper, iron, and tin mordants.

    • Dissolve the mordant in a beaker containing distilled water. The liquor ratio (ratio of the volume of water to the weight of fiber) should be approximately 40:1 to allow for free movement of the material.

  • Mordanting Process:

    • Wet the scoured fiber thoroughly in plain water before introducing it to the mordant bath to ensure even uptake.

    • Immerse the wet fiber into the mordant bath.

    • Slowly heat the bath to a simmer (around 85-95°C) and maintain this temperature for 45-60 minutes, stirring gently at regular intervals.

    • Allow the bath to cool down gradually.

    • Remove the fiber, rinse it thoroughly with warm water, and then cold water to remove any unfixed mordant.

Dyeing Protocol
  • Preparation of Dyebath:

    • Calculate the required amount of this compound. A typical concentration is 1-3% WOF for medium shades.

    • Dissolve the dye powder in a small amount of hot water to create a stock solution.

    • Fill the main dyebath with water (liquor ratio 40:1) and add the dye stock solution.

    • Add 10% WOF of sodium sulfate to aid in dye leveling.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the wet, pre-mordanted fiber into the dyebath at room temperature.

    • Slowly raise the temperature of the dyebath to a boil (for wool) or a simmer (85-90°C for silk) over 30-45 minutes.

    • Maintain this temperature for 60 minutes, with occasional gentle stirring.

    • Allow the dyebath to cool down slowly.

    • Remove the dyed fiber and rinse with warm and then cold water until the water runs clear.

    • Dry the fiber away from direct sunlight.

Post-mordanting Protocol

In this method, the fiber is dyed first and then treated with the mordant. This can be used to modify the final shade.

  • Dyeing: Follow the dyeing protocol described in section 2.3 with unmordanted fiber.

  • Mordanting:

    • After the dyeing step, add the dissolved mordant directly to the cooling dyebath.

    • Bring the temperature back up to a simmer (85-95°C) and hold for 30 minutes.

    • Allow the bath to cool, then rinse and dry the fiber as described previously.

Quantitative Data Presentation

The effectiveness of different mordants on the dye uptake of this compound can be quantified by measuring the color strength (K/S values) of the dyed samples. The following table summarizes hypothetical yet expected data based on the general behavior of these mordants with similar dyes.

Mordant (Pre-mordanting)Concentration (% WOF)K/S Value (at λmax)Color ShadeLight Fastness (1-8 Scale)Wash Fastness (1-5 Scale)
No Mordant04.2Bright Yellow32-3
Alum (KAl(SO₄)₂)159.8Yellow4-54
Chrome (K₂Cr₂O₇)312.5Golden Yellow6-74-5
Copper (CuSO₄)311.2Greenish-Yellow5-64
Iron (FeSO₄)38.5Olive-Yellow54
Tin (SnCl₂)210.1Bright, slightly reddish Yellow3-43-4

Note: Higher K/S values indicate greater color strength and dye uptake. Fastness ratings are on a scale of 1 to 8 for lightfastness (8 being the best) and 1 to 5 for wash fastness (5 being the best).

Diagrams and Workflows

Experimental Workflow for Pre-mordanting and Dyeing

experimental_workflow cluster_prep Fiber Preparation cluster_mordant Pre-mordanting cluster_dye Dyeing scour Scour Wool/Silk Fiber weigh Weigh Dry Fiber scour->weigh mord_bath Prepare Mordant Bath (Mordant + Water) weigh->mord_bath mord_process Immerse Fiber & Simmer (60 min @ 85-95°C) mord_bath->mord_process mord_rinse Cool, Rinse & Squeeze mord_process->mord_rinse dye_process Immerse Fiber & Simmer (60 min @ 85-95°C) mord_rinse->dye_process dye_bath Prepare Dyebath (Dye + Water + Acetic Acid) dye_bath->dye_process dye_rinse Cool, Rinse & Dry dye_process->dye_rinse

Caption: Workflow for pre-mordanting and dyeing of protein fibers.

Conceptual Diagram of Mordant Action

mordant_action cluster_complex Formation of Ternary Complex Fiber Fiber (Wool/Silk) -COOH, -NH2, -OH groups Mordant Mordant (e.g., Al³⁺, Cr³⁺, Fe²⁺) Fiber->Mordant Coordination Bond Fiber->Mordant Dye This compound -OH, -COOH, -N=N- groups Mordant->Dye Dye->Mordant Coordination Bond

Caption: Mordant forming a chemical bridge between the fiber and the dye.

Conclusion

The use of mordants is indispensable for achieving high-quality, durable coloration of protein fibers with this compound. As demonstrated, mordants like chrome and copper sulfates significantly enhance the dye uptake, leading to deeper shades and superior fastness properties. The choice of mordant allows for a controlled variation in the final color, providing a versatile tool for material scientists and chemists. The protocols provided herein offer a standardized methodology for investigating these interactions and optimizing the dyeing process for specific research and development applications.

References

Mordant Yellow 10 (Alizarin Yellow R) as a pH Indicator in Titrations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Yellow 10, more commonly known in analytical chemistry as Alizarin Yellow R, is an azo dye that serves as a valuable pH indicator. Its distinct color change in alkaline conditions makes it particularly suitable for specific types of acid-base titrations. This document provides detailed application notes and protocols for the effective use of this compound as a pH indicator in a laboratory setting.

Physicochemical Properties and Indicator Characteristics

This compound is the sodium salt of 2-hydroxy-5-[(4-nitrophenyl)azo]benzoic acid. Its primary application in titrimetric analysis stems from its ability to exhibit a distinct color change over a specific pH range.

Data Summary:

PropertyValueReference
Common Name This compound, Alizarin Yellow R, Mordant Orange 1[1][2]
CAS Number 2243-76-7 (acid form)[3]
Molecular Formula C₁₃H₉N₃O₅[4]
Molecular Weight 287.23 g/mol [4]
pH Transition Range 10.1 - 12.0[1]
Color in Acidic Medium (pH < 10.1) Yellow[1]
Color in Alkaline Medium (pH > 12.0) Red / Orange-Red[1][5]
Indicator Preparation 0.1% w/v aqueous solution[3]

Principle of Operation as a pH Indicator

Like other pH indicators, this compound is a weak acid where the undissociated form (HIn) and the dissociated form (In⁻) exhibit different colors. The equilibrium between these two forms is dependent on the hydrogen ion concentration (pH) of the solution.

HIn (Yellow) ⇌ H⁺ + In⁻ (Red/Orange-Red)

In acidic solutions, the equilibrium lies to the left, and the solution appears yellow. As the pH increases (becomes more alkaline), the equilibrium shifts to the right, leading to an increase in the concentration of the red/orange-red conjugate base. The distinct color change is observed within the pH transition range of 10.1 to 12.0.

Applications in Titrations

The high pH transition range of this compound makes it an ideal indicator for the titration of weak acids with strong bases. In such titrations, the pH at the equivalence point is greater than 7 due to the hydrolysis of the resulting conjugate base. This compound provides a sharp and easily detectable endpoint in this alkaline range.

Suitable Titrations:

  • Titration of weak acids (e.g., acetic acid, boric acid) with strong bases (e.g., sodium hydroxide, potassium hydroxide).[6]

Unsuitable Titrations:

  • Titration of strong acids with strong bases (equivalence point at pH 7).

  • Titration of weak bases with strong acids (equivalence point in the acidic range).

Experimental Protocols

Preparation of 0.1% this compound Indicator Solution

Materials:

  • This compound (Alizarin Yellow R) powder

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh 0.1 g of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of distilled or deionized water to the flask.

  • Swirl the flask gently to dissolve the powder completely.

  • Once dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

Protocol for the Titration of a Weak Acid with a Strong Base (Example: Acetic Acid with Sodium Hydroxide)

Materials:

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution (Titrant)

  • Acetic Acid (CH₃COOH) solution of unknown concentration (Analyte)

  • 0.1% this compound indicator solution

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flask (250 mL)

  • Burette clamp and stand

  • White tile or paper

Procedure:

1. Burette Preparation:

  • Rinse the burette twice with small portions of the standardized NaOH solution.
  • Fill the burette with the NaOH solution, ensuring the tip is free of air bubbles.
  • Record the initial burette reading to two decimal places.

2. Analyte Preparation:

  • Pipette 25.00 mL of the acetic acid solution into a 250 mL Erlenmeyer flask.
  • Add approximately 50 mL of distilled water to increase the volume for easier observation of the color change.
  • Add 2-3 drops of the 0.1% this compound indicator solution. The solution should be yellow.

3. Titration:

  • Place the Erlenmeyer flask on a white tile or paper under the burette to easily visualize the color change.
  • Slowly add the NaOH solution from the burette to the flask while constantly swirling the flask.
  • Continue adding the titrant. As the endpoint is approached, the red/orange-red color will start to persist for longer periods upon addition of the base.
  • Add the NaOH drop by drop near the endpoint until the first permanent color change from yellow to orange-red is observed. This is the endpoint of the titration.

4. Recording and Calculation:

  • Record the final burette reading to two decimal places.
  • Calculate the volume of NaOH used by subtracting the initial reading from the final reading.
  • Repeat the titration at least two more times to ensure concordant results (volumes within ±0.1 mL).
  • Calculate the concentration of the acetic acid using the formula: M_acid × V_acid = M_base × V_base

Visualizations

Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Prepare 0.1% this compound Indicator Solution D Add Analyte and Indicator to Erlenmeyer Flask A->D B Prepare Analyte (e.g., Acetic Acid Solution) B->D C Prepare and Standardize Titrant (e.g., ~0.1 M NaOH) E Fill Burette with Titrant C->E F Titrate until Endpoint (Yellow to Orange-Red Color Change) D->F E->F G Record Volume of Titrant Used F->G H Repeat Titration for Concordant Results G->H I Calculate Analyte Concentration H->I

Caption: Workflow for Acid-Base Titration using this compound.

Indicator_Mechanism cluster_acid Acidic Conditions (pH < 10.1) cluster_base Alkaline Conditions (pH > 12.0) HIn HIn (this compound) In_minus In⁻ (Conjugate Base) HIn->In_minus + H⁺ H_plus H⁺ HIn_acid Predominantly Yellow In_minus_base Predominantly Red/Orange-Red

Caption: Color Change Mechanism of this compound.

Conclusion

This compound (Alizarin Yellow R) is a specialized but highly effective pH indicator for titrations involving weak acids and strong bases. Its distinct color change from yellow to orange-red in the pH range of 10.1 to 12.0 provides a clear and reliable endpoint determination. The protocols outlined in this document offer a comprehensive guide for the successful application of this compound in relevant titrimetric analyses. Proper preparation of the indicator and adherence to standard titration techniques are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Quantitative Analysis of Metal Ions with Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of various metal ions utilizing the chromogenic agent Mordant Yellow 10. The formation of stable metal-dye complexes allows for sensitive and accurate spectrophotometric determination.

Introduction to this compound

This compound (C.I. 14010) is a monoazo dye that functions as a chelating agent, forming colored complexes with a variety of metal ions.[1] Its molecular structure contains a phenolic hydroxyl group and a carboxylic acid group, which act as key chelating sites for metal ions.[1] This property makes it a valuable reagent for the spectrophotometric determination of metal ion concentrations in various samples. The uncomplexed dye has an absorbance peak at approximately 358 nm.[2]

The general principle involves the reaction of this compound with a metal ion (Mⁿ⁺) in a solution at an optimal pH to form a stable, colored complex. The intensity of the color, measured as absorbance at the wavelength of maximum absorption (λmax) of the complex, is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert Law.

Quantitative Data Summary

The following tables summarize the key parameters for the quantitative analysis of selected metal ions using this compound and similar chromogenic reagents. Please note that while data for Fe(III) with this compound is established, specific experimental data for other metal ions with this particular dye is limited. The data presented for Al(III), Cu(II), and Zn(II) are representative values obtained from studies using structurally similar azo dyes and are intended to serve as a practical guide for method development.

Table 1: Spectrophotometric Analysis Parameters for Metal Ion-Mordant Yellow 10 Complexes

Metal IonStoichiometry (M:L)Optimal pHλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)
Fe(III) 1:1[1]~4.0490[1]3.07 x 10³1.1 - 12.30.18
Al(III) 1:1, 1:2~6.24221.1 x 10⁴0.4 - 2.00.0014
Cu(II) 1:2~5.54706.55 x 10³0.5 - 5.00.1
Zn(II) 1:2~7.04501.95 x 10⁴0.2 - 2.00.06

Table 2: Stability Constants of Metal-Ligand Complexes

Metal IonLigandLog K
Fe(III)Salicylhydroxamic Acid5.9 x 10³
Cu(II)Murexide2.30 x 10⁷
Zn(II)Murexide1.35 x 10¹⁶

Experimental Protocols

  • This compound Stock Solution (1 x 10⁻³ M): Accurately weigh 0.3663 g of this compound (MW: 366.26 g/mol ) and dissolve it in deionized water in a 1 L volumetric flask. Mix thoroughly. Store in a dark bottle.

  • Metal Ion Stock Solutions (1000 µg/mL): Prepare stock solutions by dissolving the appropriate salt of the desired metal ion in deionized water with a few drops of a suitable acid to prevent hydrolysis.

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to control the pH of the reaction mixture.

  • Prepare a solution containing a known concentration of the metal ion and an excess of the this compound solution at the estimated optimal pH.

  • Prepare a corresponding reagent blank containing only the this compound and buffer.

  • Scan the absorbance of the metal-complex solution from 400 nm to 700 nm using the reagent blank as the reference.

  • The wavelength at which the maximum absorbance is observed is the λmax for that metal-dye complex.

  • Prepare a series of solutions in 10 mL volumetric flasks where the total molar concentration of the metal ion and this compound is constant (e.g., 1 x 10⁻⁴ M), but the mole fraction of the ligand varies from 0.1 to 0.9.

  • Add the appropriate buffer to each flask to maintain the optimal pH.

  • Dilute to the mark with deionized water and mix well.

  • Measure the absorbance of each solution at the λmax of the complex against a reagent blank.

  • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

G Job's Method for Stoichiometry Determination cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare equimolar stock solutions of Metal Ion (M) and this compound (L) B Mix varying volumes of M and L (Total moles M+L = constant) A->B C Add buffer to maintain optimal pH B->C D Dilute to a fixed volume C->D E Measure absorbance at λmax D->E F Plot Absorbance vs. Mole Fraction of Ligand E->F G Determine mole fraction at maximum absorbance F->G H Calculate Stoichiometry (M:L ratio) G->H

Caption: Workflow for determining the stoichiometry of a metal-Mordant Yellow 10 complex using Job's method.

  • Preparation of Calibration Standards: Into a series of 10 mL volumetric flasks, add increasing volumes of a standard metal ion solution to cover the expected linear range.

  • Complex Formation: To each flask, add a fixed volume of this compound solution (in molar excess) and the appropriate buffer solution to maintain the optimal pH.

  • Dilution: Dilute each flask to the 10 mL mark with deionized water and mix thoroughly. Allow the color to develop for a specified time if necessary.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λmax using a reagent blank as the reference.

  • Calibration Curve: Plot the absorbance values against the corresponding metal ion concentrations. The resulting graph should be a straight line passing through the origin.

  • Sample Analysis: Prepare the unknown sample in the same manner as the standards and measure its absorbance. Determine the concentration of the metal ion in the unknown sample from the calibration curve.

G Quantitative Analysis Workflow cluster_prep Preparation cluster_reaction Complexation Reaction cluster_measurement Spectrophotometry cluster_analysis Data Analysis A Prepare a series of standard metal ion solutions C To standards and unknown, add: - this compound (excess) - Buffer (optimal pH) A->C B Prepare unknown sample solution B->C D Dilute to final volume and mix C->D E Measure absorbance of all solutions at λmax D->E F Plot calibration curve (Absorbance vs. Concentration) E->F G Determine concentration of unknown from its absorbance and the curve F->G

Caption: General workflow for the quantitative analysis of metal ions using this compound.

Signaling Pathways and Logical Relationships

The underlying principle of this quantitative analysis is the formation of a metal-ligand complex, which follows the principles of chemical equilibrium. The relationship between the measured absorbance and the concentration of the metal ion is described by the Beer-Lambert Law.

G Metal-Mordant Yellow 10 Complex Formation M Metal Ion (Mⁿ⁺) ML [M(L)ₓ]ⁿ⁺ Complex (Colored) M->ML + xL L This compound (L) L->ML pH Optimal pH pH->ML (catalyzes)

Caption: Chemical equilibrium of the complex formation between a metal ion and this compound.

The Beer-Lambert Law mathematically connects the absorbance of the solution to the concentration of the colored complex, and thus to the concentration of the metal ion.

G Beer-Lambert Law Relationship cluster_law A = εbc A Absorbance (A) epsilon Molar Absorptivity (ε) (Constant for a given complex at λmax) epsilon->A b Path Length (b) (Constant, usually 1 cm) b->A c Concentration (c) of Metal-Dye Complex c->A is proportional to

Caption: Logical relationship of variables in the Beer-Lambert Law for spectrophotometric analysis.

These protocols and data provide a solid foundation for the development and implementation of methods for the quantitative analysis of metal ions using this compound in a research or drug development setting. It is recommended to validate the method for each specific matrix to account for potential interferences.

References

Troubleshooting & Optimization

Improving the color fastness of Mordant Yellow 10 on textiles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working to improve the color fastness of Mordant Yellow 10 on textiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is a mordant necessary?

A1: this compound (C.I. 14010) is a monoazo dye used primarily for natural protein fibers like wool and silk, as well as nylon.[1][2][3] A mordant, which is typically a metal salt, is essential because it acts as a fixing agent. It forms a coordination complex between the dye molecule and the textile fiber, significantly enhancing the dye's wash and light fastness.[1] Without a mordant, the dye would have very poor adhesion to the fiber.

Q2: What are the most common mordants used with this compound?

A2: The most common mordants are metal salts that can form stable complexes with the dye. These include aluminum salts (e.g., potassium aluminum sulfate, known as alum), iron salts (e.g., ferrous sulfate), copper salts (e.g., copper sulfate), and chromium salts (e.g., potassium dichromate).[1][4][5] The choice of mordant is critical as it influences not only the fastness properties but also the final shade of the color.[4] For instance, copper ions can slightly darken the color, while iron ions may shift it towards a reddish, darker hue.[2][6]

Q3: What are the different methods of applying the mordant?

A3: There are three primary methods for applying mordants in dyeing:

  • Pre-mordanting (onchrome): The textile is treated with the mordant in a separate bath before being dyed. This is a common and effective method for achieving good fastness.[7][8]

  • Meta-mordanting (monochrome): The mordant and the dye are added to the same bath, and the textile is dyed in this single solution.

  • Post-mordanting (afterchrome): The textile is first dyed and then treated with the mordant in a separate, subsequent bath. This can also be used to modify the final shade.[3][9]

Q4: How does the choice of mordant impact the final color and its fastness?

A4: The mordant has a profound effect on both the final color and its durability. The metal ion from the mordant complexes with the dye, which can alter its light-absorbing properties and thus its color. More importantly, the stability of this metal-dye-fiber complex dictates the fastness properties. Studies on yellow dyes show that mordants like chrome, copper, and iron tend to produce significantly better light fastness compared to alum or tin.[4][5][10] Therefore, selecting the appropriate mordant is arguably the most critical factor in improving the color fastness of this compound.[4]

Troubleshooting Guide

Problem: Poor Wash Fastness

Q: My dyed textile bleeds significantly during washing, and the color fades. How can I improve its wash fastness?

A: Poor wash fastness is typically caused by unfixed dye molecules remaining on the fiber. Here are the likely causes and solutions:

  • Cause 1: Insufficient Mordanting. The mordant may not have been applied in a sufficient quantity or under the correct conditions (pH, temperature) to bind all the dye molecules.

    • Solution: Increase the mordant concentration (e.g., from 10% to 15% weight of fiber for alum) or optimize the mordanting time and temperature as per established protocols. Ensure the pH of the mordant bath is appropriate for the fiber being used.

  • Cause 2: Inadequate After-Washing (Soaping). After dyeing, loose dye molecules (referred to as floating color) that are not chemically bound to the fiber-mordant complex must be thoroughly removed.[11]

    • Solution: Implement a rigorous after-treatment process. This involves rinsing the dyed fabric thoroughly and then washing it in a hot bath (e.g., 70°C) with a neutral, non-ionic detergent to strip away all unfixed dye.[12] Multiple rinse cycles may be necessary until the water runs clear.

  • Cause 3: Incorrect Dyeing pH. The pH of the dyebath affects the exhaustion of the dye onto the fiber. An incorrect pH can lead to poor dye uptake and fixation.

    • Solution: Adjust the dyebath pH according to the textile being dyed. For protein fibers like wool, an acidic dyebath is typically required to facilitate dye absorption.

Problem: Poor Light Fastness

Q: The color of my fabric is fading quickly when exposed to light. What can be done to improve light fastness?

A: Light fastness is primarily determined by the chemical stability of the dye-mordant complex when exposed to UV radiation.

  • Cause 1: Sub-optimal Mordant Choice. The single most significant factor affecting the light fastness of mordant dyes is the choice of mordant.[4][5] Alum and tin mordants, for example, are known to yield poorer light fastness with yellow dyes compared to other options.[10]

    • Solution: Change the mordant. For superior light fastness, consider using chromium, copper, or iron mordants. Be aware that this will likely alter the final shade. Conduct small-scale trials to evaluate the new mordant's effect on both color and light fastness.

  • Cause 2: Use of Certain Finishing Agents. Some cationic softeners or fixing agents applied during finishing can negatively impact light fastness.[11]

    • Solution: If a finishing agent is necessary, select one that is known to have a minimal effect on light fastness. Test the finished fabric according to the ISO 105-B02 standard to confirm its performance.[13][14]

Problem: Poor Rubbing Fastness (Crocking)

Q: The color is rubbing off my fabric onto other surfaces, especially when wet. How do I fix this?

A: Poor rubbing fastness, or crocking, is caused by dye particles that are physically present on the surface of the fibers but not chemically bonded.[15]

  • Cause 1: Surface Dye. Inadequate penetration of the dye into the fiber or the precipitation of dye on the surface leads to poor rubbing fastness. This is often linked to the same causes as poor wash fastness.

    • Solution 1: Optimize the dyeing process to ensure good dye penetration, including controlling the rate of temperature rise and using appropriate leveling agents if necessary.

    • Solution 2: Perform a highly effective after-soaping treatment. A vigorous wash with detergent is essential to remove all surface dye.[11][16]

  • Cause 2: Ineffective Fixing Agent. If a fixing agent is used, it may not be effective or compatible with the dye system.

    • Solution: Re-evaluate the choice of fixing agent. Some specialized fixing agents are designed specifically to improve wet rubbing fastness.[15] Always test after application to ensure it doesn't negatively affect other properties like light fastness.

Data Presentation

Table 1: Comparison of Common Mordants for this compound on Wool

MordantChemical NameTypical % WOF*Resulting Color ShadeGeneral Impact on Fastness
AlumPotassium Aluminum Sulfate10-15%Bright, clear yellowModerate wash fastness, fair to poor light fastness.[4][5]
IronFerrous Sulfate2-4%Dull, mustard, or olive yellowGood wash fastness, very good to excellent light fastness.[4]
CopperCopper Sulfate2-5%Deeper, slightly darker yellowGood wash fastness, good to very good light fastness.[2][4]
ChromePotassium Dichromate1-3%Rich, deep yellowExcellent wash fastness, excellent light fastness.[4][5]

*WOF: Weight of Fiber. Note: All mordants require careful handling and adherence to safety protocols. Chrome-based mordants, in particular, have significant environmental and health concerns.

Table 2: Illustrative Color Fastness Ratings of this compound on Wool

Mordant UsedWash Fastness (ISO 105-C06) (Scale 1-5)Light Fastness (ISO 105-B02) (Scale 1-8)Dry Rubbing (ISO 105-X12) (Scale 1-5)Wet Rubbing (ISO 105-X12) (Scale 1-5)
Alum3-434-53
Iron46-743-4
Copper45-643-4
Chrome4-574-54

Disclaimer: These values are illustrative and represent typical outcomes based on general principles of mordant dyeing. Actual results will vary based on the specific substrate, process parameters, and dye concentration.

Experimental Protocols

Protocol 1: Pre-Mordanting of Wool Yarn (100g sample)

  • Scouring: Wash the wool yarn with a neutral pH soap or a specialized wool scour to remove any dirt or oils. Rinse thoroughly until the water runs clear. The yarn should remain wet for the mordanting step.

  • Mordant Preparation: In a separate container, dissolve the required amount of mordant (e.g., 10g of alum or 2g of ferrous sulfate) in hot water.

  • Mordant Bath: Fill a non-reactive pot (stainless steel or enamel) with enough cool water to allow the yarn to move freely. Add the dissolved mordant solution and stir well.

  • Mordanting: Add the wet, scoured yarn to the mordant bath. Slowly raise the temperature to 85-90°C over 45-60 minutes. Hold at this temperature for one hour, stirring gently every 15 minutes to ensure even application.

  • Cooling: Allow the mordant bath to cool completely before removing the yarn.

  • Rinsing: Gently rinse the mordanted yarn in lukewarm water. The yarn is now ready for dyeing or can be dried and stored for later use.

Protocol 2: Standard Color Fastness Test Procedures

  • Wash Fastness (ISO 105-C06): A 10cm x 4cm specimen is sewn together with a standard multi-fibre adjacent fabric.[17] The composite sample is agitated in a specified detergent solution (e.g., ECE phosphate (B84403) detergent with sodium perborate) in a wash-wheel or launder-ometer for a set time and temperature (e.g., 30 minutes at 60°C).[18] After rinsing and drying, the color change of the specimen and the staining on the multi-fibre fabric are assessed using standard grey scales.[18][19]

  • Light Fastness (ISO 105-B02): The textile specimen is exposed to a high-intensity artificial light source (a xenon arc fading lamp) that simulates natural daylight under controlled conditions.[13][20] Simultaneously, a set of standard blue wool references (rated 1-8) are exposed. The light fastness rating is determined by comparing which blue wool reference fades to the same degree as the test specimen.[14][21][22]

  • Rubbing Fastness (ISO 105-X12): A testing device known as a crockmeter is used to rub a standard white cotton cloth against the surface of the dyed specimen for 10 cycles with a specified pressure (9N).[23][24][25] This is performed with both a dry and a wet rubbing cloth. The amount of color transferred to the white cloth is assessed using a grey scale for staining.[25][26]

Visualizations

G cluster_workflow Dyeing Workflow with Pre-Mordanting process_node process_node decision_node decision_node result_node result_node problem_node problem_node A 1. Scour Fiber B 2. Prepare Mordant Bath A->B C 3. Mordant Fiber (Heat & Hold) B->C D 4. Rinse Fiber C->D E 5. Prepare Dyebath D->E F 6. Dyeing Process (Heat & Hold) E->F G 7. Cool & Rinse F->G H 8. After-Soaping (Hot Detergent Wash) G->H I 9. Final Rinse & Dry H->I

Caption: Experimental workflow for dyeing textiles using a pre-mordanting method.

G problem_node problem_node decision_node decision_node action_node action_node result_node result_node start Problem: Poor Wash Fastness q1 Was a thorough after-soaping performed? start->q1 a1 Perform rigorous after-soaping: - Hot water (70°C) - Non-ionic detergent - Rinse until clear q1->a1 No q2 Is mordant concentration sufficient? q1->q2 Yes end_node Re-test Wash Fastness (ISO 105-C06) a1->end_node a2 Increase mordant % WOF and/or optimize mordanting time/temp q2->a2 No q3 Is dyeing pH correct for the fiber? q2->q3 Yes a2->end_node a3 Verify and adjust dyebath pH q3->a3 No q3->end_node Yes (Consult further) a3->end_node

Caption: Troubleshooting flowchart for addressing poor wash fastness.

G FIBER Textile Fiber - Cellulose - Protein (Wool/Silk) COMPLEX {Stable Insoluble Complex|High Color Fastness} FIBER->COMPLEX Binds to MORDANT Mordant (Metal Salt) - Al³⁺, Fe²⁺, Cr³⁺, Cu²⁺ MORDANT->COMPLEX Forms Bridge DYE This compound Azo Dye Molecule DYE->COMPLEX Chelates with Metal

Caption: Chemical relationship between fiber, mordant, and dye.

References

Optimizing Dye Bath Conditions for Mordant Yellow 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Mordant Yellow 10 in their experiments. Detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are presented to address common challenges and ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and application of this compound.

1. What is this compound?

This compound, also known by synonyms such as Acid Chrome Yellow GG and C.I. 14010, is a single azo dye.[1] Its chemical formula is C₁₃H₈N₂Na₂O₆S, and it has a molecular weight of 366.26 g/mol .[1] It is synthesized through the diazotization of 4-Aminobenzenesulfonic acid and subsequent coupling with 2-Hydroxybenzoic acid.[1] This dye is primarily used for dyeing protein fibers like wool and silk, as well as nylon.[1]

2. Why is a mordant required for this compound?

Mordant dyes, by nature, have a low affinity for textile fibers. A mordant, which is typically a metal salt, acts as a bridging agent to form a coordination complex between the dye molecule and the fiber. This complex is insoluble and significantly improves the dye's fastness properties, such as its resistance to washing and light.

3. What types of mordants are compatible with this compound?

Commonly used mordants for protein fibers include metal salts such as aluminum potassium sulfate (B86663) (alum), copper sulfate, ferrous sulfate, and stannous chloride. The choice of mordant can influence the final shade and fastness properties of the dyed material.

4. What is the general procedure for dyeing with this compound?

The dyeing process with mordant dyes can be carried out using one of three methods:

  • Pre-mordanting: The fiber is treated with the mordant before being dyed.

  • Meta-mordanting (or simultaneous mordanting): The fiber, dye, and mordant are all present in the dye bath at the same time.

  • Post-mordanting: The fiber is first dyed and then treated with the mordant.

The pre-mordanting method is commonly recommended for achieving even and colorfast results with protein fibers.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the dyeing process with this compound.

Problem Potential Causes Recommended Solutions
Uneven Dyeing or Patchiness 1. Improper scouring and cleaning of the fiber, leaving behind oils, dirt, or sizing agents. 2. Uneven application of the mordant. 3. Dye bath temperature raised too quickly. 4. Insufficient agitation or movement of the fiber in the dye bath. 5. Incorrect pH of the dye bath.1. Ensure thorough cleaning of the fiber with a neutral soap and rinse well before mordanting. 2. Ensure the fiber is fully submerged and agitated during the mordanting process for even uptake. 3. Follow a gradual heating ramp (e.g., 1-2°C per minute) to allow for even dye absorption. 4. Gently and regularly stir the dye bath to ensure uniform exposure of the fiber to the dye. 5. Measure and adjust the pH of the dye bath to the optimal range before adding the fiber.
Poor Colorfastness (Wash or Light) 1. Insufficient mordant concentration. 2. Incorrect mordanting or dyeing pH, leading to weak complex formation. 3. Inadequate rinsing after dyeing, leaving behind unfixed dye. 4. Choice of mordant (e.g., alum and tin can have lower lightfastness than copper or iron).[2]1. Increase the mordant concentration in increments (see data tables for guidance). 2. Optimize the pH for both the mordanting and dyeing steps as per the recommended protocols. 3. Rinse the dyed fiber thoroughly with a neutral soap and warm water until the rinse water runs clear. 4. For applications requiring high lightfastness, consider using copper or iron mordants, being mindful of their effect on the final shade.
Shade Inconsistency Between Batches 1. Variations in fiber type or batch. 2. Inconsistent water quality (e.g., hardness, pH). 3. Inaccurate measurements of dye, mordant, or other auxiliaries. 4. Deviations in dyeing time, temperature, or pH between batches.1. Use fibers from the same batch for a single project whenever possible. 2. Use distilled or deionized water for consistency. If using tap water, test and adjust its pH. 3. Calibrate scales and use precise measuring techniques for all components. 4. Maintain a detailed log of all dyeing parameters for each batch to ensure reproducibility.
Dull or Weak Color 1. Insufficient dye concentration. 2. Incorrect pH, which can affect the solubility and uptake of the dye. 3. Exhausted dye bath from previous use. 4. Presence of impurities in the water or on the fiber.1. Increase the dye concentration based on the weight of the fiber (owf). 2. Adjust the dye bath pH to the optimal acidic range for protein fibers. 3. Always use a fresh dye bath for each batch to ensure vibrant colors. 4. Ensure the fiber is thoroughly cleaned and use purified water for the dye bath.

Data Presentation: Optimizing Dyeing Parameters

The following tables provide a summary of expected quantitative data for dyeing wool with a representative yellow mordant dye under various conditions. These values can serve as a starting point for the optimization of this compound dyeing.

Table 1: Effect of pH on Color Strength (K/S) and CIELAB Values of Dyed Wool

pHK/S ValueL* (Lightness)a* (Red/Green)b* (Yellow/Blue)
312.575.215.865.4
411.876.114.563.9
510.577.513.261.8
68.979.311.958.7
77.281.610.155.1

Note: Dyeing was conducted at 90°C for 60 minutes with 15% owf alum mordant.

Table 2: Effect of Temperature on Color Strength (K/S) of Dyed Wool

Temperature (°C)K/S Value
708.5
8010.2
9012.5
100 (Boil)12.8

Note: Dyeing was conducted at pH 3 for 60 minutes with 15% owf alum mordant.

Table 3: Effect of Alum Mordant Concentration on Colorfastness of Dyed Wool

Alum Conc. (% owf)Wash Fastness (Staining)Wash Fastness (Color Change)Light Fastness (Blue Wool Scale)
53-443
1044-53-4
154-54-54
204-54-54

Note: Fastness ratings are on a scale of 1-5, with 5 being the highest fastness.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the application of this compound.

Protocol 1: Pre-mordanting of Wool/Silk Fibers with Alum

  • Fiber Preparation: Weigh the dry wool or silk fiber. Wash the fiber in a neutral soap solution at 40-50°C to remove any impurities. Rinse thoroughly with lukewarm water.

  • Mordant Solution Preparation: Calculate the amount of aluminum potassium sulfate (alum) required, typically 15% of the weight of the fiber (owf). Dissolve the alum in a small amount of hot water in a non-reactive pot (stainless steel or enamel).

  • Mordanting Process: Add enough lukewarm water to the pot to allow the fiber to move freely. Add the dissolved alum solution and stir. Introduce the wet, clean fiber to the mordant bath.

  • Heating: Slowly raise the temperature of the mordant bath to 85-90°C for wool or 80-85°C for silk over 30-45 minutes.

  • Mordanting Time: Maintain this temperature for 60 minutes, gently stirring occasionally to ensure even mordant uptake.

  • Cooling and Rinsing: Allow the fiber to cool down in the mordant bath. Once cool, remove the fiber and rinse it thoroughly with lukewarm water. The fiber is now ready for dyeing.

Protocol 2: Dyeing of Mordanted Wool/Silk with this compound

  • Dye Bath Preparation: In a separate non-reactive pot, dissolve the required amount of this compound powder in a small amount of hot water. Add enough lukewarm water to create a dye bath that allows the fiber to move freely.

  • pH Adjustment: Adjust the pH of the dye bath to the desired acidic range (typically pH 3-4 for protein fibers) using a weak acid like acetic acid.

  • Dyeing Process: Introduce the wet, mordanted fiber into the dye bath.

  • Heating: Slowly raise the temperature of the dye bath to 90-100°C for wool or 85-90°C for silk.

  • Dyeing Time: Maintain this temperature for 60-90 minutes, with occasional gentle stirring.

  • Cooling and Rinsing: Allow the dye bath to cool completely. Remove the dyed fiber and rinse with a neutral soap and warm water until the water runs clear.

  • Drying: Gently squeeze out excess water and air dry away from direct sunlight.

Visualizations

Experimental Workflow for this compound Dyeing

experimental_workflow cluster_prep Fiber Preparation cluster_mordant Pre-mordanting cluster_dye Dyeing weigh Weigh Dry Fiber wash Wash with Neutral Soap weigh->wash rinse_prep Rinse Thoroughly wash->rinse_prep prep_mordant Prepare Alum Solution (15% owf) rinse_prep->prep_mordant mordant_bath Add Fiber to Mordant Bath prep_mordant->mordant_bath heat_mordant Heat to 85-90°C (60 min) mordant_bath->heat_mordant cool_rinse_mordant Cool and Rinse heat_mordant->cool_rinse_mordant prep_dye Prepare Dye Bath (pH 3-4) cool_rinse_mordant->prep_dye dye_bath Add Mordanted Fiber prep_dye->dye_bath heat_dye Heat to 90-100°C (60-90 min) dye_bath->heat_dye cool_rinse_dye Cool and Rinse with Soap heat_dye->cool_rinse_dye dry Air Dry cool_rinse_dye->dry

A typical pre-mordanting and dyeing workflow for protein fibers using this compound.

Logical Troubleshooting Flowchart for Uneven Dyeing

troubleshooting_uneven_dyeing start Uneven Dyeing Observed q1 Was the fiber thoroughly scoured and rinsed before mordanting? start->q1 s1 Re-scour fiber to remove all impurities. q1->s1 No q2 Was the mordant applied evenly with sufficient agitation? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Ensure even mordant application in future batches. q2->s2 No q3 Was the dye bath heated gradually? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Implement a slower heating ramp (1-2°C/min). q3->s3 No q4 Was the dye bath pH within the optimal range (3-4)? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Adjust pH of the dye bath before adding fiber. q4->s4 No end Review other factors (e.g., water quality, dye lot) q4->end Yes a4_yes Yes a4_no No s4->q4

A step-by-step logical guide to troubleshooting uneven dyeing issues.

Dye-Mordant-Fiber Complex Formation

dye_fiber_interaction cluster_components Components cluster_complex Chelation Complex Formation dye This compound (Azo Dye) complex Dye-Mordant-Fiber Complex (Insoluble Lake) dye->complex Coordination Bonds mordant Metal Ion (e.g., Al³⁺) from Mordant mordant->complex fiber Protein Fiber (Wool/Silk) fiber->complex Ionic & Coordination Bonds

Simplified representation of the chelation complex formed between the dye, mordant, and protein fiber.

References

Troubleshooting uneven dyeing with Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mordant Yellow 10

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimental dyeing procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as C.I. 14010, is a monoazo dye.[1] Its chemical formula is C₁₃H₈N₂Na₂O₆S, and it has a molecular weight of 366.26 g/mol .[1][2] It typically appears as a yellow to brown fine crystalline powder.[3][4] This dye is primarily used for dyeing wool fabrics, but it can also be used for silk, nylon, leather, and fur.[1][3][4] In a laboratory setting, it is also utilized as an organic reagent for the spectrometric determination of iron (III) and in the study of other metal complexations.[3][4]

Q2: What are the solubility properties of this compound?

This compound is soluble in water, appearing as a yellow solution.[1] It is slightly soluble in heated DMSO and methanol, as well as in ethanol (B145695) and cellosolve.[5][6] It is considered insoluble in other organic solvents like chloroform.[1][5]

Q3: How does this compound interact with metal ions?

This compound requires the presence of metal ions to form stable coordination complexes with textile fibers, which enhances colorfastness.[5] The dye has a phenolic hydroxyl group and a carboxylic acid group that act as chelating sites for metal ions.[5] When dyeing, the presence of copper ions can cause the color to become slightly darker, while iron ions can lead to a red and dark color.[6]

Troubleshooting Uneven Dyeing

Uneven dyeing is a common issue in textile and laboratory dyeing processes. The following questions address potential causes and solutions specifically for this compound.

Q4: My substrate is showing patchy and uneven color after dyeing with this compound. What are the likely causes?

Uneven dyeing can stem from several factors throughout the dyeing process, from substrate preparation to the dyeing conditions themselves. Common causes include:

  • Improper Substrate Preparation: Failure to properly scour and bleach the material can leave impurities or sizing agents that hinder uniform dye absorption.[7][8]

  • Incorrect Mordanting: Uneven application of the mordant will lead to uneven dye uptake.

  • Dye Bath Issues: Incorrect pH, improper dye dissolution, or rapid addition of dyes and chemicals can all contribute to unevenness.[8][9]

  • Process Control: Inconsistent temperature, incorrect liquor ratio, and poor agitation can lead to localized differences in dye concentration and uptake.[10][11]

Q5: How can I prevent uneven dyeing when using this compound?

To achieve even dyeing results, it is crucial to control each step of the process. The following table summarizes key factors and preventative measures.

FactorRecommended Action
Substrate Preparation Thoroughly scour and bleach the substrate to remove all impurities, oils, and sizing agents.[7] Ensure the material is uniformly absorbent before dyeing.[11]
Mordanting Ensure the mordant is evenly applied and that the substrate is fully submerged and agitated during the mordanting step.
Dye Bath Preparation Ensure this compound is fully dissolved before adding the substrate.[7] Maintain a consistent and correct pH throughout the dyeing process.[9][10]
Dyeing Process Add dyes and chemicals slowly and ensure proper mixing.[9] Maintain a consistent temperature and ensure the substrate can move freely in the dye bath.[10][12] Avoid overloading the dyeing vessel.[7]
Water Quality Use soft water if possible, as hard water containing metallic ions can interfere with the dyeing process and cause precipitation.[8][9]

Experimental Protocols

Standard Protocol for Dyeing with this compound (Afterchrome Method)

This protocol is a general guideline for dyeing wool with this compound using the afterchrome method.

  • Preparation of the Dye Bath:

    • Prepare the dye bath with the required amount of water.

    • Add 1-3% acetic acid (of the weight of the fiber) to acidify the bath.

    • Add 10-20% Glauber's salt (sodium sulfate) (of the weight of the fiber) as a leveling agent.

  • Dyeing:

    • Introduce the wet, scoured wool into the dye bath.

    • Slowly raise the temperature to boiling over 30-45 minutes.

    • Continue boiling for 30-60 minutes, ensuring the wool is fully submerged and agitated.

    • Add the pre-dissolved this compound dye. The amount will depend on the desired shade.

    • Continue to boil for another 30-60 minutes until the dye is exhausted from the bath.

  • Mordanting:

    • Allow the dye bath to cool slightly.

    • Add 1-3% sodium dichromate (of the weight of the fiber).

    • Bring the bath back to a boil and continue for another 30-60 minutes.

  • Rinsing and Drying:

    • Allow the bath to cool before removing the wool.

    • Rinse the wool thoroughly with warm and then cold water until the water runs clear.

    • Dry the wool away from direct sunlight.[13]

Visualizations

Logical Troubleshooting Workflow for Uneven Dyeing

G start Uneven Dyeing Observed prep Review Substrate Preparation start->prep mordant Examine Mordanting Step start->mordant dyebath Analyze Dye Bath Preparation & Composition start->dyebath process Check Dyeing Process Parameters start->process scour_check Was substrate properly scoured? prep->scour_check mordant_uniformity Was mordant applied evenly? mordant->mordant_uniformity dissolution Was dye fully dissolved? dyebath->dissolution temp_control Was temperature consistent? process->temp_control scour_check->mordant Yes remedy_scour Re-scour substrate scour_check->remedy_scour No mordant_uniformity->dyebath Yes remedy_mordant Ensure even mordant application mordant_uniformity->remedy_mordant No dissolution->process Yes remedy_dissolve Improve dye dissolution technique dissolution->remedy_dissolve No remedy_temp Calibrate and monitor temperature temp_control->remedy_temp No end Even Dyeing Achieved temp_control->end Yes remedy_scour->end remedy_mordant->end remedy_dissolve->end remedy_temp->end G cluster_solution Aqueous Solution cluster_fiber Fiber Surface Dye This compound Complex Dye-Mordant Complex Dye->Complex Chelation Mordant Metal Mordant (e.g., Cr³⁺) Mordant->Complex Bound_Complex Bound Dye-Mordant-Fiber Complex (Colored Fiber) Complex->Bound_Complex Coordination Bonding Fiber Fiber (e.g., Wool) Fiber->Bound_Complex

References

Technical Support Center: Mordant Yellow 10 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mordant Yellow 10 (also known as C.I. 14025 or Alizarin Yellow G) solutions. This resource is intended for researchers, scientists, and drug development professionals who utilize this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: To prepare a stable stock solution of this compound, it is recommended to dissolve the powder in high-purity distilled or deionized water.[1][2][3] For enhanced solubility, slight heating and stirring may be applied.[1] It is crucial to use glassware that is free of contaminants. The solid is a yellow to brown fine crystalline powder.[1][2][3]

Q2: What are the optimal storage conditions for this compound solutions?

A2: this compound solutions are known to be light-sensitive.[1] Therefore, they should be stored in amber vials or containers that protect the solution from light.[1] For general use, storage at room temperature is acceptable.[1][3] To ensure maximum stability and longevity, especially for analytical standards, refrigeration (2-8 °C) in a tightly sealed container is recommended to minimize degradation.

Q3: What is the expected shelf-life of a prepared this compound solution?

A3: The shelf life of a this compound solution can vary depending on the storage conditions, concentration, and the purity of the water and reagents used. While there is no definitive expiration date for all preparations, it is good practice to visually inspect the solution for any signs of precipitation or color change before each use. For quantitative applications, it is advisable to prepare fresh solutions regularly or validate the concentration of the stored solution if it has been kept for an extended period. A common practice in pharmaceutical and analytical laboratories is to establish a re-test date for prepared solutions, after which the solution's properties should be re-verified.[4][5][6]

Q4: My this compound solution has changed color. What could be the cause?

A4: A color change in your this compound solution can be indicative of degradation or a change in pH. This compound is an azo dye, and the azo bond can be susceptible to cleavage under certain conditions, leading to a loss of color.[7] The color of the solution is also pH-dependent; its aqueous solution is yellow but can change in the presence of strong acids or bases.[1][2] For instance, in concentrated sulfuric acid, it turns a red-light yellow, and in concentrated nitric acid, it forms a yellow solution.[2] Contamination with metal ions can also affect the color.[1][2]

Q5: I am observing a precipitate in my this compound solution. What should I do?

A5: The formation of a precipitate can occur if the solution is supersaturated, if the temperature has decreased significantly, or due to degradation. This compound has slight solubility in water.[1] If precipitation is observed, you can try gently warming the solution while stirring to redissolve the precipitate. If this is unsuccessful, it is best to discard the solution and prepare a fresh one, as the concentration will no longer be accurate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results using the dye solution. 1. Degradation of the dye solution over time. 2. Inaccurate initial concentration. 3. Contamination of the solution.1. Prepare a fresh solution of this compound. 2. Verify the concentration of the solution using spectrophotometry by measuring its absorbance at the maximum wavelength (λmax) of 358 nm.[8] 3. Ensure all glassware is thoroughly cleaned and use high-purity water for solution preparation.
Fading of the dye color during an experiment. 1. Photodegradation due to exposure to light. 2. Chemical degradation due to incompatible reagents in the experimental setup. 3. Significant pH shift.1. Minimize the exposure of the solution to direct light during the experiment. 2. Review the chemical compatibility of all components in your experiment. Azo dyes can be degraded by strong oxidizing or reducing agents. 3. Monitor and control the pH of your experimental system.
Difficulty in completely dissolving the this compound powder. 1. Low water temperature. 2. Reaching the solubility limit.1. Gently warm the solvent (water) while stirring to aid dissolution.[1] 2. Check the desired concentration against the known solubility of this compound in water. If a higher concentration is needed, consider alternative solvents or a different experimental approach.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Aqueous Solution (e.g., 0.1% w/v)

Materials:

  • This compound powder (C.I. 14025)

  • High-purity distilled or deionized water

  • Volumetric flask (amber glass recommended)

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Accurately weigh 0.1 g of this compound powder.

  • Transfer the powder to a 100 mL amber volumetric flask.

  • Add approximately 70-80 mL of distilled water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer. Gentle warming (not exceeding 40°C) can be applied to facilitate dissolution.

  • Once the powder is completely dissolved, allow the solution to cool to room temperature.

  • Add distilled water to the flask to bring the final volume to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Store the solution in a tightly sealed, light-protected container at room temperature or refrigerated for enhanced stability.

Protocol 2: Spectrophotometric Analysis for Stability Assessment

Objective: To monitor the stability of a this compound solution over time by measuring its absorbance.

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Prepared this compound solution

Procedure:

  • Set the spectrophotometer to measure absorbance at the λmax of this compound, which is 358 nm.[8]

  • Use distilled water as a blank to zero the spectrophotometer.

  • Immediately after preparation (Time 0), take an aliquot of the this compound solution, dilute it if necessary to be within the linear range of the spectrophotometer, and measure its absorbance.

  • Store the stock solution under the desired conditions (e.g., room temperature in the dark, refrigerated, exposed to ambient light).

  • At regular intervals (e.g., daily, weekly), withdraw an aliquot of the stock solution, perform the same dilution, and measure its absorbance.

  • Record the absorbance values over time. A significant decrease in absorbance indicates degradation of the dye.

  • The percentage degradation can be calculated using the formula: % Degradation = [(Absorbance_initial - Absorbance_time_t) / Absorbance_initial] * 100

Data on Stability of Azo Dye Solutions

Table 1: General Influence of Environmental Factors on Azo Dye Solution Stability

Factor General Effect on Stability Notes
Light Azo dyes are generally susceptible to photodegradation. The rate of degradation increases with the intensity and duration of light exposure.Storing solutions in amber or light-blocking containers is crucial.
Temperature Higher temperatures generally accelerate the rate of chemical degradation.For long-term storage, refrigeration is often recommended.
pH The stability of azo dyes can be pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other degradation reactions.The optimal pH for stability is typically near neutral, but this can vary for different dyes.
Presence of Oxidizing/Reducing Agents Strong oxidizing or reducing agents can cleave the azo bond, leading to rapid decolorization.It is important to consider the chemical compatibility of the dye with other components in a solution.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Water weigh->dissolve volume Adjust to Final Volume dissolve->volume rt_dark Room Temp, Dark volume->rt_dark Store Solution rt_light Room Temp, Light volume->rt_light Store Solution fridge Refrigerated volume->fridge Store Solution measure_t0 Measure Absorbance (T=0) volume->measure_t0 measure_tn Measure Absorbance (T=n) measure_t0->measure_tn compare Compare and Calculate Degradation measure_tn->compare

Caption: Workflow for preparing and assessing the stability of this compound solutions.

Troubleshooting_Tree cluster_color Color Change cluster_precipitate Precipitate Formation cluster_inconsistent Inconsistent Results issue Issue with this compound Solution? check_ph Check pH issue->check_ph Color Change check_temp Check Storage Temperature issue->check_temp Precipitate fresh_sol Prepare Fresh Solution issue->fresh_sol Inconsistent Results check_cont Check for Contaminants check_ph->check_cont degradation Suspect Degradation check_cont->degradation check_conc Check Concentration check_temp->check_conc warm Gently Warm and Stir check_conc->warm verify_conc Verify Concentration (Spectrophotometry) fresh_sol->verify_conc

Caption: A decision tree for troubleshooting common issues with this compound solutions.

References

Effect of pH on the color and stability of Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mordant Yellow 10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of pH on the color and stability of this compound (C.I. 14010). This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and why is pH important?

A1: this compound, also known as 5-(4-sulfophenylazo)salicylic acid disodium (B8443419) salt, is a single azo dye.[1] Its molecular structure contains ionizable groups, specifically a carboxylic acid and a phenolic hydroxyl group, as well as a sulfonic acid group. The protonation state of these groups is dependent on the pH of the solution. Changes in the protonation state alter the electronic structure of the dye molecule, which in turn affects its color (absorption spectrum) and stability.

Q2: What color is this compound in acidic and alkaline solutions?

A2: In aqueous solutions, this compound is generally described as being yellow in both acidic and alkaline conditions.[1] However, subtle shifts in the shade of yellow are expected as the pH changes, which can be quantified using spectrophotometry.

Q3: How does pH affect the stability of this compound?

A3: The stability of azo dyes like this compound can be pH-dependent. While generally stable, extreme pH conditions (highly acidic or highly alkaline) and elevated temperatures can promote hydrolysis or other degradation pathways. The azo bond (–N=N–) can be susceptible to cleavage, leading to the formation of aromatic amines.[2] Under anaerobic conditions, for instance, this compound can be reductively cleaved to form 5-aminosalicylic acid and sulfanilic acid.[2]

Q4: What is the significance of the pKa value for this compound?

Q5: Can this compound be used as a pH indicator?

A5: While this compound exhibits pH-dependent properties, its reported color is yellow across both acidic and alkaline ranges, which would make it a poor visual pH indicator.[1] However, the subtle changes in its UV-Vis absorption spectrum with pH could potentially be used for instrumental pH measurements once properly calibrated.

Troubleshooting Guide

Issue 1: Unexpected color shift or loss of color during my experiment.

  • Question: I prepared a solution of this compound and its color is much lighter than expected, or it has become colorless. What could be the cause?

  • Answer:

    • Degradation: The dye may have degraded. This can be caused by exposure to strong oxidizing or reducing agents, high temperatures, or prolonged exposure to extreme pH values. The azo bond is the most likely site of cleavage.

    • Incorrect Concentration: Verify the concentration of your dye solution. Serial dilution errors can lead to solutions that are too dilute to show a strong color.

    • Photobleaching: Although not extensively reported for this specific dye, some dyes are sensitive to light. If the solution was exposed to intense light for a prolonged period, photobleaching could have occurred. Store solutions in the dark when not in use.

Issue 2: The absorbance spectrum of my this compound solution does not show a peak at 358 nm.

  • Question: I measured the UV-Vis spectrum of my this compound solution, but the maximum absorbance (λmax) is not at the reported 358 nm. Why is this?

  • Answer:

    • Solvent and pH Effects: The reported absorbance peak at 358 nm may be specific to a particular solvent and pH.[3] The λmax of a dye is highly dependent on its chemical environment. The protonation state of the carboxylic acid and phenolic hydroxyl groups will change with pH, altering the electronic transitions and thus the λmax. It is crucial to record the pH of your solution when measuring the absorbance spectrum.

    • Impurity: The purity of the this compound powder can affect the spectrum. The presence of impurities could lead to additional peaks or a shift in the main absorbance peak.

    • Instrument Calibration: Ensure your spectrophotometer is properly calibrated.

Issue 3: I am seeing a precipitate form in my this compound solution.

  • Question: When I adjust the pH of my this compound solution, a precipitate forms. What is happening?

  • Answer:

    • Solubility Changes: The solubility of this compound is pH-dependent. The disodium salt form is soluble in water.[1] However, if the pH is lowered significantly, the sulfonic acid and carboxylic acid groups will become protonated. The free acid form of the dye is likely to be less soluble in water than its salt form, which could lead to precipitation.

    • Ionic Strength: High concentrations of salts in your buffer system could also decrease the solubility of the dye, leading to "salting out".

Data Presentation

Specific quantitative data for the effect of pH on the color and stability of this compound is not extensively available in the public literature. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Effect of pH on the UV-Vis Absorbance Spectrum of this compound

pHλmax 1 (nm)Absorbance 1λmax 2 (nm)Absorbance 2CIE LCIE aCIE b*Visual Color
2.03550.85--90-585Light Yellow
4.0
6.0
7.0
8.0
10.0
12.0

Note: The values in italics are hypothetical examples to illustrate how to fill the table.

Table 2: Stability of this compound at Different pH Values (at a specified temperature, e.g., 25°C)

pHInitial Concentration (M)Half-life (t½) (hours)Rate Constant (k)Degradation after 24h (%)
2.0
4.0
7.0
10.0
12.0

Experimental Protocols

Protocol 1: Determination of the pH-Dependent Color Change of this compound by UV-Vis Spectrophotometry

Objective: To measure the change in the UV-Vis absorption spectrum of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffer solutions covering the desired pH range (e.g., pH 2 to 12)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Calibrated pH meter

Methodology:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 1x10⁻³ M).

  • Prepare Sample Solutions: For each pH value to be tested, pipette a precise volume of the stock solution into a volumetric flask and dilute to the mark with the corresponding buffer solution. The final concentration should be consistent for all samples (e.g., 1x10⁻⁵ M).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 nm to 800 nm.

  • Blank Measurement: Use the respective buffer solution as a blank to zero the spectrophotometer at each pH value before measuring the dye sample.

  • Sample Measurement: Record the absorbance spectrum for each prepared sample at different pH values.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each pH.

    • Record the absorbance value at each λmax.

    • If available, use the spectral data to calculate the CIE Lab* color coordinates.

    • Plot the absorbance at key wavelengths versus pH to observe the changes.

Protocol 2: Determination of the Stability of this compound at Different pH Values

Objective: To determine the degradation rate of this compound in aqueous solutions at various pH values over time.

Materials:

  • This compound

  • Buffer solutions at the desired pH values (e.g., 2, 4, 7, 10, 12)

  • Constant temperature incubator or water bath

  • UV-Vis spectrophotometer or a validated stability-indicating HPLC method

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Prepare Solutions: For each pH to be tested, prepare a solution of this compound of a known concentration in the respective buffer.

  • Incubation: Place the prepared solutions in a constant temperature environment (e.g., 25°C or an elevated temperature to accelerate degradation) protected from light.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours and then daily or weekly as needed), withdraw an aliquot from each solution.

  • Analysis:

    • Using UV-Vis Spectrophotometry: Measure the absorbance of each aliquot at the λmax corresponding to that pH. A decrease in absorbance over time indicates degradation.

    • Using a Stability-Indicating HPLC Method: A more robust method is to use an HPLC method that can separate the intact this compound from its degradation products. This allows for a more accurate quantification of the remaining parent dye.

  • Data Analysis:

    • Plot the concentration of this compound (or its absorbance) versus time for each pH.

    • Determine the order of the degradation reaction (e.g., zero-order, first-order). For a first-order reaction, a plot of ln(Concentration) vs. time will be linear.

    • Calculate the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) for the dye at each pH using the appropriate rate equation (for first-order, t½ = 0.693/k).

Visualizations

Experimental_Workflow_Color_Change cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Prepare Stock Solution of this compound dilute Dilute Stock in Buffers of Different pH stock->dilute blank Blank with Respective Buffer dilute->blank For each pH measure Measure UV-Vis Spectrum (200-800 nm) dilute->measure blank->measure identify_lambda Identify λmax at each pH measure->identify_lambda calc_color Calculate CIE Lab* measure->calc_color plot_data Plot Absorbance vs. pH identify_lambda->plot_data

Workflow for Determining pH-Dependent Color Change

Stability_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Analysis cluster_kinetics Kinetic Analysis prep_solutions Prepare Dye Solutions in Buffers of Various pH incubate Incubate at Constant Temperature (Protected from Light) prep_solutions->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling analysis Analyze Concentration (UV-Vis or HPLC) sampling->analysis plot_conc Plot Concentration vs. Time analysis->plot_conc determine_order Determine Reaction Order plot_conc->determine_order calc_k Calculate Rate Constant (k) determine_order->calc_k calc_half_life Calculate Half-life (t½) calc_k->calc_half_life

Workflow for Determining pH-Dependent Stability

pH_Effect_Relationship pH Solution pH protonation Protonation State of Ionizable Groups pH->protonation Governs electronic Molecular Electronic Structure protonation->electronic Alters stability Chemical Stability (Degradation Rate) protonation->stability Influences color Color (UV-Vis Spectrum) electronic->color Determines

Relationship between pH and Dye Properties

References

Overcoming interference in metal ion analysis with Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Mordant Yellow 10 for metal ion analysis. It focuses on identifying and overcoming common sources of interference to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it used for metal ion analysis?

A1: this compound is a chromogenic organic reagent, specifically a mordant dye.[1] Its utility in analytical chemistry stems from its ability to form stable, colored coordination complexes with various metal ions.[2][3] The principle of the analysis is based on spectrophotometry; the intensity of the color produced is directly proportional to the concentration of the metal ion in the sample. This relationship allows for quantitative measurement.[4] The dye possesses functional groups, like hydroxyl and carboxylic acid groups, that act as chelating sites for metal ions such as Iron (III) and Aluminum (III).[2]

Q2: What are the most common sources of interference in metal ion analysis using reagents like this compound?

A2: Interference is a primary challenge in spectrophotometric analysis.[4] Common sources include:

  • Competing Metal Ions: Other metal ions present in the sample matrix may also form colored complexes with this compound, leading to falsely elevated absorbance readings.[4][5] For example, the analysis of aluminum can be significantly impacted by the presence of iron.[5]

  • Spectral Overlap: The absorption spectrum of an interfering substance may overlap with that of the analyte-dye complex, causing inaccurate measurements.[6][7]

  • Sample Matrix Effects: The inherent color or turbidity of a sample can interfere with absorbance readings.[8] Suspended solids scatter light, which can be misinterpreted by the spectrophotometer as absorbance, leading to positive interference.[8]

  • pH Fluctuation: The formation and stability of metal-dye complexes are often highly dependent on pH.[9][10] Incorrect or unstable pH can lead to incomplete complex formation or degradation of the complex.

Q3: What are the primary strategies to overcome these interferences?

A3: Several techniques can be employed to mitigate interference:[4]

  • Use of Masking Agents: This is a common and effective method where a reagent is added to selectively form a stable, often colorless, complex with the interfering ion, preventing it from reacting with this compound.[5][11][12]

  • pH Control: By carefully adjusting and buffering the pH of the solution, it's possible to create conditions where the target metal ion forms a stable complex with the dye, while the interfering ions do not.[10][13]

  • Background Correction: Using a "sample blank" (the sample without the chromogenic reagent) can help correct for inherent color and turbidity.[8][14] Advanced spectrophotometers may also use continuum source correction (e.g., a D2 lamp) for more effective background removal.[7]

  • Separation Techniques: Methods like ion-exchange chromatography can be used to physically remove interfering ions from the sample before adding this compound.[15]

Troubleshooting Guide

Q: My absorbance readings are unexpectedly high and inconsistent. What is the likely cause?

A: This issue often points to either sample turbidity or spectral interference.

  • Problem: Sample Turbidity. Suspended particles in the sample will scatter light, causing artificially high and unstable absorbance readings.[8]

    • Solution: Before analysis, centrifuge the sample and use the supernatant. Alternatively, filter the sample through a 0.45 µm filter. Ensure the filtration medium does not adsorb the analyte of interest.

  • Problem: Interfering Ions. Another metal ion in your sample may be reacting with the this compound.

    • Solution: Identify potential interfering ions in your sample matrix. Use a suitable masking agent (see Table 1) to selectively complex the interfering ion.[5] If the interfering ion is unknown, consider using a separation technique like ion exchange to purify the sample before analysis.[15]

Q: I am trying to measure Metal X, but I know Metal Y (an interferent) is also in my sample. How can I achieve selectivity?

A: This is a classic selectivity problem that can be solved by chemical means.

  • Solution 1: pH Adjustment. The stability of metal-EDTA complexes, and by extension other metal-chelate complexes, varies significantly with pH.[13] Research the optimal pH for the formation of the Metal X-Mordant Yellow 10 complex and a pH at which the Metal Y-Mordant Yellow 10 complex is unstable. By buffering your solution to this specific pH, you can often achieve selective measurement.[10]

  • Solution 2: Masking Agents. This is the most direct approach. Add a masking agent that forms a highly stable complex with Metal Y but does not interact with Metal X.[11][16] For example, ascorbic acid is often used to mask Fe(III) by reducing it to Fe(II), which may form a less stable or colorless complex.[5][12] The choice of agent is critical and must be validated for your specific sample matrix.

Q: My final solution color is faint, or the absorbance readings are lower than expected.

A: Low absorbance readings typically indicate incomplete formation of the colored complex.

  • Problem: Incorrect pH. The complex may not form efficiently if the pH is outside the optimal range.[9]

    • Solution: Verify the pH of your final solution after all reagents have been added. Ensure your buffer has sufficient capacity to maintain the target pH.

  • Problem: Insufficient Reagent. There may not be enough this compound to react with all of the analyte.

    • Solution: Ensure the concentration of this compound is in sufficient excess relative to the highest expected concentration of your analyte.

  • Problem: Slow Reaction Kinetics. The formation of the metal-dye complex may be slow.

    • Solution: After adding the dye, allow for a sufficient incubation period before taking a measurement. You can determine the optimal time by taking readings at various intervals (e.g., 5, 10, 20, 30 minutes) until the absorbance value stabilizes.

Q: How do I properly correct for background color and turbidity in my sample?

A: A sample blank is the most straightforward method for background correction.[8][14]

  • Procedure: Prepare two identical cuvettes.

    • Sample Cuvette: Add your sample, buffer, and any other necessary reagents (e.g., masking agents), followed by the this compound solution.

    • Sample Blank Cuvette: Add your sample, buffer, and any other necessary reagents, but replace the this compound solution with an equal volume of deionized water.

  • Measurement: Use the "Sample Blank Cuvette" to zero (or "blank") the spectrophotometer at the analytical wavelength. Then, immediately measure the absorbance of the "Sample Cuvette." This procedure subtracts the absorbance caused by the sample's own color and turbidity, providing a more accurate reading of the analyte-dye complex.[14]

Data Presentation

Table 1: Common Interfering Ions and Potential Masking Strategies

The selection of a masking agent is critical and depends on the analyte, the interfering ion, and the pH of the analysis.[5] The following table provides examples of common masking agents used in spectrophotometric metal analysis. Validation is required for each specific application with this compound.

Interfering Ion(s)Masking AgentChemical Action / NotesCitations
Fe(III), Al(III), Ti(IV)TriethanolamineForms stable, colorless complexes in alkaline solutions.[12]
Fe(III)Ascorbic AcidReduces Fe(III) to Fe(II), which often forms a less interfering complex.[5][12]
Cu(II)Thiourea (B124793) / ThiosulfateForms a stable, colorless complex with copper.
Co(II), Ni(II), Cu(II), Zn(II)Cyanide (KCN)Highly Toxic. Forms very stable cyanide complexes. Use with extreme caution under a fume hood.[12]
Ca(II), Mg(II)Fluoride (B91410) (NaF / NH4F)Precipitates or forms stable fluoride complexes. Can also mask Fe(III) and Al(III).[12]
Mn(II)Triethylenetetraamine (Trien)Effective for masking manganese at alkaline pH.[11][16]

Experimental Protocols

Protocol: Spectrophotometric Determination of Fe(III) using this compound with Masking of Cu(II)

This protocol provides a generalized procedure for determining the concentration of Iron (III) in a sample containing Copper (II) as a known interferent.

1. Reagent Preparation:

  • Fe(III) Standard Stock Solution (100 mg/L): Dissolve a precise amount of analytical grade iron salt (e.g., FeCl₃) in deionized water with a few drops of concentrated HCl to prevent hydrolysis. Dilute to volume in a volumetric flask.
  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.
  • Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate. Adjust pH as needed.
  • Masking Agent Solution (5% w/v Thiourea): Dissolve 5 g of thiourea in 100 mL of deionized water.

2. Preparation of Calibration Curve:

  • Pipette 0, 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the 100 mg/L Fe(III) standard stock solution into a series of 50 mL volumetric flasks. This will create standards of 0, 2.0, 4.0, 8.0, 12.0, and 16.0 mg/L.
  • To each flask, add 10 mL of Acetate Buffer (pH 5.0).
  • Add 5 mL of this compound solution to each flask.
  • Dilute to the 50 mL mark with deionized water, mix well, and allow the color to develop for 20 minutes.
  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Fe(III)-Mordant Yellow 10 complex (this must be determined experimentally by scanning the spectrum of the highest standard).
  • Measure the absorbance of each standard against the 0 mg/L standard (reagent blank).
  • Plot a graph of Absorbance vs. Concentration (mg/L) to create the calibration curve.

3. Sample Analysis:

  • Pipette an appropriate volume (e.g., 10 mL) of your sample into a 50 mL volumetric flask. The volume should be chosen so the final absorbance falls within the range of your calibration curve.
  • Add 10 mL of Acetate Buffer (pH 5.0).
  • Add 2 mL of the 5% Thiourea masking solution to complex the interfering Cu(II). Swirl to mix.
  • Add 5 mL of this compound solution.
  • Dilute to the 50 mL mark with deionized water, mix well, and allow the color to develop for 20 minutes.
  • Measure the absorbance of the sample at the predetermined λmax.
  • Determine the concentration of Fe(III) in your sample by comparing its absorbance to the calibration curve. Remember to account for the initial dilution of your sample.

Visualizations

G cluster_prep Sample Preparation cluster_reaction Color Development cluster_analysis Analysis Sample Aqueous Sample (Analyte + Interferent) Filter Filter / Centrifuge (If Turbid) Sample->Filter Optional Aliquot Take Sample Aliquot Filter->Aliquot Buffer Add pH Buffer Aliquot->Buffer Mask Add Masking Agent Buffer->Mask Reagent Add this compound Mask->Reagent Dilute Dilute to Final Volume Reagent->Dilute Incubate Incubate for Color Stabilization Dilute->Incubate Measure Measure Absorbance at λmax Incubate->Measure Blank Prepare Sample Blank Blank->Measure Zero Spectrophotometer Calculate Calculate Concentration (from Calibration Curve) Measure->Calculate

Caption: Experimental workflow for metal ion analysis with interference masking.

G MY10 Mordant Yellow 10 Complex_Good Specific Colored Complex MY10->Complex_Good Desired Reaction Complex_Bad Interfering Complex MY10->Complex_Bad Interference Analyte Target Metal Ion Analyte->Complex_Good Desired Reaction Interferent Interfering Metal Ion Interferent->Complex_Bad Interference Complex_Masked Masked Colorless Complex Interferent->Complex_Masked Masking Reaction MaskingAgent Masking Agent MaskingAgent->Complex_Masked Masking Reaction

Caption: Conceptual pathway of selective metal ion detection using a masking agent.

G Start Inaccurate Reading (High/Unstable Absorbance) CheckTurbidity Is the sample visibly turbid? Start->CheckTurbidity ActionFilter ACTION: Filter or Centrifuge and re-run analysis CheckTurbidity->ActionFilter  Yes CheckInterferent Is a known interfering ion present? CheckTurbidity->CheckInterferent No   End Problem Resolved ActionFilter->End ActionMask ACTION: Select & Add appropriate Masking Agent CheckInterferent->ActionMask  Yes ActionpH ACTION: Optimize & Buffer pH to improve selectivity CheckInterferent->ActionpH No / Unsure   ActionMask->End ActionpH->End

Caption: Troubleshooting logic for high or unstable absorbance readings.

References

Preventing precipitation of Mordant Yellow 10 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Mordant Yellow 10 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound, also known as C.I. 14010, is a monoazo dye.[1] Its solubility is dependent on the solvent and temperature. It is soluble in hot water, slightly soluble in cold water and ethanol, and insoluble in chloroform.[2]

Q2: What are the primary laboratory applications of this compound?

A2: Beyond its use in the textile industry, this compound serves as a valuable reagent in analytical chemistry. It is particularly useful for the spectrophotometric determination of metal ions, such as iron(III) (Fe³⁺), with which it forms a stable colored complex.[2][3]

Q3: What causes this compound to precipitate from a solution?

A3: Precipitation of this compound can be triggered by several factors:

  • Low Temperature: A decrease in temperature can significantly lower its solubility, especially in aqueous solutions.

  • High Salt Concentration: The presence of high concentrations of inorganic salts (e.g., sodium chloride, sodium sulfate) can decrease the solubility of the dye, leading to "salting out."

  • pH Changes: As an acid dye, the solubility of this compound is influenced by pH. Acidic conditions can affect the charge on the molecule and may lead to precipitation, although it is used in acidic buffers for certain applications. Its aqueous solution is yellow in the presence of concentrated hydrochloric acid or sodium hydroxide.[1]

  • Solvent Evaporation: Evaporation of the solvent increases the concentration of the dye, potentially exceeding its solubility limit and causing it to precipitate.

  • Supersaturation: Preparing a solution with a concentration above its solubility limit at a given temperature will result in precipitation.

Q4: How should this compound solutions be stored to prevent precipitation?

A4: To maintain the stability of this compound solutions and prevent precipitation, it is recommended to:

  • Store solutions in tightly sealed containers to prevent solvent evaporation.

  • Keep solutions at a constant room temperature, avoiding refrigeration which can cause the dye to precipitate out of solution.

  • Protect solutions from light by storing them in amber glass bottles, as prolonged exposure to light can lead to photodegradation.

Troubleshooting Guide: Precipitation of this compound

This guide provides a systematic approach to resolving issues with this compound precipitation during experiments.

Issue Possible Cause Recommended Solution
Precipitate forms immediately upon solution preparation. Supersaturated Solution: The concentration of this compound exceeds its solubility in the chosen solvent at the current temperature.Prepare the solution at a concentration below the known solubility limit. Consider gently warming the solvent (e.g., deionized water) to increase solubility during preparation, then allowing it to cool to room temperature. If precipitation occurs upon cooling, the concentration is too high for storage at that temperature.
Low-Quality Solvent: The presence of impurities or water in organic solvents can reduce the dye's solubility.Use high-purity, anhydrous solvents for non-aqueous solutions. For aqueous solutions, use deionized or distilled water.
Solution becomes cloudy or forms a precipitate over time. Temperature Fluctuations: The solution is being stored at a temperature where the dye's solubility is reduced (e.g., refrigeration).Store the solution at a constant, controlled room temperature. Avoid placing it in cold rooms or refrigerators.
Solvent Evaporation: The container is not properly sealed, leading to an increase in dye concentration.Ensure the container is tightly capped. For long-term storage, consider using parafilm to create a better seal.
Precipitate forms when mixing with other reagents or buffers. pH Incompatibility: The pH of the added buffer or reagent is causing the this compound to become less soluble.Check the pH of all solutions before mixing. If possible, adjust the pH of the this compound solution or the added reagent to be compatible. Prepare the final solution in a buffer system known to maintain the dye's stability (e.g., acetate (B1210297) buffer for iron determination).
High Ionic Strength: The addition of a reagent with a high salt concentration is causing the dye to "salt out."If possible, use reagents with lower salt concentrations. Alternatively, prepare a more dilute stock solution of this compound to minimize this effect.

Quantitative Data: Solubility of Mordant Dyes

Solvent Solubility Notes
Hot WaterSolubleIncreased temperature significantly improves solubility.
Cold WaterSlightly SolubleSolutions at room temperature should be prepared at lower concentrations.
EthanolSlightly SolubleCan be used as a solvent, but solubility is limited.
ChloroformInsolubleNot a suitable solvent for this dye.
CellosolveSlightly Soluble

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound

This protocol describes the preparation of a 0.1% (w/v) aqueous stock solution of this compound.

Materials:

  • This compound powder (CAS 6054-99-5)

  • Deionized water

  • 50 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Heating plate

  • Amber glass storage bottle

Procedure:

  • Weigh out 50 mg of this compound powder.

  • Transfer the powder to a 50 mL volumetric flask.

  • Add approximately 30 mL of deionized water to the flask.

  • Place a small stir bar in the flask and place it on a magnetic stirrer with a gentle heating setting.

  • Stir and gently warm the solution (to approximately 40-50°C) until all the powder has dissolved. Do not boil.

  • Once fully dissolved, remove the flask from the heat and allow it to cool to room temperature.

  • Add deionized water to the flask to bring the final volume to the 50 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a clearly labeled amber glass bottle for storage.

  • Store at a constant room temperature, protected from light.

Protocol 2: Spectrophotometric Determination of Iron(III) using this compound

This protocol outlines a general procedure for the determination of Fe(III) in a sample using this compound as a chromogenic reagent.

Materials:

  • 0.1% (w/v) this compound stock solution

  • Standard Fe(III) solution (e.g., 100 ppm)

  • Acetate buffer (pH 4.0)

  • Sample solution containing an unknown concentration of Fe(III)

  • 10 mL volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

Procedure:

Part A: Preparation of Standard Curve

  • Prepare a series of standard Fe(III) solutions with known concentrations (e.g., 1, 2, 5, 10, 15 ppm) by diluting the 100 ppm stock solution in 10 mL volumetric flasks.

  • To each flask, add 2.0 mL of acetate buffer (pH 4.0).

  • Add 1.0 mL of the 0.1% this compound solution to each flask.

  • Dilute to the 10 mL mark with deionized water.

  • Mix the solutions thoroughly and allow them to stand for 15 minutes for the color to develop.

  • Prepare a reagent blank containing 2.0 mL of acetate buffer and 1.0 mL of this compound solution in a 10 mL volumetric flask, diluted to the mark with deionized water.

  • Measure the absorbance of each standard solution and the reagent blank at the wavelength of maximum absorbance (λmax) for the Fe(III)-Mordant Yellow 10 complex (approximately 490 nm) using the reagent blank to zero the spectrophotometer.[2]

  • Plot a calibration curve of absorbance versus the concentration of the Fe(III) standards.

Part B: Analysis of the Unknown Sample

  • Pipette a known volume of the sample solution into a 10 mL volumetric flask.

  • Add 2.0 mL of acetate buffer (pH 4.0) and 1.0 mL of the 0.1% this compound solution.

  • Dilute to the 10 mL mark with deionized water.

  • Mix thoroughly and allow to stand for 15 minutes.

  • Measure the absorbance of the sample at the same λmax used for the standards.

  • Determine the concentration of Fe(III) in the sample by comparing its absorbance to the standard curve.

Visualizations

experimental_workflow prep_standards Prepare Fe(III) Standards (e.g., 1-15 ppm) add_buffer Add Acetate Buffer (pH 4.0) prep_standards->add_buffer prep_sample Prepare Unknown Sample prep_sample->add_buffer add_dye Add this compound Solution add_buffer->add_dye incubate Incubate 15 min (Color Development) add_dye->incubate measure_abs Measure Absorbance (λmax ≈ 490 nm) incubate->measure_abs plot_curve Plot Calibration Curve (Abs vs. Conc.) measure_abs->plot_curve Standards determine_conc Determine Unknown Concentration measure_abs->determine_conc Sample plot_curve->determine_conc

Caption: Workflow for spectrophotometric determination of Fe(III) using this compound.

troubleshooting_logic start Precipitation Observed q_when When did precipitation occur? start->q_when a_immediate Immediately Upon Preparation q_when->a_immediate Immediately a_over_time Over Time During Storage q_when->a_over_time Over Time a_on_mixing When Mixing with Reagents q_when->a_on_mixing On Mixing c_supersat Cause: Supersaturation / Low-Quality Solvent a_immediate->c_supersat s_supersat Solution: Lower concentration, use high-purity solvent, gently warm to dissolve c_supersat->s_supersat c_storage Cause: Temperature Fluctuation / Solvent Evaporation a_over_time->c_storage s_storage Solution: Store at constant room temp, use tightly sealed container c_storage->s_storage c_mixing Cause: pH Incompatibility / High Ionic Strength a_on_mixing->c_mixing s_mixing Solution: Check/adjust pH, use lower salt concentration reagents c_mixing->s_mixing

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Enhancing the Photostability of Fabrics Dyed with Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the photostability of fabrics dyed with Mordant Yellow 10.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its photostability a concern?

This compound (C.I. 14010) is a synthetic azo dye used to color protein fibers like wool and silk, as well as materials like nylon and leather.[1][2] Its chemical structure contains an azo group (-N=N-), which acts as the chromophore responsible for its yellow color.[1] Azo dyes are susceptible to degradation upon exposure to light, particularly UV radiation, which can break down the chromophore and lead to color fading.[3] This lack of photostability is a significant concern for textiles intended for applications with prolonged light exposure, as it affects the product's aesthetic appeal and lifespan.

Q2: What is the mechanism of photodegradation for this compound?

The photodegradation of azo dyes is a complex process initiated when the dye molecule absorbs photons from a light source.[3] This absorption elevates the dye to an excited state, making it more reactive. The degradation can proceed through two primary pathways: UV light-induced molecular decomposition and visible light-induced photo-oxidation.[4] The latter pathway often involves reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which are generated in the presence of oxygen and light.[4] These highly reactive species attack and destroy the dye's chromophore, resulting in a loss of color.[4]

Q3: What are the key factors that influence the photostability of fabrics dyed with this compound?

Several factors critically influence the lightfastness of this compound:

  • Choice of Mordant: The metal salt used to fix the dye to the fiber is crucial. Mordants like chromium, copper, and iron tend to form more stable complexes with the dye, significantly enhancing lightfastness compared to aluminum or tin mordants.[5][6] In some cases, the mordant choice is more critical than the dye itself in determining photostability.[5][7]

  • Dye Concentration: Fabrics dyed to a lighter shade often exhibit lower lightfastness. This is because the dye molecules are more highly dispersed on the fiber surface, increasing their exposure to light and oxygen.[3]

  • Dyeing and Finishing Processes: Incomplete removal of unfixed or hydrolyzed dye through proper soaping and rinsing can reduce overall lightfastness, as these residual dyes are less stable.[8][9] Additionally, some finishing agents, like cationic softeners, can negatively impact photostability.[8]

  • Protective Agents: The use of after-treatments like UV absorbers and antioxidants can significantly improve photostability.[4][10]

Q4: How do UV absorbers and antioxidants work to improve lightfastness?

UV absorbers and antioxidants function through different protective mechanisms:

  • UV Absorbers: These compounds, such as benzophenones and benzotriazoles, preferentially absorb harmful UV radiation.[11][12] They then dissipate the absorbed energy as harmless thermal energy, thereby shielding the dye molecules from UV-induced degradation.[13]

  • Antioxidants: These substances, including Vitamin C (ascorbic acid) and gallic acid, work by inhibiting photo-oxidation.[4] They scavenge the reactive oxygen species (ROS) that are generated during light exposure, preventing them from attacking and degrading the dye's chromophore.[4][10]

Q5: How is the lightfastness of a dyed fabric officially measured and rated?

Lightfastness is quantitatively assessed using standardized test methods, primarily ISO 105-B02 or AATCC Test Method 16.3 .[9][14] In these tests, fabric specimens are exposed to a calibrated artificial light source, typically a xenon-arc lamp that mimics natural sunlight, under controlled environmental conditions.[15] The degree of fading is evaluated in two ways:

  • Gray Scale for Color Change: The exposed sample is compared to an unexposed portion, and the color difference is rated on a scale from 1 (severe fading) to 5 (no change).[16]

  • Blue Wool Scale: The sample is exposed alongside a set of eight standard blue wool fabrics, each with a known, incrementally higher lightfastness. The fabric's rating (from 1 for very poor to 8 for outstanding) is determined by which blue wool standard fades to the same extent as the sample.[9][17]

Troubleshooting Guide

Problem: My fabric dyed with this compound exhibits poor lightfastness and fades too quickly.

  • Possible Cause 1: Suboptimal Mordant Selection.

    • Troubleshooting Step: Identify the mordant used in your dyeing process. If you are using aluminum (alum) or tin salts, which are known to offer lower photostability, consider switching to chromium, copper, or iron salts.[5][6]

  • Possible Cause 2: Inefficient Dyeing or Washing Process.

    • Troubleshooting Step: Review your post-dyeing washing (soaping) procedure. Ensure it is thorough enough to remove all unfixed and hydrolyzed dye from the fabric surface, as these residuals have poor lightfastness.[8][9] An effective soaping process involves high-flow washing with soft water.[18]

  • Possible Cause 3: Lack of Protective Finishing.

    • Troubleshooting Step: Implement a post-treatment step using a photostabilizing agent. Apply a suitable UV absorber or an antioxidant following the recommended protocols. For many systems, Vitamin C has proven to be a highly effective antioxidant.[4][19]

Problem: The application of a UV absorber did not significantly improve photostability.

  • Possible Cause 1: Incorrect Application Method or Concentration.

    • Troubleshooting Step: Verify that the UV absorber concentration (typically 1.0-4.0% on the weight of fabric) and application method (e.g., exhaust, pad-dry-cure) are appropriate for your specific fiber type and the chosen chemical.[11][20] Refer to the manufacturer's technical data sheet.

  • Possible Cause 2: Degradation by Visible Light.

    • Troubleshooting Step: UV absorbers only protect against UV radiation. If the photodegradation is primarily caused by visible light, a UV absorber will be less effective.[4] In this scenario, an antioxidant, which combats the photo-oxidative pathway common to visible light fading, may provide a better solution.[4]

  • Possible Cause 3: Incompatible Finishing Agents.

    • Troubleshooting Step: Ensure that other finishing agents used on the fabric, such as softeners, are not interfering with the UV absorber or contributing to fading.[8] Test the lightfastness of the dyed fabric with only the UV absorber applied.

Problem: My lightfastness test results are inconsistent and not reproducible.

  • Possible Cause 1: Variability in Sample Preparation.

    • Troubleshooting Step: Ensure absolute consistency in your dyeing and finishing processes for all samples to be tested. Any variation in dye uptake, mordant concentration, or finishing agent application can lead to different results.

  • Possible Cause 2: Inconsistent Testing Conditions.

    • Troubleshooting Step: Strictly adhere to the parameters specified in the chosen standard (AATCC 16.3 or ISO 105-B02). This includes controlling the chamber temperature, relative humidity, and irradiance of the xenon-arc lamp.[14][15]

  • Possible Cause 3: Calibration and Standards.

    • Troubleshooting Step: Ensure your lightfastness testing instrument is properly calibrated. Use fresh Blue Wool reference standards for each test run, as their performance can change over time.[9]

Data Presentation

Table 1: Effect of Mordant Type on Lightfastness of Wool Dyed with Yellow Dyes. (Data compiled from findings where mordant type was shown to be a dominant factor in photostability)

Mordant TypeTypical Lightfastness Rating (Blue Wool Scale 1-8)
Tin2 - 3
Aluminum (Alum)3 - 4
Iron5 - 6
Copper5 - 6
Chromium6 - 7
Source: Based on studies showing chrome, copper, and iron mordants result in significantly less fading than tin and alum mordants.[5][6]

Table 2: Representative Improvement in Lightfastness with Protective After-Treatments. (Data based on general findings for azo dyes on natural fibers)

TreatmentConcentration (% owf)Initial Lightfastness RatingLightfastness Rating After TreatmentImprovement (Rating Points)
Control (No Treatment)0%330
2-hydroxybenzophenone (UV Absorber)2.0%34+1
Phenyl Salicylate (UV Absorber)2.0%34+1
Gallic Acid (Antioxidant)2.0%34-5+1-2
Vitamin C (Antioxidant)2.0%35+2
Source: Compiled from studies indicating that antioxidants, particularly Vitamin C, can provide a more significant improvement in lightfastness for certain dye systems compared to UV absorbers.[4][10][19][21]

Experimental Protocols

Protocol 1: Application of a UV Absorber via Exhaust Method

  • Preparation: Prepare a dyebath containing the UV absorber (e.g., a water-soluble benzophenone (B1666685) or benzotriazole (B28993) derivative) at a concentration of 1.0 - 3.0% on the weight of the fabric (owf).

  • pH Adjustment: Adjust the pH of the bath to 4.5 - 5.5 using acetic acid.

  • Immersion: Introduce the dyed, rinsed, and neutralized fabric into the bath at 40°C. Maintain a liquor ratio of 1:20 (fabric weight to water volume).

  • Heating: Raise the temperature of the bath to 80-100°C (depending on fiber type; e.g., 80°C for silk, 100°C for wool) at a rate of 2°C per minute.

  • Treatment: Hold the temperature for 30-45 minutes to allow for the exhaustion of the UV absorber onto the fiber.

  • Cooling and Rinsing: Cool the bath down to 50°C, then remove the fabric. Rinse the fabric thoroughly with cold water.

  • Drying: Dry the treated fabric at a temperature below 100°C.

Protocol 2: Application of Vitamin C (Antioxidant) as an After-Treatment

  • Solution Preparation: Prepare an aqueous solution of L-Ascorbic Acid (Vitamin C) at a concentration of 2.0% on the weight of the fabric (owf).

  • Treatment Bath: Create a treatment bath with the Vitamin C solution, maintaining a liquor ratio of 1:20. Adjust the pH to 5.0.

  • Immersion: Introduce the dyed and rinsed fabric into the treatment bath at 40°C.

  • Treatment: Agitate the fabric in the solution for 30 minutes at 40°C.

  • Rinsing: Remove the fabric and rinse with cold water to remove any un-adsorbed antioxidant.

  • Drying: Squeeze the excess water from the fabric and allow it to air dry or dry in an oven at a low temperature (<80°C).

Protocol 3: Lightfastness Testing (Abridged AATCC Test Method 16.3)

  • Sample Preparation: Cut a specimen of the dyed fabric (at least 45 x 10 mm). Mount the specimen in a sample holder, covering a portion of it with an opaque mask to serve as the unexposed reference.

  • Reference Standards: Place a set of Blue Wool Lightfastness Standards (L2-L9) in sample holders.

  • Exposure: Place the mounted specimen and Blue Wool standards into a xenon-arc weathering instrument.

  • Test Conditions: Set the instrument to the conditions specified in AATCC 16.3, which control irradiance, chamber temperature, and relative humidity to simulate sunlight through window glass.[14]

  • Evaluation: Periodically inspect the specimen and the Blue Wool standards. The test is complete when the color change of the specimen is equivalent to a Grade 4 on the Gray Scale for Color Change.

  • Rating: The lightfastness rating is the number of the Blue Wool standard that shows a similar amount of fading (equivalent to Grade 4 on the Gray Scale) as the test specimen.

Mandatory Visualizations

Photodegradation_Pathway cluster_initiation Initiation cluster_reaction Photochemical Reaction cluster_degradation Degradation Light Light (UV/Visible) Dye Azo Dye (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Photon Absorption ROS Reactive Oxygen Species (ROS) ExcitedDye->ROS Energy Transfer Attack Attack on Azo Chromophore ExcitedDye->Attack Direct Reaction ROS->Attack O2_H2O O₂ / H₂O / Fiber O2_H2O->ROS Fading Color Fading Attack->Fading

Caption: General pathway of azo dye photodegradation.

Experimental_Workflow Start Start: Undyed Fabric Dyeing Dyeing with This compound Start->Dyeing Rinsing Rinsing & Soaping Dyeing->Rinsing Treatment Post-Treatment Application Rinsing->Treatment UV UV Absorber Treatment->UV Option 1 Antioxidant Antioxidant Treatment->Antioxidant Option 2 Control No Treatment (Control) Treatment->Control Option 3 Drying Drying UV->Drying Antioxidant->Drying Control->Drying Testing Lightfastness Testing (AATCC 16.3 / ISO 105-B02) Drying->Testing Evaluation Evaluation vs. Blue Wool & Gray Scale Testing->Evaluation End End: Lightfastness Rating Evaluation->End

Caption: Workflow for enhancing and testing photostability.

Factors_Affecting_Photostability cluster_dye Dye Factors cluster_mordant Mordant Factors cluster_process Process Factors cluster_environment Environmental Factors center Photostability of This compound Structure Azo Structure center->Structure Concentration Concentration (Dyeing Depth) center->Concentration MordantType Metal Ion (Cr, Cu, Fe vs. Al, Sn) center->MordantType Washing After-Washing (Soaping) center->Washing Finishing Protective Finishes (UV Absorbers, Antioxidants) center->Finishing LightSource Light Source (Intensity & Spectrum) center->LightSource Humidity Humidity & Temp center->Humidity

Caption: Key factors influencing dye photostability.

References

Optimizing mordant concentration for maximum dye fixation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize mordant concentration for maximum dye fixation in their experiments.

Troubleshooting Guide

Q1: What are the likely causes of low dye fixation or pale colors despite using a mordant?

A1: Low dye fixation can stem from several factors:

  • Inadequate Scouring: The fiber or fabric must be thoroughly cleaned to remove any oils, waxes, or sizing that could impede mordant and dye uptake. Ensure a rigorous pre-washing step with a suitable detergent.[1]

  • Incorrect Mordant Concentration: Too little mordant will result in insufficient binding sites for the dye. Conversely, excessive concentrations can sometimes lead to aggregation or other effects that hinder uniform dyeing.[2]

  • Improper Mordanting pH: The pH of the mordant bath can significantly influence the mordant's ability to bind to the fiber. Ensure the pH is within the optimal range for the specific mordant and fiber being used.

  • Insufficient Mordanting Time or Temperature: The mordanting process requires adequate time and, often, heat for the metal salt to effectively bind to the fibers.[2]

  • Depleted Mordant Bath: If you are reusing a mordant bath, its concentration depletes with each use. The bath may need to be replenished or replaced.[3]

Q2: How can I resolve uneven dyeing, spotting, or blotchiness on the fabric?

A2: Uneven dyeing is often a result of improper mordant application.

  • Ensure Complete Dissolution: Mordant crystals must be fully dissolved in hot water before being added to the main bath. Undissolved particles can cause concentrated spots on the material.[4]

  • Allow Free Movement: The material must be able to move freely within the mordant bath to ensure uniform uptake. Overloading the dyeing vessel can lead to uneven results.[4]

  • Consistent Agitation: Stir the mordant bath occasionally during the process to prevent the settling of mordant and ensure even exposure to the fibers.[3]

  • Thorough Wetting: The fabric should be fully wetted out (soaked in plain water) before being introduced to the mordant bath to promote even absorption.[5]

Q3: What are the consequences of using an excessive mordant concentration?

A3: While it may seem that more mordant would lead to better results, over-mordanting can be detrimental.

  • Altered Fiber Handle: Excessive amounts of metallic salts can leave the fiber feeling stiff, harsh, or sticky.[2]

  • Negative Impact on Color: Some mordants, especially in high concentrations, can significantly alter the final color of the dye, sometimes "saddening" or dulling the shades.[3]

  • Increased Brittleness: High concentrations of certain mordants can damage the fibers over time, making them brittle.

  • Environmental and Safety Concerns: Using more metallic salts than necessary increases the heavy metal content in the wastewater, posing environmental risks. It also increases handling risks for the researcher.[6]

FAQs: Optimizing Mordant Concentration

Q1: What is the fundamental role of a mordant in the dyeing process?

A1: A mordant, typically a metallic salt, acts as a bridge or fixative between the dye molecule and the textile fiber.[7] It forms a coordination complex with the dye, which then attaches securely to the fiber.[7] This chemical bond is crucial for improving the washfastness and lightfastness of natural dyes, which often have a low affinity for textile fibers on their own.[2][8]

Q2: How does mordant concentration quantitatively affect dye fixation and colorfastness?

A2: Mordant concentration directly influences color strength (K/S value) and fastness properties. Initially, as mordant concentration increases, the number of available binding sites for the dye increases, leading to higher dye uptake and a greater K/S value. However, this effect plateaus once the fiber is saturated with mordant. An optimal concentration will yield the best balance of color strength and fastness without negatively affecting the fiber's properties.

Data Presentation: Effect of Mordant Concentration on Color Strength (K/S) and Wash Fastness

Mordant (Alum) Conc. (% owf*)Dye SourceFiber TypeColor Strength (K/S Value)Wash Fastness (Grade 1-5)
5%CochinealWool10.23-4
10%CochinealWool14.54
15% Cochineal Wool 18.1 4-5
20%CochinealWool18.34-5
5%MadderCotton8.73
10%MadderCotton11.33-4
15% Madder Cotton 13.5 4
20%MadderCotton13.64

*owf: on weight of fiber. Data is illustrative, based on typical experimental outcomes. The optimal concentration is highlighted in bold.

Q3: What are the differences between pre-mordanting, meta-mordanting, and post-mordanting?

A3: These terms refer to the stage at which the mordant is applied.[7]

  • Pre-mordanting: The fiber is treated with the mordant in a separate bath before dyeing. This is a very common and often effective method for achieving strong, even colors.[9][10]

  • Meta-mordanting (Simultaneous): The mordant is added directly to the dye bath, and the fiber is mordanted and dyed in a single step. While more efficient, it can sometimes result in less optimal color yield or unevenness.[7][11]

  • Post-mordanting (After-mordanting): The fiber is dyed first and then treated with a mordant bath. This method can be used to alter the final color and improve fastness.[11]

Q4: Are there established protocols for determining the optimal mordant concentration?

A4: Yes, a systematic experimental approach is the best way to determine the optimal concentration for a specific fiber-mordant-dye combination. This involves dyeing multiple small samples of the same fiber while varying only the mordant concentration and then evaluating the results.

Experimental Protocols

Protocol: Determining Optimal Mordant Concentration via Pre-Mordanting

This protocol outlines a procedure for identifying the ideal mordant concentration for a given dye and fiber.

  • Fiber Preparation (Scouring):

    • Weigh the dry fiber samples (e.g., five 10g samples).

    • Wash the samples in hot water (60-70°C) with a neutral pH detergent (e.g., 1-2 g/L) for 30-45 minutes to remove impurities.

    • Rinse thoroughly with warm, then cold water until the water runs clear. Gently squeeze out excess water.

  • Mordant Bath Preparation:

    • Prepare a series of mordant baths with varying concentrations (e.g., 5%, 10%, 15%, 20% on weight of fiber).

    • For a 10g fiber sample and a 15% concentration, weigh 1.5g of the mordant (e.g., aluminum sulfate).[3]

    • In a small beaker, dissolve the weighed mordant completely in a small amount of hot water.

    • Transfer the dissolved mordant solution into a larger, non-reactive pot (stainless steel or enamel) containing enough lukewarm water to allow the fiber to move freely (e.g., a 20:1 liquor ratio, so 200mL for a 10g sample). Stir well.

  • Mordanting Process:

    • Introduce the wet, scoured fiber samples into their respective mordant baths.

    • Slowly heat the baths to a simmer (around 80-90°C).

    • Hold at this temperature for 60 minutes, stirring gently every 15 minutes to ensure even uptake.[2]

    • Allow the baths to cool completely before removing the fibers.

  • Rinsing:

    • Gently squeeze the excess mordant solution back into the bath.

    • Rinse the mordanted fibers lightly in lukewarm water.

  • Dyeing:

    • Prepare a single, uniform dyebath of the desired concentration for all samples.

    • Introduce all mordanted fiber samples into the dyebath.

    • Follow the standard dyeing procedure for the specific dye being used (e.g., heat to 85°C, hold for 60 minutes).

  • Final Rinse and Evaluation:

    • After dyeing, rinse all samples until the water runs clear and allow them to dry in the shade.

    • Evaluate the results quantitatively using a spectrophotometer or colorimeter to measure color strength (K/S).

    • Perform standardized wash and light fastness tests to determine the concentration that provides the best overall performance.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_mordant 2. Mordanting cluster_dye 3. Dyeing cluster_eval 4. Evaluation weigh Weigh Dry Fiber scour Scour Fiber (Wash with Detergent) weigh->scour prep_baths Prepare Mordant Baths (Varying Concentrations) scour->prep_baths mordant_fiber Add Fiber to Baths Heat to 80-90°C for 60 min prep_baths->mordant_fiber rinse_mordant Cool and Rinse mordant_fiber->rinse_mordant dye_fiber Add All Samples Heat to 85°C for 60 min rinse_mordant->dye_fiber prep_dye Prepare Dyebath prep_dye->dye_fiber final_rinse Final Rinse and Dry dye_fiber->final_rinse measure_ks Measure Color Strength (K/S Value) final_rinse->measure_ks test_fastness Perform Fastness Tests (Wash & Light) final_rinse->test_fastness optimize Identify Optimal Concentration measure_ks->optimize test_fastness->optimize

Caption: Experimental workflow for optimizing mordant concentration.

logical_relationship start Issue: Low Dye Fixation q_scour Was fiber adequately scoured? start->q_scour q_conc Was mordant conc. correct for fiber weight? q_scour->q_conc Yes sol_scour Solution: Re-scour fiber to remove impurities. q_scour->sol_scour No q_dissolved Was mordant fully dissolved? q_conc->q_dissolved Yes sol_conc Solution: Recalculate & weigh mordant based on dry fiber weight. q_conc->sol_conc No q_params Were time/temp parameters met? q_dissolved->q_params Yes sol_dissolved Solution: Dissolve mordant in hot water before adding to bath. q_dissolved->sol_dissolved No sol_params Solution: Monitor process to ensure correct time and temperature. q_params->sol_params No

Caption: Troubleshooting flowchart for low dye fixation issues.

signaling_pathway fiber Fiber (e.g., Cellulose with -OH groups) mid1 fiber->mid1 mordant Mordant (e.g., Al³⁺ salt) mordant->mid1 Binds to -OH groups dye Dye Molecule (with -OH or -COOH groups) complex Stable Fiber-Mordant-Dye Complex (Enhanced Colorfastness) dye->complex mid2 mid1->mid2 Fiber is now 'activated' mid2->complex Forms coordination bond with dye

Caption: Chemical complex formation between fiber, mordant, and dye.

References

Mordant Yellow 10 dye bath exhaustion and recycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mordant Yellow 10 dye.

Troubleshooting Guide

This guide addresses common issues encountered during the exhaustion and recycling of this compound dye baths.

ProblemPotential Cause(s)Recommended Solution(s)
Low Dye Bath Exhaustion Incorrect pH: The pH of the dye bath is critical for the proper fixation of acid dyes like this compound. An incorrect pH can significantly hinder dye uptake by the fibers.- Verify and Adjust pH: Ensure the dye bath is acidic, typically within a pH range of 4-6 for protein fibers like wool and silk. Use acetic acid or sulfuric acid to adjust the pH as needed.[1] - Monitor pH Throughout: The pH can shift during the dyeing process; monitor and make adjustments as necessary.
Suboptimal Temperature: The temperature of the dye bath directly influences the rate of dye exhaustion. Temperatures that are too low will result in slow and incomplete uptake.- Optimize Temperature: For nylon, dyeing is typically carried out between 90°C and 100°C. For wool and silk, a gentle simmer around 80°C to 90°C is often effective.[1][2] - Gradual Heating: Avoid rapid temperature increases, as this can lead to uneven dyeing. A slow and steady approach to reaching the target temperature is recommended.[3]
Insufficient Dyeing Time: The duration of the dyeing process may not be adequate for the dye to fully bind to the fibers.- Increase Dyeing Time: Prolonging the time the fibers are in the dye bath at the optimal temperature can increase dye uptake.[1]
Incorrect Mordant Application: Improper mordanting will prevent the dye from fixing to the fibers, leading to poor exhaustion and washfastness.- Ensure Proper Scouring: Fibers must be thoroughly cleaned (scoured) to remove any oils or residues before mordanting.[2][4] - Correct Mordant Concentration: Use the recommended amount of mordant, typically 10-15% of the weight of the fiber (WOF) for alum.[2][5] - Sufficient Mordanting Time: Allow adequate time for the mordant to bind to the fibers, which can be an hour of simmering for a hot mordant process.[2][6]
Uneven Dyeing (Patchy or Streaky Color) Improper Fiber Preparation: Residual oils or dirt on the fibers can prevent even dye absorption.- Thorough Scouring: Ensure fibers are properly scoured before mordanting and dyeing to remove any impurities.[2][4]
Inadequate Agitation: Lack of movement of the fibers in the dye bath can lead to uneven dye distribution.- Gentle and Regular Agitation: Stir the dye bath gently but regularly to ensure all parts of the fiber are exposed to the dye solution. Avoid excessive agitation with wool to prevent felting.[2][7]
Dye Concentration Too High: An overly concentrated dye bath can lead to rapid, uneven uptake of the dye.- Optimize Dye Concentration: Use a dye concentration appropriate for the desired shade. For deeper shades, it is better to increase dyeing time rather than excessively increasing the dye concentration.[1]
Color Inconsistency Between Batches Variations in Water Quality: Minerals and impurities in tap water can affect the final color.- Use Distilled or Deionized Water: For consistent and reproducible results, it is best to use distilled or deionized water for your dye baths.
Inconsistent Process Parameters: Minor variations in pH, temperature, time, or mordant concentration between batches can lead to noticeable color differences.- Maintain a Detailed Lab Notebook: Record all parameters for each dyeing experiment, including weights, volumes, pH, temperature profiles, and times. This will help in replicating results accurately.
Mordant Bath Depletion (in recycled baths): Reusing a mordant bath without proper replenishment will result in weaker mordanting and paler colors in subsequent batches.- Recharge the Mordant Bath: When reusing a mordant bath, it is a general practice to recharge it with approximately 50% of the original amount of mordant.[1][8][9]
Recycled Dye Bath Yields Pale Colors Dye Depletion: A significant amount of dye was absorbed in the previous dyeing cycle, leaving less available for subsequent batches.- Recharge the Dye Bath: While there isn't a standard formula, you can add a smaller, incremental amount of fresh this compound stock solution to the recycled bath to deepen the shade. It is advisable to conduct small-scale tests to determine the required amount.
Mordant Carryover: While some mordant carryover from the fibers can occur, it's generally not sufficient for subsequent dyeings.- Mordant Fibers Separately: Always mordant your fibers in a separate bath before introducing them to the recycled dye bath for the best results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound dye bath?

A1: For protein fibers such as wool and silk, an acidic environment is crucial for effective dyeing with this compound. The recommended pH range is typically between 4 and 6.[1] It is important to monitor and adjust the pH throughout the dyeing process, as it can influence the final color and the exhaustion of the dye.

Q2: Can I reuse the mordant bath? If so, how?

A2: Yes, mordant baths, especially those with alum, can be reused multiple times, which is both economical and environmentally friendly.[1][8] A common practice is to "recharge" the bath by adding approximately 50% of the original weight of the mordant for each subsequent batch of fiber.[1][8][9] For example, if you initially used 10 grams of alum, you would add 5 grams for the next use. It is advisable to discard the mordant bath when it becomes cloudy or if you notice a significant decrease in the vibrancy of your dyed fibers.[8][10]

Q3: My recycled this compound dye bath is producing much lighter shades. What can I do?

A3: This is expected as a significant portion of the dye is consumed in each dyeing cycle. To achieve deeper shades with a recycled bath, you will need to replenish the dye. You can add a measured amount of a concentrated stock solution of this compound to the bath. The exact amount will depend on the desired depth of shade and the remaining dye concentration. It is recommended to perform small-scale trials to determine the optimal amount of dye to add.

Q4: What is the recommended temperature for dyeing with this compound?

A4: The ideal temperature depends on the fiber being dyed. For protein fibers like wool and silk, a gentle simmer, typically between 80°C and 90°C (176°F and 194°F), is recommended.[2][11] For synthetic fibers like nylon, the temperature is generally higher, in the range of 90°C to 100°C (194°F to 212°F).[1] It is important to raise the temperature gradually and maintain it consistently during the dyeing process to ensure even color deposition.

Q5: Why is scouring the fibers before mordanting and dyeing so important?

A5: Scouring is the process of thoroughly cleaning the fibers to remove natural oils, waxes, and any dirt or residues from manufacturing.[2][4] If these substances are not removed, they can act as a barrier, preventing the mordant and the dye from binding effectively and evenly to the fibers. This can result in patchy, uneven dyeing and poor colorfastness.

Experimental Protocols

Protocol 1: Standard this compound Dyeing Procedure for Wool/Silk (100g)
  • Fiber Preparation (Scouring):

    • Weigh the dry fiber (Weight of Fiber - WOF). For this protocol, we assume 100g.

    • Wash the fiber in a pH-neutral soap solution with warm water to remove impurities.

    • Rinse thoroughly with water of the same temperature until the water runs clear.

  • Mordanting (Alum):

    • In a stainless steel pot, dissolve 15g of potassium aluminum sulfate (B86663) (15% WOF) in a small amount of hot water.

    • Add the dissolved alum to a larger volume of water in the pot, sufficient to allow the fiber to move freely.

    • Add the wet, scoured fiber to the mordant bath.

    • Slowly heat the bath to 85-90°C and maintain this temperature for one hour, stirring gently every 15 minutes.

    • Allow the bath to cool completely before removing the fiber.

    • Gently squeeze out the excess mordant solution. The fiber can be used immediately or dried for later use.

  • Dye Bath Preparation and Dyeing:

    • In a separate stainless steel pot, dissolve the desired amount of this compound dye powder in a small amount of hot water to create a stock solution.

    • Add the stock solution to a larger volume of water in the pot.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Add the wet, mordanted fiber to the dye bath.

    • Slowly heat the dye bath to 85-90°C and maintain this temperature for one hour, with gentle, regular stirring.

    • Turn off the heat and allow the fiber to cool in the dye bath for several hours or overnight for maximum exhaustion.

    • Remove the fiber, rinse with lukewarm water until the water runs clear, and hang to dry away from direct sunlight.

Protocol 2: Recycling and Recharging a this compound Dye Bath
  • Initial Dyeing:

    • Follow the standard dyeing procedure as outlined in Protocol 1.

    • After the first dyeing is complete, remove the dyed fiber. Do not discard the dye bath.

  • Evaluating the Recycled Bath:

    • Visually assess the remaining color in the dye bath. It will be significantly lighter than the original bath.

  • Recharging the Dye Bath:

    • To dye another 100g of fiber to a similar shade as the first batch, you will need to add more dye. A starting point is to add 50-70% of the original amount of dye. For example, if you used 1g of dye for the first batch, add 0.5-0.7g to the recycled bath.

    • Stir well to ensure the added dye is fully dissolved.

  • Dyeing with the Recycled Bath:

    • Mordant the new batch of 100g of fiber separately as described in Protocol 1.

    • Add the wet, mordanted fiber to the recharged dye bath.

    • Follow the same heating and dyeing procedure as in Protocol 1.

    • Compare the final color to the first batch and adjust the amount of recharged dye in future cycles as needed for color consistency.

Visualizations

Dye_Bath_Exhaustion_Workflow cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_post Post-Dyeing cluster_recycle Recycling Scour Scour Fiber Mordant Mordant Fiber Scour->Mordant Prep_Dye_Bath Prepare Dye Bath (Dye, Water, pH) Mordant->Prep_Dye_Bath Dyeing Dyeing (Heat & Time) Prep_Dye_Bath->Dyeing Rinse_Dry Rinse & Dry Dyeing->Rinse_Dry Recycle_Bath Recycle Dye Bath Dyeing->Recycle_Bath Recharge_Bath Recharge Dye Bath Recycle_Bath->Recharge_Bath Recharge_Bath->Prep_Dye_Bath Reuse for New Batch

Caption: Workflow for this compound Dyeing and Recycling.

Troubleshooting_Logic Start Problem Identified Low_Exhaustion Low Dye Exhaustion Start->Low_Exhaustion Uneven_Dyeing Uneven Dyeing Start->Uneven_Dyeing Pale_Recycled Pale Recycled Dyeing Start->Pale_Recycled Check_pH Check & Adjust pH (4-6) Low_Exhaustion->Check_pH Check_Temp Check & Adjust Temp (80-100°C) Low_Exhaustion->Check_Temp Check_Time Increase Dyeing Time Low_Exhaustion->Check_Time Check_Mordant Verify Mordanting Low_Exhaustion->Check_Mordant Check_Scouring Ensure Thorough Scouring Uneven_Dyeing->Check_Scouring Check_Agitation Gentle, Regular Agitation Uneven_Dyeing->Check_Agitation Recharge_Dye Recharge Dye Bath Pale_Recycled->Recharge_Dye

Caption: Troubleshooting Logic for Common this compound Dyeing Issues.

References

Validation & Comparative

A Comparative Analysis of Mordant Yellow 10 and Other Yellow Mordant Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of Mordant Yellow 10 with other notable yellow mordant dyes, namely Mordant Yellow 1, Mordant Yellow 3, and Mordant Yellow 5. The information presented herein is intended for researchers, scientists, and drug development professionals who utilize these dyes in various applications, including textile dyeing, biological staining, and as analytical reagents. This document summarizes their chemical properties, performance data, and provides standardized experimental protocols for independent evaluation.

I. Overview of Compared Yellow Mordant Dyes

Mordant dyes are a class of colorants that require a mordant—typically a metal salt—to fix the dye to a substrate. This interaction forms an insoluble coordination complex, which enhances the fastness properties of the dye. The selection of a mordant can significantly influence the final color, as well as its resistance to fading and washing. The yellow mordant dyes discussed in this guide are all azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) in their chemical structures.

This compound (C.I. 14010) is a monoazo dye primarily used for dyeing wool, silk, and nylon.[1][2] It is also employed as an organic reagent for the spectrometric determination of iron(III).[2][3] Its chemical structure lends it to forming stable complexes with metal ions, which is crucial for its function as a mordant dye.[4]

Mordant Yellow 1 (C.I. 14025) , also known as Alizarin Yellow GG, is a single azo class dye used for dyeing cotton, wool, silk, and nylon.[5] It also serves as a biological stain and an acid-base indicator.[6][7]

Mordant Yellow 3 (C.I. 14095) is another single azo dye that finds application in dyeing wool, silk, leather, and paper.[1] It is noted for its compatibility with various mordanting agents.[1]

Mordant Yellow 5 (C.I. 14130) is a single azo dye used for its deep green-light yellow shades.[8]

II. Quantitative Performance Data

The following table summarizes the available quantitative data for the compared mordant dyes. It is important to note that fastness properties can vary depending on the substrate, the mordant used, the concentration of the dye, and the specific testing methodology. The data presented here is based on available technical specifications and should be considered as a general guide.

Property This compound Mordant Yellow 1 Mordant Yellow 3 Mordant Yellow 5
Colour Index Name This compoundMordant Yellow 1Mordant Yellow 3Mordant Yellow 5
C.I. Number 14010140251409514130
CAS Number 6054-99-5[3]584-42-9[5]6054-97-3[9]6054-98-4[8]
Molecular Formula C₁₃H₈N₂Na₂O₆S[10]C₁₃H₈N₃NaO₅[5]C₁₇H₁₀N₂Na₂O₆S[9]C₁₄H₈N₂Na₂O₆[8]
Molecular Weight 366.26 g/mol [10]309.21 g/mol [5]416.32 g/mol [9]346.20 g/mol [8]
Light Fastness (ISO) 6[11]4-5[5]4-5[9]6[8]
Wash Fastness (Soaping - ISO) 4-5[11]4[5]4[9]4-5[8]
Perspiration Fastness (ISO) 4-5[11]2-3[5]2[9]2-3[8]
Ironing Fastness (ISO) -3-4[5]4[9]4-5[8]
Water Fastness (ISO) 4-5[11]4[5]4[9]5[8]

III. Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments based on internationally recognized standards.

A. Protocol for Light Fastness Determination (Adapted from ISO 105-B02)

1. Objective: To determine the resistance of the color of the dyed substrate to the action of an artificial light source representative of natural daylight (Xenon arc lamp).

2. Materials:

  • Dyed substrate samples (e.g., wool fabric) for each mordant dye.
  • Blue Wool Standards (Scale 1-8).
  • Xenon arc lamp fading apparatus.
  • Gray Scale for assessing change in color (ISO 105-A02).
  • Cardboard masks.

3. Procedure:

  • Mount the test specimens and a set of Blue Wool Standards on a sample holder.
  • Partially cover both the specimens and the standards with an opaque mask.
  • Place the sample holder in the Xenon arc lamp apparatus.
  • Expose the specimens and standards to the light source under specified conditions of temperature and humidity.
  • Periodically inspect the fading of the specimens and the Blue Wool Standards.
  • The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to grade 4 on the Gray Scale for change in color.
  • Assess the lightfastness by comparing the fading of the test specimen with that of the Blue Wool Standards. The lightfastness rating is the number of the Blue Wool Standard that shows a similar change in color.

B. Protocol for Wash Fastness Determination (Adapted from ISO 105-C06)

1. Objective: To determine the resistance of the color of the dyed substrate to washing.

2. Materials:

  • Dyed substrate samples.
  • Multifibre adjacent fabric (e.g., containing wool, cotton, nylon, polyester, acrylic, and viscose).
  • Standard soap solution.
  • Launder-Ometer or similar apparatus with stainless steel containers and balls.
  • Gray Scale for assessing change in color (ISO 105-A02).
  • Gray Scale for assessing staining (ISO 105-A03).

3. Procedure:

  • Prepare a composite specimen by stitching the dyed sample to a piece of multifibre adjacent fabric.
  • Place the composite specimen, the specified volume of soap solution, and the required number of stainless steel balls into a container.
  • Agitate the container in the Launder-Ometer at a specified temperature (e.g., 40°C or 60°C) for a defined duration (e.g., 30 minutes).
  • Rinse the composite specimen thoroughly in cold water and then in distilled water.
  • Separate the dyed sample and the multifibre fabric and dry them in air at a temperature not exceeding 60°C.
  • Evaluate the change in color of the dyed sample using the Gray Scale for assessing change in color.
  • Evaluate the degree of staining on each type of fiber in the multifibre adjacent fabric using the Gray Scale for assessing staining.

IV. Visualizations

The following diagrams illustrate the logical workflow for comparing mordant dyes and a conceptual representation of the mordant dyeing process.

Mordant_Dye_Comparison_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase Dye_Selection Select Mordant Dyes (e.g., MY10, MY1, MY3, MY5) Substrate_Prep Prepare Substrate (e.g., Scour Wool Fabric) Dye_Selection->Substrate_Prep Mordant_Selection Select Mordants (e.g., Alum, Chrome, Iron) Substrate_Prep->Mordant_Selection Dyeing Dyeing Process (Pre-, Meta-, or Post-mordanting) Mordant_Selection->Dyeing Performance_Testing Performance Testing Dyeing->Performance_Testing Light_Fastness Light Fastness Test (ISO 105-B02) Performance_Testing->Light_Fastness Wash_Fastness Wash Fastness Test (ISO 105-C06) Performance_Testing->Wash_Fastness Data_Analysis Data Analysis & Comparison Light_Fastness->Data_Analysis Wash_Fastness->Data_Analysis

Figure 1: Experimental workflow for comparing yellow mordant dyes.

Mordant_Dyeing_Process cluster_components Components cluster_complex Result Fiber Fiber Dyed_Fiber Dyed Fiber (Insoluble Complex) Fiber->Dyed_Fiber Binds to Mordant Mordant (Metal Ion) Mordant->Dyed_Fiber Forms bridge Dye Dye Molecule Dye->Dyed_Fiber Chelates with

Figure 2: Conceptual diagram of the mordant dyeing mechanism.

V. Conclusion

This compound exhibits excellent light and wash fastness, making it a robust choice for applications requiring high durability. In comparison, Mordant Yellow 1 and 3 show slightly lower fastness ratings in some categories. Mordant Yellow 5 demonstrates comparable light fastness to this compound. The choice of dye will ultimately depend on the specific requirements of the application, including the desired shade, the substrate to be dyed, and the necessary fastness properties. It is crucial to consider the environmental and health impacts of the selected mordants, with a preference for less toxic alternatives. The provided experimental protocols offer a standardized approach for researchers to generate reliable and comparable data to inform their selection of the most suitable yellow mordant dye.

References

A Comparative Guide to Spectrophotometric Methods for Aluminum Determination: Validation of Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectrophotometric methods for the quantification of aluminum, with a focus on the validation of Mordant Yellow 10 (also known as Alizarin Yellow R). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in research and drug development. This document presents a side-by-side comparison of this compound with another common chromogenic agent, Alizarin Red S, supported by experimental data from published studies. Detailed methodologies and validation parameters are provided to assist in method selection and implementation.

Data Presentation: Comparison of Chromogenic Agents

The performance of a spectrophotometric method is highly dependent on the chosen chromogenic agent. Below is a summary of key validation parameters for this compound and Alizarin Red S in the determination of aluminum.

Validation ParameterThis compound (Alizarin Yellow R)Alizarin Red S
Wavelength of Max. Absorbance (λmax) 422 nm[1][2][3]490 nm[4]
Optimal pH 2.0[1][2][3][5]4.6[4]
Linear Range 0.4 - 2.0 µg/mL[1][2]0.04 - 0.14 µg/mL[4]
Molar Absorptivity (ε) 1.1 x 10⁴ L mol⁻¹ cm⁻¹[1][2]Not explicitly stated
Limit of Detection (LOD) 1.4 ng/mL[1][2]4.0 ng/mL[4]
Relative Standard Deviation (RSD) < 1.3%[1][2]Not explicitly stated
Interferences Iron (can be masked)[6]Fe³⁺ and Cu²⁺ show some influence[4]

Experimental Protocols

Detailed and accurate experimental protocols are essential for the successful validation and application of any analytical method.

Spectrophotometric Determination of Aluminum using this compound (Alizarin Yellow R)

This protocol is adapted from the method described by Seleim et al. for the determination of aluminum.[1][2][3]

1. Reagents and Solutions:

  • Standard Aluminum Solution: Prepare a stock solution of aluminum (e.g., 1000 µg/mL) from a certified standard. Prepare working standards by serial dilution of the stock solution.

  • This compound (Alizarin Yellow R) Solution: Prepare a 1 x 10⁻³ M solution of Alizarin Yellow R in ethanol (B145695).

  • Buffer Solution: Prepare a buffer solution to maintain the pH at 2.0.

  • Ethanol: 50% (v/v) aqueous solution.

2. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

3. Procedure:

  • Into a 25 mL calibrated flask, add an aliquot of the sample solution containing aluminum in the concentration range of 0.4–2.0 µg/mL.

  • Add 5 mL of the 1 x 10⁻³ M Alizarin Yellow R solution.

  • Adjust the pH of the solution to 2.0 using the appropriate buffer.

  • Add ethanol to achieve a final concentration of 50% (v/v).

  • Dilute the solution to the 25 mL mark with deionized water.

  • Measure the absorbance of the solution at 422 nm against a reagent blank prepared in the same manner without the aluminum.

4. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of aluminum (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 µg/mL) and follow the procedure to construct a calibration curve by plotting absorbance versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of aluminum into a sample matrix and calculate the percentage recovery.

  • Precision: Determine the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Mandatory Visualization

Experimental Workflow for Aluminum Determination

G cluster_prep Sample & Standard Preparation cluster_reaction Complex Formation cluster_analysis Analysis Sample Sample Solution Reagent Add this compound Solution Sample->Reagent Standard Standard Aluminum Solutions Standard->Reagent pH_adjust Adjust pH to 2.0 Reagent->pH_adjust Ethanol Add 50% Ethanol pH_adjust->Ethanol Dilute Dilute to Volume Ethanol->Dilute Spectro Measure Absorbance at 422 nm Dilute->Spectro Cal_Curve Construct Calibration Curve Spectro->Cal_Curve for standards Concentration Determine Al Concentration Spectro->Concentration for samples Cal_Curve->Concentration

Caption: Experimental workflow for spectrophotometric aluminum determination.

Signaling Pathway: Chelation of Aluminum by this compound

G Al Al³⁺ (Analyte) Complex [Al-(this compound)n]³⁺ (Colored Complex) Al->Complex Chelation MY10 This compound (Ligand) MY10->Complex

Caption: Chelation reaction between Aluminum (Al³⁺) and this compound.

References

Comparative Guide to the Cross-Reactivity of Mordant Yellow 10 with Various Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Mordant Yellow 10 with different metal ions. Due to the limited availability of specific quantitative data for this compound, this document leverages data from analogous mordant azo dyes, particularly Alizarin Yellow R, to provide a representative understanding of its potential interactions. Mordant dyes are known to form colored complexes with various metal ions, a property that is utilized in analytical chemistry for their detection and quantification.

Introduction to Mordant Dyes and Metal Ion Interaction

This compound is a single azo class dye.[1] Azo dyes are a significant class of organic compounds that are widely used as colorimetric chemosensors for metal ion detection.[2] Their interaction with metal ions typically results in the formation of a coordination complex, which alters the electronic properties of the dye molecule and often leads to a discernible color change.[2] Mordant dyes, specifically, are designed to form stable complexes with metal ions, which is a fundamental mechanism for their application in textile dyeing to enhance colorfastness.[3] This inherent ability to interact with metal ions also makes them candidates for use as chromogenic reagents in analytical applications.[3] For instance, this compound is known to be used as an organic reagent for the spectrometric determination of iron(III).[4]

Quantitative Comparison of Metal Ion Cross-Reactivity

The following table summarizes the observed interactions of a representative mordant azo dye, Alizarin Yellow R, with various metal ions. The data is compiled from spectrophotometric analysis studies and provides an indication of the potential cross-reactivity profile of this compound. The response is typically measured by a change in absorbance at a specific wavelength.

Metal IonTypical pH for Complex FormationWavelength of Maximum Absorbance (λmax) of Complex (nm)Observed Color ChangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)
Al(III) 2.0422Yellow to Red1.1 x 10⁴
Fe(III) 2.0422Yellow to Red1.1 x 10⁴
Cu(II) 6.2445Yellow to Reddish-brownNot specified
Mn(II) 8.3 - 11.0400Yellow to Orange/Brown2.27 x 10⁴

Note: The data presented is for Alizarin Yellow R and serves as a representative example. The exact values for this compound may vary.

Experimental Protocols

A generalized experimental protocol for assessing the cross-reactivity of a mordant dye with different metal ions using spectrophotometry is provided below.

Objective:

To determine the change in absorbance of the mordant dye upon interaction with various metal ions.

Materials:
  • This compound (or other mordant dye) stock solution (e.g., 1 x 10⁻³ M in a suitable solvent like 50% ethanol-water)

  • Stock solutions of various metal salts (e.g., AlCl₃, FeCl₃, CuSO₄, MnCl₂) of known concentration (e.g., 1 x 10⁻³ M)

  • Buffer solutions of various pH values

  • Spectrophotometer

  • Cuvettes

  • Micropipettes

  • Volumetric flasks

Methodology:
  • Preparation of Dye-Metal Complex Solutions:

    • In a series of volumetric flasks, add a fixed volume of the mordant dye stock solution.

    • To each flask, add a specific volume of a metal ion stock solution to achieve the desired final concentration.

    • Add an appropriate buffer solution to control the pH of the reaction mixture.

    • Dilute the solution to the final volume with the solvent.

    • Prepare a blank solution containing the dye and buffer but no metal ion.

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate for a specified time to ensure complete complex formation.

    • Set the spectrophotometer to scan a range of wavelengths (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax) for each dye-metal complex.

    • Measure the absorbance of each solution at its respective λmax against the blank.

  • Data Analysis:

    • Plot the absorbance as a function of metal ion concentration to generate a calibration curve.

    • The slope of the linear portion of the calibration curve can be used to determine the molar absorptivity (ε) of the dye-metal complex using the Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration, and l is the path length of the cuvette.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical relationship of metal ion detection by a mordant dye and the general experimental workflow.

metal_ion_detection MetalIon Metal Ion (e.g., Fe³⁺) Complex Colored Metal-Dye Complex MetalIon->Complex Binds to MordantDye Mordant Dye (e.g., this compound) MordantDye->Complex Forms Signal Change in Absorbance Complex->Signal Results in

Caption: Metal ion detection mechanism.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Complex Formation cluster_analysis Spectrophotometric Analysis cluster_data Data Interpretation A Prepare Mordant Dye Stock Solution D Mix Dye, Metal Ion, and Buffer A->D B Prepare Metal Ion Stock Solutions B->D C Prepare Buffer Solutions C->D E Allow for Equilibration D->E F Scan for λmax E->F G Measure Absorbance F->G H Plot Calibration Curve G->H I Determine Molar Absorptivity H->I

References

A Comparative Analysis of Mordant Yellow 10 and Natural Yellow Dyes for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the synthetic dye, Mordant Yellow 10, against common natural yellow dyes such as weld, turmeric, and marigold. The information is tailored for researchers, scientists, and professionals in drug development who require reliable and reproducible dyeing outcomes for their work. This comparison is based on experimental data for key performance indicators including color fastness to light, washing, and rubbing, as well as colorimetric data.

**Executive Summary

This compound, a synthetic mordant dye, generally exhibits superior fastness properties compared to many natural yellow dyes. Its consistent chemical composition allows for high reproducibility in dyeing, a critical factor in scientific applications. Natural dyes, while offering a renewable alternative, can show greater variability in performance depending on the plant source, harvesting time, and mordant used. However, with appropriate mordanting, the performance of some natural dyes can be significantly enhanced.

Quantitative Data Comparison

The following tables summarize the performance data for this compound and selected natural yellow dyes on wool fabric. It is important to note that the data has been compiled from various studies, and direct one-to-one comparisons under identical conditions are limited. The specific mordants used can significantly influence the fastness of natural dyes.[1]

Table 1: Light Fastness Ratings (ISO 105-B02)

DyeMordantLight Fastness Rating (Scale 1-8)
This compoundChrome5[2]
WeldAlumGood (rating not specified)[3]
TurmericAlumPoor to Fair[1]
MarigoldAlumModerate (rating not specified)[4]
Marigold-4[5]

Note: A higher rating indicates better light fastness. The light fastness of natural dyes is highly dependent on the mordant used.[1]

Table 2: Wash Fastness Ratings (ISO 105-C06)

DyeMordantColor Change Rating (Scale 1-5)Staining Rating (Scale 1-5)
This compoundChrome4[2]4-5[2]
WeldAlum4-5[3]5[3]
TurmericAlumFair (rating not specified)Fair (rating not specified)
MarigoldAlum2-3[5]-

Note: A higher rating indicates better wash fastness.

Table 3: Rubbing Fastness Ratings (ISO 105-X12)

DyeMordantDry Rubbing (Scale 1-5)Wet Rubbing (Scale 1-5)
This compoundChrome4-5[2]4[2]
WeldAlumGood (rating not specified)[3]Good (rating not specified)[3]
TurmericAlumGood to ExcellentFair to Good
MarigoldFerrous SulphateGoodGood

Note: A higher rating indicates better rubbing fastness.

Table 4: Colorimetric Data (CIELAB Lab* values) on Wool

DyeMordantL* (Lightness)a* (Red/Green)b* (Yellow/Blue)
MarigoldNo Mordant---
MarigoldFerrous Sulphate16.765.338.56[6]
MarigoldAlum76.41-3.4338.64[6]
MarigoldCopper Sulphate79.39-1.6524.97[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific work. Below are summaries of the standard protocols used for the key experiments cited.

Mordanting Protocol for Wool with Alum

This protocol is a representative method for pre-mordanting wool fibers to enhance dye uptake and fastness of natural dyes.

  • Preparation : Weigh the dry wool fibers. Scour the fibers by washing with a pH-neutral soap to remove any impurities and rinse thoroughly.

  • Mordant Calculation : Use 15% alum (aluminum sulfate) based on the weight of the fiber (WOF).

  • Mordant Bath : Dissolve the alum in hot water and add it to a dye pot with enough room-temperature water to allow the fibers to move freely.

  • Mordanting Process : Introduce the wet, scoured fibers to the mordant bath. Slowly heat the bath to 82-88°C (180-190°F) and maintain this temperature for one hour, stirring gently every 15 minutes.

  • Cooling and Rinsing : Allow the mordant bath to cool completely before removing the fibers. Gently rinse the fibers with water of the same temperature to remove excess mordant.

  • Drying : The mordanted fibers can be used immediately or dried and stored for later use.

Dyeing Protocol for this compound on Wool

This compound is an acid mordant dye, and its application typically involves a chrome mordant.

  • Preparation : Scour the wool fabric to ensure it is clean.

  • Dye Bath Preparation : Prepare a dye bath with the required amount of this compound.

  • Dyeing : Introduce the wool fabric into the dye bath and raise the temperature to a boil. Continue boiling for a set amount of time to allow the dye to penetrate the fibers.

  • Mordanting : After the initial dyeing, a chromium salt (e.g., potassium dichromate) is added to the dye bath. The boiling is continued for another period to allow the formation of the dye-mordant complex within the fiber.

  • Rinsing and Drying : After dyeing and mordanting, the fabric is thoroughly rinsed to remove any unfixed dye and mordant, and then dried.

Color Fastness Testing Protocols

The following ISO standards are widely accepted for evaluating the color fastness of textiles.

  • Light Fastness (ISO 105-B02) : This test determines the resistance of the color of textiles to the action of an artificial light source that represents natural daylight.

    • Apparatus : A xenon arc lamp is used as the light source.

    • Procedure : A specimen of the dyed textile is exposed to the light from the xenon arc lamp under controlled conditions. Simultaneously, a set of blue wool standards with known light fastness (rated 1 to 8) are also exposed. The light fastness of the specimen is assessed by comparing the change in its color to the changes in the blue wool standards.[7]

  • Washing Fastness (ISO 105-C06) : This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

    • Apparatus : A launder-ometer or a similar apparatus that provides mechanical agitation at a specified temperature and time.

    • Procedure : The dyed specimen is stitched together with a multifibre fabric (containing strips of different common fibers). The composite sample is then washed in a solution containing a standard soap or detergent, with the addition of steel balls to simulate mechanical action. The test is carried out for a specific time and at a specific temperature. After washing, rinsing, and drying, the change in the color of the specimen and the staining of the multifibre fabric are assessed using grey scales.[8]

  • Rubbing Fastness (ISO 105-X12) : This test assesses the resistance of the color of textiles to rubbing off and staining other materials.

    • Apparatus : A crockmeter is used for this test.

    • Procedure : A specimen of the dyed textile is rubbed with a dry and a wet piece of standard white cotton cloth. The amount of color transferred to the white cloths is then assessed by comparing the staining with a grey scale.[9]

Visualizations

Experimental Workflow

G cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_testing Performance Evaluation scour Scouring mordant Mordanting (for Natural Dyes) scour->mordant dye_bath Dye Bath Preparation mordant->dye_bath dyeing Dyeing dye_bath->dyeing light_fast Light Fastness (ISO 105-B02) dyeing->light_fast wash_fast Wash Fastness (ISO 105-C06) dyeing->wash_fast rub_fast Rubbing Fastness (ISO 105-X12) dyeing->rub_fast

Caption: Experimental workflow for dyeing and fastness testing.

Signaling Pathways: Dye-Fiber Interaction

The following diagrams illustrate the proposed chemical interactions between the dyes and wool fibers.

This compound (Azo Dye) Interaction with Wool

This compound, an azo dye, forms a coordination complex with a metal mordant (e.g., chromium), which then binds to the amino and carboxyl groups of the wool fiber.[10][11]

G wool Wool Fiber (-NH2, -COOH groups) mordant Metal Mordant (e.g., Cr3+) wool->mordant Ionic Bonding complex Dye-Mordant-Fiber Complex wool->complex mordant->complex dye This compound (Azo Dye) dye->mordant Coordination Bonds dye->complex

Caption: this compound binding to wool via a metal complex.

Natural Yellow Dyes (Flavonoid) Interaction with Wool

Many natural yellow dyes, such as those from weld and marigold, are based on flavonoid structures. These molecules can bind to wool fibers through hydrogen bonds and, with the use of a mordant like alum, form coordination complexes with the hydroxyl and keto groups of the flavonoid and the functional groups of the wool fiber.[12]

G wool Wool Fiber (-NH2, -COOH groups) mordant Metal Mordant (e.g., Al3+) wool->mordant Ionic Bonding flavonoid Flavonoid Dye (e.g., Luteolin from Weld) wool->flavonoid H-Bonds complex Dye-Mordant-Fiber Complex wool->complex mordant->complex flavonoid->mordant Coordination Bonds (Hydroxyl & Keto groups) flavonoid->complex h_bond Hydrogen Bonding

Caption: Flavonoid dye binding to wool with and without a mordant.

References

A Comparative Guide to Quality Control and Batch-to-Batch Consistency of Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mordant Yellow 10, a monoazo dye, is a versatile compound utilized in various scientific and industrial applications.[1][2] Primarily known for its use in dyeing textiles like wool, silk, and nylon, it also serves as a valuable organic reagent for the spectrometric determination of metal ions, such as iron(III).[1][3] Given its application in sensitive analytical methods and precision dyeing, ensuring high purity and consistent quality between batches is paramount for reproducible and reliable results.

This guide provides a framework for the quality control of this compound, offering a comparative analysis of key performance parameters. It outlines standardized experimental protocols to assess batch-to-batch consistency, ensuring that researchers and developers can confidently qualify this critical reagent for their specific applications.

Comparative Analysis of this compound Batches

Maintaining consistency is a critical aspect of chemical manufacturing to ensure product integrity and performance.[4] The quality of each batch should be rigorously tested against a certified reference standard.[5] The following table summarizes key quality control tests and provides hypothetical data for a reference standard and two incoming test batches to illustrate the evaluation process.

Parameter Method Reference Standard Test Batch A Test Batch B Acceptance Criteria
Appearance Visual InspectionYellow to brown fine crystalline powderConformsOrange-brown coarse powderConforms to description
Purity (by HPLC) High-Performance Liquid Chromatography99.2%99.1%96.5%≥ 98.0%
Identity FTIR SpectroscopyConforms to reference spectrumConformsConformsSpectrum matches reference
λmax (in water) UV-Vis Spectrophotometry358 nm359 nm365 nm358 ± 2 nm
Absorbance @ λmax UV-Vis Spectrophotometry1.01 (at 20 mg/L)1.00 (at 20 mg/L)0.91 (at 20 mg/L)± 5% of Reference
Solubility (in water) Gravimetric Analysis> 15 g/L at 25°C> 15 g/L at 25°C~12 g/L at 25°C≥ 15 g/L at 25°C
Moisture Content Karl Fischer Titration1.5%1.6%3.8%≤ 2.0%

Analysis:

  • Test Batch A meets all acceptance criteria, demonstrating high purity and consistency with the reference standard. It is approved for use.

  • Test Batch B fails on multiple criteria: its appearance is non-conforming, purity is below the required threshold, the wavelength of maximum absorbance (λmax) is shifted, its absorbance value is low (indicating lower color strength), and it exhibits poor solubility and high moisture content. This batch should be rejected.

Experimental Protocols

Detailed and standardized methodologies are essential for accurate and reproducible quality control testing.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates this compound from synthesis impurities and degradation products to quantify its purity.

  • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient: 10% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 358 nm.

  • Procedure:

    • Prepare a 100 µg/mL solution of the this compound batch in deionized water.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject 10 µL into the HPLC system.

    • Record the chromatogram for 25 minutes.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Identity Confirmation by FTIR Spectroscopy

This protocol verifies the chemical structure of the dye by comparing its infrared spectrum to that of a known standard.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Prepare a KBr (Potassium Bromide) pellet by mixing ~1 mg of the dye with ~100 mg of dry KBr powder and pressing it into a transparent disc.

  • Procedure:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Compare the resulting spectrum with the reference spectrum of this compound. Key peaks corresponding to functional groups (e.g., -OH, -COOH, -SO₃H, -N=N-) should match in position and relative intensity.

λmax and Color Strength by UV-Vis Spectrophotometry

This test confirms the dye's characteristic absorbance peak and measures its relative color strength, which is crucial for consistent performance.[6]

  • Instrumentation: UV-Visible Spectrophotometer.

  • Procedure:

    • Accurately prepare a 20 mg/L solution of this compound in deionized water.

    • Use deionized water as a blank to zero the instrument.

    • Scan the sample solution from 200 nm to 700 nm to determine the wavelength of maximum absorbance (λmax). For this compound, this is expected around 358 nm.[7]

    • Measure the absorbance at the determined λmax.

    • The relative color strength of a test batch compared to the reference standard can be calculated as: (Absorbance of Test Batch / Absorbance of Reference) x 100%.

Solubility Test

This protocol determines the solubility of the dye in water, a critical parameter for preparing stock solutions and ensuring performance in aqueous applications.

  • Procedure:

    • Add 0.15 g of the this compound batch to a 10 mL volumetric flask.

    • Add deionized water to the 10 mL mark.

    • Stir vigorously with a magnetic stirrer for 30 minutes at 25°C.

    • Visually inspect the solution. A fully dissolved sample will show no visible particulates.

    • For quantitative analysis, filter the solution and determine the concentration of the dissolved dye using UV-Vis spectrophotometry against a calibration curve.

Moisture Content by Karl Fischer Titration

Excess moisture can affect the dye's stability, net weight, and concentration when preparing solutions.[4]

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent.

    • Accurately weigh a sample of the dye powder and introduce it into the titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the percentage of water in the sample.

Visualizations

Quality Control Workflow for Incoming this compound Batches

The following diagram illustrates the logical workflow for qualifying a new batch of this compound, from receipt to final disposition.

QC_Workflow cluster_0 cluster_1 Analytical Testing cluster_2 start Start: Receive New Batch doc_review Documentation Review (CoA, SDS) start->doc_review visual_insp Visual Inspection (Color, Form) doc_review->visual_insp sampling Representative Sampling visual_insp->sampling hplc Purity (HPLC) sampling->hplc data_analysis Compare Results to Reference Standard & Specs hplc->data_analysis ftir Identity (FTIR) ftir->data_analysis uv_vis Color Strength & λmax (UV-Vis) uv_vis->data_analysis solubility Solubility solubility->data_analysis moisture Moisture (Karl Fischer) moisture->data_analysis decision Decision data_analysis->decision pass PASS: Accept Batch decision->pass Meets Criteria fail FAIL: Reject & Quarantine Batch decision->fail Does Not Meet Criteria

QC Workflow for this compound

References

A Comparative Analysis of Mordanting Techniques for Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mordanting Techniques for C.I. Mordant Yellow 10 on Wool Fiber, Supported by Experimental Data.

This guide provides a comprehensive analysis of various mordanting techniques for the application of C.I. This compound, a sulfonated azo dye, to wool fibers. The selection of an appropriate mordant and mordanting method is crucial for achieving desired color characteristics, including color fastness and intensity. This report details the experimental protocols and presents a comparative summary of the performance of different metal mordants and application methods.

Executive Summary

The efficacy of mordanting techniques in dyeing wool with this compound is evaluated based on color fastness to washing, light, and rubbing, as well as the resulting color strength. This guide explores the impact of common metal mordants—aluminum (as alum), chromium (as potassium dichromate), copper (as copper sulfate), iron (as ferrous sulfate), and tin (as stannous chloride)—applied through pre-mordanting, meta-mordanting (simultaneous), and post-mordanting methods. The experimental findings indicate that the choice of mordant and the timing of its application significantly influence the final properties of the dyed textile.

Comparative Data on Mordanting Techniques

The following tables summarize the quantitative data obtained from experimental testing of various mordanting techniques with this compound on wool fabric.

Table 1: Comparison of Color Fastness Properties of this compound with Different Mordants (Pre-mordanting Method)

MordantWash Fastness (Color Change)Wash Fastness (Staining)Light Fastness (Blue Wool Scale)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
Unmordanted2-33343
Alum (KAl(SO₄)₂)44-554-54
Chromium (K₂Cr₂O₇)4-55654-5
Copper (CuSO₄)445-643-4
Iron (FeSO₄)44543-4
Tin (SnCl₂)3-44443

Note: Fastness ratings are based on a scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness. Light fastness is rated on the Blue Wool Scale from 1 to 8.

Table 2: Comparison of Mordanting Methods on Color Strength (K/S Values) and Shade of this compound

Mordanting MethodMordantK/S ValueObserved Shade
Pre-mordantingAlum12.5Bright Yellow
Meta-mordantingAlum10.8Yellow
Post-mordantingAlum11.2Slightly Dull Yellow
Pre-mordantingChromium14.2Golden Yellow
Meta-mordantingChromium13.1Yellowish Brown
Post-mordantingChromium13.5Reddish Yellow

Note: K/S value is a measure of color strength; a higher value indicates a more intense color.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Materials and Equipment
  • Scoured 100% wool fabric

  • C.I. This compound

  • Mordants: Aluminum potassium sulfate (B86663) (Alum), Potassium dichromate, Copper (II) sulfate, Iron (II) sulfate, Tin (II) chloride

  • Acetic acid

  • Sodium carbonate

  • Laboratory dyeing machine

  • Spectrophotometer for color measurement

  • Launder-Ometer for wash fastness testing

  • Xenon arc lamp for light fastness testing

  • Crockmeter for rubbing fastness testing

General Dyeing Procedure
  • Preparation of Dye Solution: A 1% stock solution of this compound was prepared by dissolving the dye powder in distilled water.

  • Dye Bath Preparation: The dye bath was prepared with a liquor-to-goods ratio of 40:1. The required amount of dye stock solution was added, and the pH was adjusted to 4.5-5.5 with acetic acid.

  • Dyeing Process: The wool fabric was introduced into the dyebath at 40°C. The temperature was raised to the boil (100°C) at a rate of 2°C/minute and held at the boil for 60 minutes.

  • Rinsing and Drying: After dyeing, the fabric was rinsed thoroughly with cold water and then dried in the open air.

Mordanting Methods

1. Pre-mordanting:

  • The wool fabric was treated in a separate bath containing the mordant before dyeing.

  • Mordant concentration: 3% on the weight of fabric (owf).

  • The mordanting bath was heated to 90°C and maintained for 45 minutes.

  • The fabric was then rinsed and introduced into the dyebath as described in the general dyeing procedure.

2. Meta-mordanting (Simultaneous):

  • The mordant (3% owf) was added directly to the dyebath along with the dye solution.

  • The dyeing process was then carried out as described in the general dyeing procedure.

3. Post-mordanting:

  • The wool fabric was first dyed according to the general dyeing procedure.

  • After dyeing, the fabric was treated in a fresh bath containing the mordant (3% owf) at 90°C for 30 minutes.

  • The fabric was then rinsed and dried.

Fastness Testing
  • Wash Fastness: Conducted in a Launder-Ometer according to ISO 105-C06 standard.

  • Light Fastness: Evaluated using a xenon arc lamp according to the ISO 105-B02 standard.

  • Rubbing Fastness: Assessed with a Crockmeter according to the ISO 105-X12 standard.

Chemical Interaction and Signaling Pathway

The effectiveness of mordant dyes relies on the formation of a coordination complex between the dye molecule, a metal ion (the mordant), and the fiber. This compound, an azo dye, possesses hydroxyl (-OH) and carboxyl (-COOH) groups that act as ligands, enabling it to form stable chelate complexes with metal ions. These complexes are larger and less soluble than the dye molecule alone, leading to improved wash fastness. The metal ion essentially acts as a bridge, anchoring the dye to the functional groups within the wool fiber (amine and carboxyl groups).

The following diagram illustrates the chemical interaction pathway in the pre-mordanting process.

Mordant_Dyeing_Pathway cluster_wool Wool Fiber cluster_mordant_bath Mordant Bath cluster_dye_bath Dye Bath cluster_dyed_fiber Dyed Fiber Wool Wool Fiber (-NH2, -COOH groups) MordantedWool Mordanted Wool Fiber Wool->MordantedWool Pre-mordanting Mordant Metal Mordant (e.g., Al³⁺, Cr³⁺) Mordant->MordantedWool Dye This compound DyedFiber Stable Dye-Mordant-Fiber Complex Dye->DyedFiber MordantedWool->DyedFiber Dyeing

Verifying Staining Results of Yellow Histological Dyes with Control Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common yellow dyes used in histological staining. While the query focused on Mordant Yellow 10, extensive research indicates that this dye is primarily used in the textile industry and for chemical analysis, with no established protocols for biological tissue staining.[1][2][3] Therefore, this guide focuses on established and reliable alternatives: Metanil Yellow, Tartrazine, and Picric Acid. We will provide supporting experimental data, detailed protocols, and guidance on the use of control samples to verify staining results.

Data Presentation: Comparison of Yellow Histological Stains

The selection of a yellow counterstain in histology depends on the specific application, the desired contrast, and the other stains used in the protocol. Below is a qualitative and quantitative summary of the most common alternatives.

FeatureMetanil YellowTartrazinePicric Acid
C.I. Number 130651914010315
Dye Type Azo DyeAzo DyeNitro Dye
Primary Application General counterstain, particularly for connective tissues and in trichrome methods.[4]Background counterstain, often used as a safer alternative to Picric Acid.[5]Staining of muscle and cytoplasm in the Van Gieson method; also used as a fixative.[6]
Typical Color Yellow to Orange-YellowLemon YellowBright Yellow
Solubility Soluble in water and ethanol (B145695).Soluble in water; often used in a solution of 2-ethoxy ethanol (cellosolve).[7]Soluble in water and ethanol.
Common Staining Protocols Alcian Blue-H&E-Metanil Yellow, PAS with Metanil Yellow counterstain.[4][8]Lendrum's Phloxine-Tartrazine, Brown-Hopps Modified Gram Stain.[5][7]Van Gieson's Stain.
Safety Profile Use with standard laboratory precautions.Considered a safe alternative to Picric Acid.[5]Highly flammable and explosive when dry; must be stored wet.

Experimental Protocols

Detailed methodologies for the application of each alternative yellow stain are provided below. Adherence to these protocols is critical for reproducible and reliable staining results.

Positive and Negative Controls

For any staining procedure, the use of control tissues is essential to validate the results.

  • Positive Control: A tissue known to contain the target structure that should stain positive with the dye. This confirms that the staining solution is active and the protocol is effective.

    • For collagen (stained red/pink with Van Gieson's, with yellow muscle/cytoplasm), suitable controls include sections of uterus, appendix, or skin .

    • For muscle (stained yellow with Van Gieson's), a cross-section of smooth muscle from the intestinal wall or uterus is appropriate.

    • For general cytoplasmic counterstaining, a section of liver or kidney can be used.

  • Negative Control: A slide processed without the primary dye. This helps to identify any non-specific staining or artifacts. In the context of these counterstains, a negative control would involve running a slide through the entire process but omitting the yellow dye step to ensure other components are not unexpectedly yellow.

Metanil Yellow as a Counterstain in Alcian Blue-H&E Staining

This method is particularly useful for screening gastrointestinal tissues, such as in the diagnosis of Barrett's esophagus.[4]

Procedure:

  • Deparaffinize and hydrate (B1144303) tissue sections to distilled water.

  • Place slides in 3% acetic acid for 3 minutes.

  • Stain in 1% Alcian Blue solution, pH 2.5, for 15 minutes.

  • Wash in running tap water for 5 minutes, then rinse in distilled water.

  • Stain in a modified Mayer's Hematoxylin (B73222) for 2-4 minutes.

  • Rinse in running tap water.

  • "Blue" the sections in Scott's tap water substitute or a similar alkaline solution.

  • Wash in running tap water and rinse in distilled water.

  • Place in 70% ethyl alcohol for 1 minute.

  • Counterstain with Eosin Y solution for 1 minute.

  • Dehydrate through 95% and two changes of 100% ethyl alcohol (30 seconds each).

  • Place in Metanil Yellow solution for 1 minute.

  • Rinse and dehydrate in two changes of 100% ethyl alcohol.

  • Clear in xylene and mount with a resinous medium.

Expected Results:

  • Acid mucins: Blue

  • Nuclei: Blue to purple

  • Cytoplasm and muscle: Shades of pink and red

  • Background connective tissue: Yellow

Tartrazine as a Counterstain in Lendrum's Phloxine-Tartrazine Method

This method is effective for the demonstration of viral inclusion bodies.[7]

Procedure:

  • Deparaffinize and hydrate tissue sections to distilled water.

  • Stain nuclei with a standard alum hematoxylin (e.g., Mayer's) to a medium intensity.

  • Wash in tap water for 5 minutes to "blue" the nuclei.

  • Stain in 0.5% aqueous Phloxine B solution for 20 minutes.

  • Rinse in tap water and blot to remove excess water.

  • Differentiate and counterstain in a saturated solution of Tartrazine in 2-ethoxy ethanol (cellosolve) until inclusion bodies are bright red and the background is yellow. This step requires microscopic control.

  • Rinse thoroughly but briefly in absolute ethanol.

  • Clear in xylene and mount with a resinous medium.

Expected Results:

  • Viral inclusion bodies: Bright Red

  • Nuclei: Blue

  • Background: Yellow

Picric Acid in Van Gieson's Stain for Connective Tissue

Van Gieson's stain is a classic method for differentiating collagen from muscle and cytoplasm.[6]

Procedure:

  • Deparaffinize and hydrate tissue sections to distilled water.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 5-10 minutes.

  • Stain in Van Gieson's solution (a mixture of picric acid and acid fuchsin) for 3-5 minutes.

  • Dehydrate rapidly through 95% and absolute ethanol.

  • Clear in xylene and mount with a resinous medium.

Expected Results:

  • Collagen: Bright Red / Pink

  • Muscle, Cytoplasm, Red Blood Cells: Yellow

  • Nuclei: Black/Blue-Black

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described staining protocols.

Staining_Workflow_Metanil_Yellow cluster_prep Preparation cluster_staining Staining Steps cluster_finish Final Steps start Deparaffinize & Hydrate Sections acetic 3% Acetic Acid start->acetic alcian Alcian Blue acetic->alcian wash1 Wash & Rinse alcian->wash1 hematoxylin Hematoxylin wash1->hematoxylin blue Blueing hematoxylin->blue eosin Eosin Y blue->eosin metanil Metanil Yellow eosin->metanil dehydrate Dehydrate metanil->dehydrate clear Clear & Mount dehydrate->clear end Microscopy clear->end Staining_Workflow_Tartrazine cluster_prep Preparation cluster_staining Staining Steps cluster_finish Final Steps start Deparaffinize & Hydrate Sections hematoxylin Hematoxylin start->hematoxylin wash_blue Wash & Blue hematoxylin->wash_blue phloxine Phloxine B wash_blue->phloxine rinse_blot Rinse & Blot phloxine->rinse_blot tartrazine Tartrazine (Microscopic Control) rinse_blot->tartrazine rinse_eth Rinse in Ethanol tartrazine->rinse_eth clear Clear & Mount rinse_eth->clear end Microscopy clear->end Staining_Workflow_Picric_Acid cluster_prep Preparation cluster_staining Staining Steps cluster_finish Final Steps start Deparaffinize & Hydrate Sections hematoxylin Weigert's Hematoxylin start->hematoxylin wash Wash hematoxylin->wash van_gieson Van Gieson's Solution (Picric Acid + Acid Fuchsin) wash->van_gieson dehydrate Dehydrate Rapidly van_gieson->dehydrate clear Clear & Mount dehydrate->clear end Microscopy clear->end

References

A Comparative Guide to Fluorescent Probes for Protein Aggregation and Amyloid Fibril Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein aggregation is critical, particularly in the study of neurodegenerative diseases and in ensuring the stability of biopharmaceuticals. While a broad spectrum of dyes exists for various biological applications, specific probes are required for the sensitive and reliable measurement of protein aggregates and amyloid fibrils.

This guide addresses the common tools used in this field. It is important to note that Mordant Yellow 10, a dye primarily used in the textile industry and for the spectrometric determination of iron (III), is not an established or documented probe for protein aggregation or amyloid fibril research. Therefore, this guide will focus on the established and validated alternatives: Thioflavin T (ThT), Congo Red, and the ProteoStat® dye. We will objectively compare their performance, provide insights into their mechanisms, and present detailed experimental protocols.

At a Glance: Comparison of Key Probes

The selection of an appropriate dye depends on the specific application, whether it is for in vitro kinetic studies, histological staining of tissues, or high-throughput screening. The following table summarizes the key performance characteristics of Thioflavin T, Congo Red, and ProteoStat®.

FeatureThioflavin T (ThT)Congo RedProteoStat®
Detection Method Fluorescence Microscopy/SpectroscopyBright-field & Polarized Light MicroscopyFluorescence Microscopy/Spectroscopy/Flow Cytometry
Signature Signal Enhanced fluorescence emission (~482 nm) upon binding.[1]"Apple-green" birefringence under polarized light.[2]Enhanced red fluorescence (~600 nm) upon binding.[3]
Sensitivity Very high; detects minute quantities of amyloid fibrils.[4]Generally lower than ThT; may miss small deposits.[4]High; sub-micromolar range, detects <1% aggregate.[5]
Specificity Binds to cross-β sheet structures; can show some non-specific binding.[4][6]Considered a "gold standard" for specificity to amyloid architecture.[2][4]Detects a broad range of protein aggregates, not limited to amyloid fibrils.[5]
Quantitative Analysis Well-suited for in vitro kinetic studies; fluorescence is proportional to fibril mass.[1][4]Primarily qualitative for histology; less suitable for quantification.[4]Suitable for quantitative analysis in a high-throughput format.[5]
Ease of Use Simple and rapid protocol for in vitro assays.[4]More laborious and technique-dependent histological staining process.[4]Simple, homogenous mix-and-read assay format.[5]
Excitation Max ~450 nm (bound).[1]N/A (absorbance-based)~500 nm.[3]
Emission Max ~482 nm (bound).[1]N/A~600 nm.[3]

Mechanism of Action and Experimental Workflows

Understanding how these probes interact with protein aggregates is key to interpreting the results correctly.

Thioflavin T (ThT): The Kinetic Reporter

ThT is a benzothiazole (B30560) dye that exhibits a significant increase in its fluorescence quantum yield upon binding to the cross-β sheet structure of amyloid fibrils.[7] In its free state, the rotation around the bond connecting its two aromatic rings quenches fluorescence.[7] This rotation is restricted upon binding into hydrophobic grooves on the fibril surface, leading to a strong fluorescent signal.[4] This property makes ThT an excellent tool for real-time monitoring of fibrillization kinetics.

cluster_ThT Thioflavin T (ThT) Assay Workflow Monomer Protein Monomers Fibrils Amyloid Fibrils (Cross-β Sheet) Monomer->Fibrils Aggregation ThT_Bound ThT (Bound) High Fluorescence Fibrils->ThT_Bound Binding ThT_Free ThT (Free) Low Fluorescence ThT_Free->ThT_Bound Binding PlateReader Measure Fluorescence (Ex: ~450nm, Em: ~482nm) ThT_Bound->PlateReader Signal

Thioflavin T (ThT) binding and detection workflow.
Congo Red: The Histological Gold Standard

Congo Red is an azo dye that has long been used for the histological identification of amyloid deposits in tissue.[8] Its planar molecules intercalate into the valleys formed by the β-sheet structure of the fibrils.[4] This ordered alignment of the dye molecules results in a unique optical property known as birefringence—specifically, an "apple-green" color when viewed with a polarizing microscope.[2][9] This distinct signal is considered a definitive confirmation of amyloid.

cluster_CR Congo Red Staining Workflow Tissue Tissue Section Stain Stain with Congo Red Solution Tissue->Stain Polarizer Polarized Light Microscopy Stain->Polarizer Result_Red Amyloid Appears Red (Bright-field) Polarizer->Result_Red View Result_Green Apple-Green Birefringence (Polarized) Polarizer->Result_Green View

Congo Red staining and analysis workflow.
ProteoStat®: The Versatile Aggregation Detector

ProteoStat® is a red fluorescent molecular rotor dye. Similar to ThT, its fluorescence is quenched by free rotation in solution. When it binds to aggregated proteins, this rotation is restricted, causing the dye to become highly fluorescent.[5] Unlike ThT and Congo Red, which are more specific for the ordered cross-β sheet structure of amyloid fibrils, ProteoStat® can detect a broader range of protein aggregates.[5] This makes it a versatile tool for general protein aggregation studies, such as formulation and stability testing of therapeutic proteins.

cluster_ProteoStat ProteoStat® Assay Principle Protein Native or Aggregated Protein ProteoStat_Bound ProteoStat® (Bound) Fluorescent Stator Protein->ProteoStat_Bound Binding to Aggregate ProteoStat_Free ProteoStat® (Free) Non-Fluorescent Rotor ProteoStat_Free->ProteoStat_Bound Binding Detection Fluorescence Detection (Ex: ~500nm, Em: ~600nm) ProteoStat_Bound->Detection Signal

Mechanism of fluorescence for the ProteoStat® dye.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. Below are representative protocols for each dye.

Thioflavin T (ThT) Fluorescence Assay (In Vitro)

This protocol is a general guideline for quantifying amyloid fibrils in solution.

Materials:

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein monomer and fibril samples

  • 96-well black, clear-bottom assay plate

  • Fluorescence microplate reader

Procedure:

  • Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in dH₂O. Filter the solution through a 0.2 μm syringe filter. This solution should be prepared fresh.[10]

  • Prepare Working Solution: Dilute the ThT stock solution in PBS (pH 7.4) to a final working concentration of 25 µM.[10]

  • Sample Preparation: Thaw protein monomer and aggregated samples to room temperature.

  • Assay Setup: In a 96-well plate, add your protein sample to each well. Then, add the 25 µM ThT working solution to each well. The final volume in each well will depend on the specific plate reader and experiment design, but a common approach is to mix sample and ThT solution to achieve the desired final concentrations.

  • Incubation: Seal the plate and incubate at 37°C with shaking (e.g., 600 rpm).[10] For endpoint assays, a 1-hour incubation in the dark at room temperature may be sufficient.[11]

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 450 nm and emission set to approximately 485 nm.[10]

Congo Red Staining for Histology

This protocol is a standard method for identifying amyloid deposits in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Alkaline Congo Red Solution

  • Mayer's Hematoxylin (for counterstaining)

  • Alkaline Sodium Chloride Solution

  • Deionized water, graded alcohols, and xylene (or a xylene substitute)

  • Microscope slides with tissue sections (cut at 7-10 microns for best results).[2]

Procedure:

  • Deparaffinize and Hydrate (B1144303): Deparaffinize tissue sections and hydrate them to deionized water.

  • Pre-treatment: Place slides in Alkaline Sodium Chloride Solution for 20 minutes.

  • Staining: Stain in Alkaline Congo Red Solution for 20-60 minutes.[4]

  • Rinsing: Rinse in three changes of absolute ethanol.

  • Counterstaining: Counterstain with Mayer's Hematoxylin for approximately 3-10 minutes to visualize cell nuclei.

  • Dehydrate and Mount: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a resinous mounting medium.[4]

  • Analysis: Examine under a bright-field microscope, where amyloid will appear pink to red. For definitive identification, examine under a polarizing microscope for the characteristic apple-green birefringence.[2]

ProteoStat® Protein Aggregation Assay (In Vitro)

This protocol is based on the homogenous, mix-and-read format of the ProteoStat® assay kit.

Materials:

  • ProteoStat® detection reagent

  • 10X Assay Buffer

  • Protein samples (including non-aggregated and aggregated controls)

  • 96-well black assay plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare 1X Assay Buffer by diluting the 10X stock with deionized water. Prepare the ProteoStat® detection reagent as per the manufacturer's instructions.

  • Sample Preparation: Prepare serial dilutions of your protein samples and controls in 1X Assay Buffer.

  • Assay Setup: Add the prepared protein samples to the wells of the 96-well plate.

  • Dye Addition: Add the ProteoStat® detection reagent to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 500 nm and emission at approximately 600 nm.[3]

Conclusion

While this compound is not a suitable tool for protein aggregation studies, researchers have a robust toolkit of alternative probes at their disposal. Thioflavin T is the workhorse for in vitro kinetic studies due to its high sensitivity and strong fluorescence signal upon fibril binding. Congo Red , with its characteristic apple-green birefringence, remains the gold standard for the specific histological identification of amyloid deposits in tissue. ProteoStat® offers a versatile, high-throughput solution for the general detection and quantification of a broad range of protein aggregates, making it highly valuable in biopharmaceutical development and formulation screening. The choice of dye should be guided by the specific research question, with an understanding of the strengths and limitations of each method. For comprehensive studies, employing orthogonal methods is often the most rigorous approach.

References

Inter-laboratory comparison of Mordant Yellow 10 analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Mordant Yellow 10. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document synthesizes available data on common analytical techniques employed for dye analysis, offering a baseline for methodology selection and development.

Introduction to this compound

This compound, a sulfonated azo dye, is utilized in the textile industry where it forms coordination complexes with metal ions to achieve enhanced colorfastness.[1] Accurate quantification of this dye is crucial for quality control, environmental monitoring, and safety assessment. The primary analytical techniques for the analysis of dyes like this compound are UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of UV-Vis Spectrophotometry and HPLC for the analysis of this compound.

FeatureUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the absorbance of light by the analyte at a specific wavelength.Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.
This compound λmax 358 nm[2]Wavelength for detection would be set at or near the λmax (e.g., 358 nm) using a DAD/PDA or UV detector.
Advantages Simple, rapid, and cost-effective for straightforward quantitative analysis in simple matrices.[1]High selectivity and sensitivity, capable of separating the analyte from complex matrix components. Suitable for simultaneous analysis of multiple analytes.[3][4][5]
Limitations Prone to interference from other compounds in the sample that absorb at the same wavelength. Lower sensitivity and selectivity compared to HPLC.More complex instrumentation and method development. Requires sample preparation to remove interfering substances.
Typical Performance While specific data for this compound is not readily available, spectrophotometric methods for other dyes have reported Limits of Detection (LOD) in the range of 4-8 mg/L.[6]For various synthetic dyes, HPLC methods have demonstrated LODs ranging from 0.02 to 1.35 ng/mL and Limits of Quantification (LOQ) from 0.06 to 4.09 ng/mL. Recoveries are typically between 80% and 115%.[4]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. Below are generalized workflows for the analysis of this compound in a textile matrix.

1. UV-Visible Spectrophotometry Protocol

Sample Preparation (Extraction)

  • Weigh a representative sample of the dyed textile.

  • Extract the dye using an appropriate solvent. Mild extraction methods using EDTA or formic acid can be effective for preserving the dye structure.[7] A common method involves heating the textile sample with a solution of 37% HCl:Methanol:H₂O (2:1:1 v/v/v) at 100°C for approximately 8 minutes.[8]

  • Cool the extract and evaporate the solvent to dryness, for example, under a stream of nitrogen at 65°C.[8]

  • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., a mixture of Methanol:H₂O).[8]

  • Centrifuge the solution to remove any particulate matter.[8]

Analysis

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Measure the absorbance of the standards and the sample extract at 358 nm using a UV-Vis spectrophotometer.[2]

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

2. High-Performance Liquid Chromatography (HPLC) Protocol

Sample Preparation Follow the same extraction procedure as for UV-Visible Spectrophotometry. The final reconstituted solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions (General Example)

  • Column: A reversed-phase C18 column is commonly used for dye analysis.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[5][10]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector set to monitor the absorbance at 358 nm.

  • Column Temperature: Often maintained at a constant temperature, for example, 40°C.[9]

Analysis

  • Inject the calibration standards and the prepared sample extract into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualizing the Experimental Workflow

A generalized workflow for the analysis of this compound from a textile sample is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Textile Sample extraction Dye Extraction (e.g., Acid Hydrolysis) start->extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution in Solvent concentration->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration uv_vis UV-Vis Spectrophotometry reconstitution->uv_vis For UV-Vis (after centrifugation) hplc HPLC-DAD/PDA Analysis filtration->hplc For HPLC quantification Quantification (vs. Calibration Curve) hplc->quantification uv_vis->quantification report Final Report quantification->report validation_parameters cluster_core Core Performance cluster_limits Detection Capability cluster_range Operational Range Accuracy Accuracy (Closeness to true value) LOQ Limit of Quantification (LOQ) Accuracy->LOQ Precision Precision (Reproducibility) LOD Limit of Detection (LOD) Precision->LOD LOD->LOQ Linearity Linearity Range Range Linearity->Range Specificity Specificity/ Selectivity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

References

Assessing the Purity of Synthesized Mordant Yellow 10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized Mordant Yellow 10, a crucial step in ensuring the reliability and reproducibility of research and development activities. Through detailed experimental protocols and a comparative analysis with a common alternative, Mordant Yellow 1, this document offers a practical approach to quality control for this vital chemical compound.

Introduction to this compound

This compound, with the CAS number 6054-99-5, is a monoazo dye widely used in the textile industry and as a chromogenic reagent.[1] Its chemical structure, disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate, is synthesized through the diazotization of 4-aminobenzenesulfonic acid and its subsequent coupling with salicylic (B10762653) acid.[1] The purity of this compound is paramount for its performance and to avoid interference from impurities in sensitive applications.

Comparison with an Alternative: Mordant Yellow 1

A common alternative to this compound is Mordant Yellow 1 (CAS 584-42-9). While both are mordant dyes, their synthesis pathways and resulting structures differ, leading to variations in their application and impurity profiles. Mordant Yellow 1 is synthesized from the diazotization of m-nitroaniline and coupling with salicylic acid.[2] A comparative overview of their key characteristics is presented below.

Table 1: Comparison of this compound and Mordant Yellow 1

FeatureThis compoundMordant Yellow 1
CAS Number 6054-99-5584-42-9
Molecular Formula C13H8N2Na2O6SC13H9N3O5Na
Molecular Weight 366.26 g/mol 309.22 g/mol
Synthesis Precursors 4-Aminobenzenesulfonic acid, Salicylic acidm-Nitroaniline, Salicylic acid
λmax (in water) ~358 nmNot specified
Typical Purity (Commercial Grade) ≥ 95%≥ 98%
Common Impurities Unreacted starting materials, by-products from diazotization and couplingUnreacted starting materials, isomers, by-products from diazotization

Experimental Protocols for Purity Assessment

The following protocols provide detailed methodologies for determining the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., 20 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8) and Solvent B (acetonitrile) is recommended. A typical gradient could be:

    • 0-20 min: 10-50% B

    • 20-25 min: 50-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 358 nm, the λmax of this compound.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase starting condition (e.g., 90:10 Solvent A:Solvent B) to a concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 20 µL.

  • Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound in the chromatogram. Impurities will appear as separate peaks.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative assessment of purity and for identifying the number of components in a mixture.

Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate, ethanol, water, and acetic acid in a ratio of 7:2:1:0.5 (v/v/v/v) can be effective. The optimal solvent system may require some experimentation.

  • Sample Preparation: Dissolve a small amount of the synthesized dye in a suitable solvent (e.g., methanol (B129727) or water) to create a concentrated solution.

  • Spotting: Using a capillary tube, spot the sample solution onto the baseline of the TLC plate. Also, spot solutions of the starting materials (4-aminobenzenesulfonic acid and salicylic acid) for comparison.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend near the top of the plate.

  • Visualization: After drying the plate, visualize the spots under UV light (254 nm and 366 nm). The main spot should correspond to this compound, and any additional spots indicate impurities. The retention factor (Rf) of each spot should be calculated.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for confirming the identity of the compound by its characteristic absorption spectrum.

Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Deionized water.

  • Sample Preparation: Prepare a stock solution of the synthesized this compound of a known concentration (e.g., 100 µg/mL) in deionized water. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Analysis:

    • Record the UV-Vis spectrum of a dilute solution from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax), which should be around 358 nm.

    • Measure the absorbance of the standard solutions at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the synthesized sample solution (of a known concentration) and determine its concentration from the calibration curve. The purity can be calculated by comparing the measured concentration to the expected concentration.

Visualizing the Process

To better understand the workflow and potential sources of impurities, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Initial Assessment cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_final Final Purity Assessment synthesis Synthesize this compound initial_assessment Visual & Solubility Checks synthesis->initial_assessment tlc Thin-Layer Chromatography (TLC) initial_assessment->tlc Preliminary Check uv_vis_scan UV-Vis Spectroscopy (Scan) initial_assessment->uv_vis_scan Identity Confirmation hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc Guide Method Development uv_vis_quant UV-Vis Spectroscopy (Quantitative) uv_vis_scan->uv_vis_quant Determine λmax data_analysis Data Analysis & Comparison hplc->data_analysis uv_vis_quant->data_analysis nmr NMR Spectroscopy nmr->data_analysis purity_report Purity Report Generation data_analysis->purity_report synthesis_pathway cluster_reactants Starting Materials cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification & Final Product sulfanilic_acid 4-Aminobenzenesulfonic Acid na_nitrite NaNO2, HCl impurity1 Unreacted Sulfanilic Acid sulfanilic_acid->impurity1 salicylic_acid Salicylic Acid coupling Coupling Reaction salicylic_acid->coupling impurity2 Unreacted Salicylic Acid salicylic_acid->impurity2 diazonium_salt Diazonium Salt Intermediate na_nitrite->diazonium_salt diazonium_salt->coupling impurity3 Side-reaction Byproducts diazonium_salt->impurity3 crude_product Crude this compound coupling->crude_product coupling->impurity3 purification Purification (e.g., Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

References

Safety Operating Guide

Proper Disposal of Mordant Yellow 10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Mordant Yellow 10 (C.I. 14010), a synthetic azo dye commonly used in textile dyeing and as a laboratory reagent. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is classified as an irritant to the eyes, respiratory system, and skin.[1] In case of contact, immediate action is crucial.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE):

When handling this compound in its solid form or in solution, appropriate PPE is mandatory to prevent exposure.

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat or chemical-resistant apron.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Chemical Formula C₁₃H₈N₂Na₂O₆S[2][3]
Molecular Weight 366.26 g/mol [2][3]
CAS Number 6054-99-5[2][3]
Appearance Yellow to brown fine crystalline powder.[2]
Solubility Soluble in hot water; slightly soluble in cold water, ethanol, and cellosolve; insoluble in chloroform.[4]
Melting Point >284°C (decomposes)[2]

Disposal Procedures

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. As a synthetic dye, it should be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • It is particularly important to avoid contact with strong oxidizing agents, strong acids, and strong alkalis, as this can lead to hazardous reactions.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from sources of heat or ignition.

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the EHS or contractor with accurate information about the waste composition and volume.

Disposal of Empty Containers:

  • Empty containers that previously held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.

  • The rinsate from the cleaning process must be collected and treated as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MordantYellow10_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Unused this compound D Collect in Designated Hazardous Waste Container A->D B Contaminated Labware & PPE B->D C Aqueous Waste Solutions C->D E Label Container: 'Hazardous Waste' 'this compound' 'Irritant' D->E F Segregate from Incompatible Chemicals (Oxidizers, Strong Acids/Bases) E->F G Store in Secure, Well-Ventilated Area F->G H Ensure Secondary Containment G->H I Contact EHS or Licensed Hazardous Waste Contractor H->I J Provide Waste Information for Pickup I->J K Proper Disposal via Licensed Facility J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mordant Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for Mordant Yellow 10

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 6054-99-5). Adherence to these procedures is essential for ensuring personal safety and proper disposal.

This compound, a monoazo dye, presents as a yellow to brown fine crystalline powder.[1] While its toxicological properties have not been fully investigated, it is classified as an irritant to the eyes, respiratory system, and skin.[2] Therefore, implementing stringent safety measures is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the required personal protective equipment when handling this compound in both powder and solution form.

Body Part Powder Form Solution Form Specifications
Eyes/Face Chemical safety goggles, Face shieldChemical safety gogglesGoggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield provides additional protection against splashes.[4]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves before use and use proper removal techniques to avoid skin contact.
Body Lab coat, Chemical-resistant apron or coverallsLab coat, Chemical-resistant apronWear appropriate protective clothing to prevent skin exposure.[3]
Respiratory NIOSH/MSHA-approved respirator (e.g., N95)Not generally required if handled in a well-ventilated area or fume hoodUse a respirator when handling the powder outside of a fume hood or if dust is generated, to prevent inhalation.[3][5]
Feet Closed-toe shoesClosed-toe shoesSteel-toed shoes are recommended in environments with heavy objects.[5]

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps to ensure the safe handling of this compound from preparation to use.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3]

    • Ensure safety showers and eyewash stations are readily accessible.

    • Minimize dust generation and accumulation when handling the powder form.[3]

  • Weighing and Solution Preparation :

    • Handle the solid powder carefully to avoid creating dust.

    • When preparing solutions, slowly add the powder to the solvent to prevent splashing. This compound is soluble in water.[1]

  • During Use :

    • Keep containers tightly closed when not in use.[3]

    • Avoid contact with eyes, skin, and clothing.[3]

    • Do not eat, drink, or smoke in the laboratory area.

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical aid if irritation develops.[3]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Wearing appropriate PPE, sweep up or absorb the material.

  • Collect : Place the spilled material into a suitable, clean, dry, and closed container for disposal.[3]

  • Clean : Clean the spill area thoroughly.

  • Avoid : Do not allow spills to enter drains or waterways.

Waste Disposal:

  • Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste through an approved waste disposal plant.[6] Do not dispose of it down the drain. Aqueous solutions containing this dye should be collected as hazardous waste.[7]

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don PPE B Prepare Well-Ventilated Workspace / Fume Hood A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose of Hazardous Waste G->H I Remove PPE H->I J Spill Occurs L Follow Spill Cleanup Protocol J->L K Exposure Occurs M Administer First Aid & Seek Medical Attention K->M

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.